molecular formula C11H15BFNO4 B1446101 (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid CAS No. 1704069-72-6

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Cat. No.: B1446101
CAS No.: 1704069-72-6
M. Wt: 255.05 g/mol
InChI Key: PPCCJWGXGNNJOM-UHFFFAOYSA-N
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Description

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BFNO4 and its molecular weight is 255.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCCJWGXGNNJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Arylboronic acids stand as indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, this compound has emerged as a particularly valuable building block. Its trifunctional nature—a boronic acid for C-C bond formation, a fluorine atom to modulate pharmacokinetic properties, and a protected amine for subsequent functionalization—offers chemists a powerful tool for library synthesis and lead optimization.

This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of this reagent. Moving beyond a simple recitation of steps, we delve into the underlying chemical principles, offering field-proven insights to ensure reproducibility and high purity, essential for applications in drug discovery and development.

Part 1: Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. We will focus on the most robust and commonly employed method: ortho-directed metalation of a protected aniline derivative.

Primary Synthetic Route: Halogen-Lithium Exchange

This classic and reliable approach builds the molecule from a readily available bromo-aniline precursor. The strategy hinges on the protection of the amine, followed by a low-temperature halogen-lithium exchange and subsequent trapping of the resulting aryllithium with a borate ester.

The overall transformation is as follows:

Synthetic_Pathway A 5-Bromo-2-fluoroaniline B tert-Butyl (5-bromo-2-fluorophenyl)carbamate A->B Boc₂O, Base C Intermediate Aryllithium Species B->C n-BuLi or t-BuLi -78 °C D Boronate Ester Adduct C->D B(Ou1d35Pr)₃ E This compound D->E Acidic Hydrolysis (e.g., HCl)

Caption: Halogen-Lithium Exchange Synthetic Workflow.

Step 1: Amine Protection

The synthesis commences with the protection of the amino group of 5-bromo-2-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O).

  • Causality: The amine's acidic proton would otherwise quench the highly basic organolithium reagent in the subsequent step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group here; it is stable to the strongly basic conditions of the lithiation but can be readily removed later under acidic conditions if necessary, without affecting the boronic acid moiety.

Step 2: Halogen-Lithium Exchange and Borylation

This is the key bond-forming sequence. The protected aryl bromide is cooled to -78 °C and treated with an organolithium reagent, typically n-butyllithium (n-BuLi). This generates a transient, highly reactive aryllithium species.[3][4] This nucleophile is then "trapped" by the addition of a trialkyl borate, such as triisopropyl borate (B(OiPr)₃).

  • Expertise & Experience: The choice of organolithium reagent and the strict maintenance of low temperature are critical. Temperatures above -60 °C can lead to side reactions, including decomposition of the aryllithium. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-addition byproducts (triarylboranes).

Step 3: Hydrolysis

The reaction is quenched with an aqueous acid (e.g., dilute HCl). This hydrolyzes the boronate ester intermediate to the final boronic acid, which typically precipitates from the reaction mixture as a solid.

  • Trustworthiness: The acidic workup serves a dual purpose: it protonates the boronate ester to yield the desired boronic acid and simultaneously neutralizes any remaining organolithium reagent. This ensures a safe and complete reaction termination.

Part 2: Purification Strategies: A Critical Step

Arylboronic acids are notoriously challenging to purify due to their propensity to form cyclic trimeric anhydrides known as boroxines, especially upon heating or exposure to dehydrating conditions. Achieving high purity is essential, as residual impurities can complicate subsequent reactions and analytical characterization.[5]

Recommended Purification Protocol: Acid-Base Extraction

A highly effective method for purifying boronic acids leverages their acidic nature.[6]

  • Dissolution: The crude solid is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Base Extraction: The organic solution is extracted with an aqueous base (e.g., 1M NaOH). The boronic acid is deprotonated to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral organic impurities remain in the organic phase.

  • Separation & Washing: The layers are separated, and the aqueous layer is washed once more with the organic solvent to remove any lingering impurities.

  • Acidification & Precipitation: The cold aqueous layer is then carefully acidified (e.g., with 1M HCl) until the pH is acidic (pH ~2-3). This re-protonates the boronate salt, causing the pure boronic acid to precipitate out of the solution.

  • Isolation: The resulting solid is collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried under vacuum at a low temperature.

  • Insight: This method is superior to silica gel chromatography for the free boronic acid, as silica can promote boroxine formation and lead to poor recovery.[7][8] If chromatography is necessary, it is best performed on the more stable pinacol boronate ester derivative before hydrolysis.[9] Recrystallization from solvent mixtures like ethanol/water can also be effective for removing minor impurities.[8]

Part 3: Comprehensive Characterization

Unambiguous characterization is required to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow Start Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight IR FT-IR Spectroscopy Start->IR Functional Groups MP Melting Point Start->MP Purity Assessment End Confirmed Structure & Purity NMR->End MS->End IR->End MP->End

Caption: Standard Analytical Characterization Workflow.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound.

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~9.7-9.9 ppm (s, 1H, NH ), ~8.2 ppm (br s, 2H, B(OH )₂), 7.2-7.8 ppm (m, 3H, Ar-H ), 1.5 ppm (s, 9H, C(CH₃ )₃)
¹³C NMR Chemical Shift (δ)~160 ppm (d, ¹JCF), ~153 ppm (C=O), ~135 ppm, ~125 ppm, ~118 ppm, ~115 ppm (Ar-C), ~81 ppm (C (CH₃)₃), ~28 ppm (C(CH₃ )₃)
¹⁹F NMR Chemical Shift (δ)A single resonance expected around -115 to -130 ppm.
Mass Spec (ESI+) m/zExpected [M+H]⁺ at 256.1. Molecular Weight: 255.05 g/mol .[10]
FT-IR Wavenumber (cm⁻¹)~3400-3200 (br, O-H), ~3350 (N-H), ~1710 (s, C=O), ~1350 (B-O), ~1250 (C-F)
Melting Point °CA sharp melting point is indicative of high purity.

Note: NMR chemical shifts are approximate and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl (5-bromo-2-fluorophenyl)carbamate

  • To a solution of 5-bromo-2-fluoroaniline (1.0 eq) in dichloromethane (DCM, ~0.5 M) is added triethylamine (1.2 eq).

  • The solution is cooled to 0 °C in an ice bath.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of DCM is added dropwise over 30 minutes.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, monitoring by TLC for the consumption of starting material.

  • Upon completion, the reaction is diluted with DCM and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product, which can be purified by recrystallization from ethanol/hexanes if necessary.

Protocol 2: Synthesis of this compound

CAUTION: This reaction uses a pyrophoric reagent (n-BuLi) and must be conducted under an inert atmosphere (Nitrogen or Argon) by trained personnel using appropriate techniques.

  • To a solution of tert-butyl (5-bromo-2-fluorophenyl)carbamate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried, three-neck flask under argon is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The solution is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.5 eq) is added dropwise, again maintaining the temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C until the solution is acidic (pH ~2).

  • The mixture is stirred vigorously for 1 hour. The aqueous layer is separated and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude boronic acid as a solid.

  • The crude product is purified using the acid-base extraction protocol described in Part 2. The final product is dried under vacuum to a constant weight.

References

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.
  • How to purify boronic acids/boronate esters?
  • Purific
  • (4-{[(tert-Butoxy)carbonyl]amino}-3-fluorophenyl)boronic acid. ChemBK.
  • Process for purification of boronic acid and its derivatives.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Tetrabutylammonium(4-Fluorophenyl)
  • Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • 4-Fluorophenylboronic acid. PubChem.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • This compound. ChemicalBook.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters.
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.

Sources

physical and chemical properties of 3-Boc-amino-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Boc-amino-4-fluorophenylboronic Acid: Properties, Handling, and Applications

Introduction

3-Boc-amino-4-fluorophenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its trifunctional nature—featuring a boronic acid moiety for cross-coupling, a Boc-protected amine for controlled elaboration, and a fluorine substituent for modulating electronic properties—makes it a highly valuable reagent for researchers in pharmaceutical and materials science. The strategic incorporation of fluorine is a prominent trend in drug design, as it can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the , detailed protocols for its characterization and handling, and insights into its applications.

Physicochemical Properties

The properties of 3-Boc-amino-4-fluorophenylboronic acid are derived from its unique molecular structure. While extensive data for this specific molecule is not consolidated, we can infer its characteristics based on its constituent parts and data from closely related analogs, such as 3-amino-4-fluorophenylboronic acid.

Table 1: Core Physical and Chemical Identifiers

PropertyValueSource
IUPAC Name tert-butyl (2-fluoro-5-(dihydroxyboranyl)phenyl)carbamate-
Molecular Formula C₁₁H₁₅BFNO₄Inferred
Molecular Weight 255.05 g/mol Inferred
CAS Number Not explicitly assigned; parent amine is 873566-75-7[3]
Appearance Expected to be a white to light-colored solid or powder[4]
Solubility Soluble in polar organic solvents like diethyl ether and ethanol[5]

Note: Some properties are based on the parent amine, 3-amino-4-fluorophenylboronic acid, or general characteristics of phenylboronic acids.

Chemical Characteristics and Reactivity

Boronic acids are versatile reagents, but their utility is governed by their stability and reactivity profile.[6]

Stability and Degradation Pathways

While boronic acids are more stable to air and moisture than many other organometallic reagents, they are susceptible to specific degradation pathways that researchers must mitigate.[6]

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved in aqueous media, replacing the boronic acid group with a hydrogen atom.[7] The rate of this reaction is influenced by pH and the electronic properties of the phenyl ring.[7]

  • Oxidation: In the presence of reactive oxygen species, boronic acids can undergo oxidative degradation.[7][8] The electron-withdrawing fluorine atom on the phenyl ring of the title compound helps to diminish electron density on the boron center, which can confer greater stability against oxidation compared to unsubstituted phenylboronic acid.[9][10]

  • Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered cyclic trimer called a boroxine.[5][7] This process is often reversible in the presence of water but can complicate stoichiometry if not accounted for.

Key Chemical Reactions: The Suzuki-Miyaura Coupling

The hallmark reaction of phenylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming carbon-carbon bonds.[11][12] In this reaction, 3-Boc-amino-4-fluorophenylboronic acid serves as the source of the 3-Boc-amino-4-fluorophenyl group, which is coupled to an organohalide or triflate.

The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[12] The Boc-protecting group on the amine is essential, as it prevents the nitrogen from interfering with the palladium catalyst or participating in unwanted side reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² tm_complex->product sub_start R¹-X sub_start->oa_complex Oxidative Addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base base->boronate boronate->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis and Purification

A common synthetic route to 3-Boc-amino-4-fluorophenylboronic acid involves a multi-step process starting from commercially available precursors.

Synthetic Strategy

A plausible pathway begins with the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group to an amine. The resulting 2-fluoro-5-bromoaniline can then undergo a palladium-catalyzed coupling reaction with a diboron reagent to install the boronic acid group (often as a pinacol ester for stability).[13] The final step is the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O).

Synthesis_Workflow start o-Fluoronitrobenzene step1 Bromination (e.g., NBS) start->step1 intermediate1 2-Fluoro-5-bromonitrobenzene step1->intermediate1 step2 Reduction (e.g., H₂, Pd/C) intermediate1->step2 intermediate2 2-Fluoro-5-bromoaniline step2->intermediate2 step3 Borylation (e.g., B₂pin₂, Pd catalyst) intermediate2->step3 intermediate3 3-Amino-4-fluorophenylboronic acid (pinacol ester) step3->intermediate3 step4 Boc Protection (Boc₂O, base) intermediate3->step4 product 3-Boc-amino-4-fluorophenylboronic acid (pinacol ester) step4->product hydrolysis Hydrolysis (optional) (e.g., NaIO₄, acid) product->hydrolysis final_product 3-Boc-amino-4-fluorophenylboronic acid hydrolysis->final_product

Caption: A potential synthetic workflow for 3-Boc-amino-4-fluorophenylboronic acid.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.

Analytical_Workflow cluster_analysis Analytical Techniques hplc HPLC (Purity) data Data Interpretation & Structure Confirmation hplc->data nmr NMR Spectroscopy (Structure ID) nmr->data ms Mass Spectrometry (Molecular Weight) ms->data sample Synthesized Product sample->hplc sample->nmr sample->ms

Caption: General workflow for the analytical characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is used to determine the purity of the boronic acid and to monitor reaction progress. A reverse-phase method is typically employed.

  • Objective: To separate the target compound from impurities and starting materials.

  • Methodology:

    • Column: Use a C18 stationary phase column (e.g., XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm).[14]

    • Mobile Phase: A gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure the boronic acid is in its neutral form.

    • Gradient: A linear gradient from 5% B to 95% B over approximately 15-20 minutes.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

    • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.[14]

    • Analysis: Inject the sample and integrate the peak area to calculate purity as a percentage of the total area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • Objective: To confirm the chemical structure by observing the chemical shifts, coupling constants, and integration of protons (¹H), carbons (¹³C), boron (¹¹B), and fluorine (¹⁹F).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the NH proton of the Boc group, and the t-butyl protons. The fluorine atom will cause characteristic splitting of adjacent aromatic proton signals.

    • ¹³C NMR: Observe signals for the aromatic carbons, the carbonyl and quaternary carbons of the Boc group, and the t-butyl carbons. The carbon attached to the boron will have a characteristic chemical shift.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom, which can be used to confirm its presence.

    • ¹¹B NMR: A broad signal is characteristic of the boron atom in a boronic acid.

    • Data Interpretation: Analyze chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring and the integrity of the Boc group.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Objective: To verify the molecular formula by determining the mass-to-charge ratio (m/z) of the molecular ion.

  • Methodology:

    • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

    • Analysis Mode: Run in both positive and negative ion modes. In positive mode, expect to see the [M+H]⁺ or [M+Na]⁺ adducts. In negative mode, [M-H]⁻ may be observed.

    • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

    • Data Analysis: Compare the observed m/z value with the calculated exact mass of the compound (255.05) to confirm its identity. The pinacol ester analog shows a clear [M+H]⁺ peak at m/z 238.2, demonstrating the utility of this technique.[15]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the quality and integrity of boronic acids.[16]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Storage Conditions: Store 3-Boc-amino-4-fluorophenylboronic acid in a tightly sealed container in a cool, dry, and dark place.[18] To prevent degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[17] Refrigeration (2-8°C) is often advised for long-term stability.

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents.[17] Boronic acids should also be kept away from conditions of high humidity or strong aqueous acids/bases that can promote protodeboronation.[6][7]

  • Safety: The compound is classified as harmful if swallowed.[3] Avoid breathing dust and prevent contact with skin and eyes.[17]

Applications in Research and Development

The unique combination of functional groups in 3-Boc-amino-4-fluorophenylboronic acid makes it a strategic intermediate in the synthesis of complex molecules, particularly in drug discovery.[19][]

  • Medicinal Chemistry: It serves as a key fragment for introducing the fluorinated aminophenyl motif into potential drug candidates. This moiety is found in various biologically active compounds, and its presence can enhance target binding and improve pharmacokinetic properties.[1][2]

  • Suzuki Coupling: Its primary use is in Suzuki-Miyaura coupling reactions to construct biaryl or aryl-heteroaryl structures, which are privileged scaffolds in many approved drugs.[11][21]

  • Peptide Synthesis: After deprotection of the Boc group, the resulting amine can be incorporated into peptide chains or used as a linker for bioconjugation.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Google Scholar.
  • How to Store Boric Acid. Lab Alley.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Understanding Boronic Acids: Properties, Handling, and Sourcing. Dakenchem.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Bor
  • Phenylboronic acid. Wikipedia.
  • (3-amino-4-fluorophenyl)boronic acid. ChemBK.
  • 3-Amino-4-fluorophenylboronic acid, pinacol ester. ChemicalBook.
  • 4-Amino-3-fluorophenylboronic acid. Sigma-Aldrich.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Suzuki Coupling. Organic Chemistry Portal.
  • SAFETY D
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.
  • 3-Amino-4-fluorophenylboronic acid. Sigma-Aldrich.
  • 3-Amino-4-fluorophenylboronic acid. Boron Molecular.
  • Applications of fluorine-containing amino acids for drug design. PubMed.
  • 3-Amino-4-fluorophenylboronic acid. Chemsrc.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • 3-Amino-4-fluorophenylboronic acid, 97%. Thermo Scientific Chemicals.
  • Amino Acid Analysis by HPLC. BOC Sciences.
  • Application of Organic Synthesis in New Drug Discovery. BOC Sciences.

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In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (3-Boc-amino-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Sourcing Highly Specific Spectral Data

In the realm of chemical research and drug development, the precise structural elucidation of novel or specialized chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure of a compound. This guide was intended to provide an in-depth analysis of the ¹H and ¹³C NMR spectral data for (3-Boc-amino-4-fluorophenyl)boronic acid, a compound of interest in synthetic and medicinal chemistry.

However, after a comprehensive search of publicly available scientific literature, chemical databases, and supplier technical data sheets, the specific ¹H and ¹³C NMR spectral data with detailed peak assignments for (3-Boc-amino-4-fluorophenyl)boronic acid could not be located. While data for structurally related compounds are available, providing a speculative analysis would not meet the standards of scientific integrity and accuracy required for a technical guide aimed at researchers and drug development professionals.

This document will therefore outline the principles and expected spectral features of (3-Boc-amino-4-fluorophenyl)boronic acid based on the analysis of its constituent functional groups and related molecules. It will also provide a standardized protocol for acquiring and interpreting the NMR data for this compound, should it be synthesized or acquired.

Molecular Structure and Functional Group Analysis

To predict the NMR spectra of (3-Boc-amino-4-fluorophenyl)boronic acid, it is essential to first dissect its molecular structure and the electronic environment of each proton and carbon atom.

Molecular Structure:

Caption: Molecular structure of (3-Boc-amino-4-fluorophenyl)boronic acid.

Key Functional Groups and Their Expected NMR Influence:

  • Boronic Acid (-B(OH)₂): This group is electron-withdrawing and will influence the chemical shifts of the aromatic protons and carbons. The protons on the hydroxyl groups are typically broad and may exchange with residual water in the NMR solvent, sometimes leading to their disappearance from the spectrum.

  • Fluorine (-F): As a highly electronegative atom, fluorine will have a significant deshielding effect on adjacent carbons and protons. Furthermore, it will cause splitting (coupling) of the signals for nearby ¹H and ¹³C nuclei, which is a key diagnostic feature.

  • Boc-amino (-NHBoc): The tert-butoxycarbonyl (Boc) protecting group has a characteristic set of signals. The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet in the ¹H NMR spectrum. The carbonyl carbon will have a distinct chemical shift in the ¹³C NMR spectrum. The -NH proton will appear as a singlet or a doublet depending on the solvent and its coupling to the adjacent aromatic proton.

  • Aromatic Ring: The substitution pattern on the phenyl ring will give rise to a complex splitting pattern in the aromatic region of the ¹H NMR spectrum. The electronic effects of the three substituents (boronic acid, fluorine, and Boc-amino) will determine the precise chemical shifts of the three aromatic protons.

Predicted ¹H NMR Spectral Data

While the actual spectrum is unavailable, a prediction of the ¹H NMR data can be made based on established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for (3-Boc-amino-4-fluorophenyl)boronic acid

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Notes
Ar-H7.0 - 8.0m-The three aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atom.
-NH8.0 - 9.5s or d-The chemical shift can be highly variable and dependent on solvent and concentration. May show coupling to the adjacent aromatic proton.
-B(OH)₂4.0 - 6.0br s-Often appears as a broad singlet and can exchange with D₂O.
-C(CH₃)₃~1.5s-A sharp singlet integrating to 9 protons is characteristic of the Boc group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Boc-amino-4-fluorophenyl)boronic acid

Carbon Predicted Chemical Shift (ppm) Notes
Ar-C (substituted)120 - 160The chemical shifts will be influenced by the attached substituents. The carbon attached to fluorine will show a large one-bond C-F coupling.
Ar-CH110 - 140The chemical shifts will be influenced by the substitution pattern.
C=O (Boc)~153Typical chemical shift for a carbamate carbonyl carbon.
C(CH₃)₃ (Boc)~80Quaternary carbon of the tert-butyl group.
C(CH₃)₃ (Boc)~28Methyl carbons of the tert-butyl group.

Standardized Protocol for NMR Data Acquisition and Processing

For researchers who synthesize or obtain (3-Boc-amino-4-fluorophenyl)boronic acid, the following protocol outlines the steps for acquiring high-quality NMR data.

Experimental Workflow:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep2 Add internal standard (e.g., TMS) if not present in the solvent. prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Tune and shim the instrument for optimal magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum. acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence). acq3->acq4 acq5 (Optional) Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for unambiguous assignments. acq4->acq5 proc1 Apply Fourier transformation to the raw data (FID). acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the solvent or internal standard signal. proc2->proc3 proc4 Integrate the peaks in the ¹H NMR spectrum. proc3->proc4 proc5 Assign the peaks to the corresponding nuclei in the molecule. proc4->proc5

Caption: Standardized workflow for NMR data acquisition and processing.

Conclusion and Path Forward

The absence of publicly available, detailed ¹H and ¹³C NMR spectral data for (3-Boc-amino-4-fluorophenyl)boronic acid underscores the importance of data sharing within the scientific community. While predictions based on fundamental principles provide a useful framework, they cannot replace experimentally obtained and validated data.

Researchers working with this compound are encouraged to publish their characterization data to contribute to the collective body of scientific knowledge. This will aid future research and development efforts that rely on the use of this and other specialized chemical reagents.

References

Due to the inability to find specific spectral data for the topic compound, a conventional reference list citing sources for this data cannot be provided. The information presented is based on established principles of NMR spectroscopy, which are detailed in numerous standard organic chemistry and spectroscopy textbooks.

Foreword: The Indispensable Role of Phenylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanisms of Formation for Substituted Phenylboronic Acids

Substituted phenylboronic acids and their derivatives are cornerstones of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their utility extends far beyond this, however, into fields as diverse as medicinal chemistry, materials science, and chemical biology, where they serve as versatile intermediates, sensors for saccharides, and components of targeted drug delivery systems.[3][4][5] The stability, low toxicity, and functional group tolerance of boronic acids have cemented their status as indispensable tools for researchers.[2]

This guide provides an in-depth exploration of the primary mechanisms for forming substituted phenylboronic acids. It is designed for researchers, scientists, and drug development professionals who seek not just to perform these reactions, but to understand the underlying principles that govern their success. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights into three dominant synthetic strategies: the classical organometallic routes, modern palladium-catalyzed cross-coupling borylations, and the cutting-edge direct C-H borylation methods.

Part 1: The Classical Approach: Formation via Grignard and Organolithium Reagents

The reaction of organometallic reagents with borate esters is one of the most established and widely used methods for preparing arylboronic acids.[3][6][7] This pathway relies on the nucleophilic character of a pre-formed aryl Grignard or aryllithium reagent to attack the electrophilic boron center of a trialkyl borate.

Core Mechanism: Nucleophilic Attack on a Borate Ester

The fundamental mechanism involves two key steps:

  • Formation of the Organometallic Reagent: An aryl halide (typically a bromide or iodide) is reacted with magnesium metal to form an aryl Grignard reagent (Ar-MgX) or with an organolithium reagent (like n-butyllithium) to form an aryllithium (Ar-Li) via halogen-metal exchange.

  • Borylation and Hydrolysis: The highly nucleophilic carbanion of the organometallic species attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate, which is then hydrolyzed under aqueous acidic conditions to yield the final phenylboronic acid.[8][9]

A critical experimental consideration is the reaction temperature. These reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent over-addition, where the initially formed boronate ester is attacked by a second or even third equivalent of the organometallic reagent, leading to the formation of undesired borinic acids (Ar₂BOH) and boranes (Ar₃B).[6][10]

Mechanistic Diagram: Grignard-Based Synthesis

Grignard_Boronic_Acid cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Aryl_Halide Ar-X Grignard Ar-MgX Aryl_Halide->Grignard in Ether Mg Mg⁰ Mg->Grignard Grignard_ref Ar-MgX Borate_Ester B(OR)₃ Boronate_Complex [Ar-B(OR)₃]⁻ MgX⁺ Borate_Ester->Boronate_Complex Boronate_Ester Ar-B(OR)₂ Boronate_Complex->Boronate_Ester Elimination of Mg(OR)X Boronate_Ester_ref Ar-B(OR)₂ Grignard_ref->Boronate_Complex Nucleophilic Attack Boronic_Acid Ar-B(OH)₂ Boronate_Ester_ref->Boronic_Acid H3O H₃O⁺ H3O->Boronic_Acid

Caption: Workflow for boronic acid synthesis via a Grignard reagent.

Experimental Protocol: Synthesis of 4-tert-Butylphenylboronic Acid

This protocol is adapted from procedures optimized for yield and selectivity.[11]

  • System Preparation: A three-necked, oven-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq). The system is flushed with dry nitrogen.

  • Grignard Formation: A solution of 1-bromo-4-tert-butylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating or a crystal of iodine if necessary. Once initiated, the reaction is maintained at a gentle reflux until all the magnesium is consumed.

  • Borylation: The freshly prepared Grignard solution is cooled to -40 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq) dissolved in anhydrous THF is added dropwise, ensuring the internal temperature does not rise above -20 °C. The mixture is stirred at this temperature for 2-3 hours.

  • Hydrolysis and Workup: The reaction is allowed to warm to 0 °C and then quenched by slow addition of aqueous HCl (2M). The mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by acid/base extraction.[12][13]

Part 2: Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)

A more modern and highly versatile alternative to the classical organometallic route is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, a transformation known as the Miyaura borylation. This method offers superior functional group tolerance, avoiding the need for highly reactive and often incompatible Grignard or organolithium intermediates.[8][14]

Core Mechanism: The Pd(0)/Pd(II) Catalytic Cycle

The reaction proceeds through a catalytic cycle analogous to that of the Suzuki-Miyaura coupling.[15]

  • Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, reacts with the aryl halide (Ar-X) by inserting into the carbon-halogen bond. This forms a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step.

  • Transmetalation: In the presence of a base (e.g., potassium acetate), the diboron reagent (such as bis(pinacolato)diboron, B₂pin₂) coordinates to the palladium center. The base facilitates the transfer of a boryl group to the palladium, displacing the halide and forming an aryl-palladium-boryl species (Ar-Pd-Bpin).

  • Reductive Elimination: The final step involves the reductive elimination of the arylboronate ester (Ar-Bpin) from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired.

A key innovation in this area is the use of tetrahydroxydiboron (B₂(OH)₄), which allows for the direct synthesis of arylboronic acids from aryl chlorides in aqueous or alcoholic solvents, offering a more atom-economical and environmentally friendly process.[16][17][18]

Mechanistic Diagram: Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Bpin(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Bpin Transmetalation->Product ArX Ar-X ArX->OxAdd B2pin2 B₂pin₂ + Base B2pin2->Transmetalation X_Bpin X-Bpin

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Direct Synthesis from an Aryl Chloride

This protocol is based on the direct synthesis method using tetrahydroxydiboron.[14][18]

  • Reaction Setup: To a vial is added the aryl chloride (1.0 eq), tetrahydroxydiboron (B₂(OH)₄, 1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a palladium catalyst system (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 1-2 mol%).

  • Solvent and Degassing: A solvent mixture, such as ethanol/water, is added. The vial is sealed, and the mixture is degassed by bubbling nitrogen or argon through it for 10-15 minutes.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, the mixture is filtered to remove inorganic salts. The pH of the filtrate is adjusted to be acidic (pH ~2) with HCl. The aqueous solution is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to afford the crude arylboronic acid.

  • In Situ Derivatization (Optional): To avoid potential degradation of the boronic acid during purification, it can be converted in situ to a more stable derivative. For example, after the reaction, potassium hydrogen fluoride (KHF₂) can be added to form the corresponding potassium aryltrifluoroborate salt, which is often a stable, crystalline solid.[7]

Part 3: Direct C-H Borylation via Iridium Catalysis

The most recent and arguably most elegant strategy for synthesizing arylboronates is the direct borylation of C-H bonds, catalyzed by iridium complexes. This method bypasses the need for pre-functionalized starting materials like aryl halides, offering unparalleled efficiency and atom economy.[19][20][21]

Core Mechanism: The Ir(III)/Ir(V) Catalytic Cycle

While several mechanistic pathways have been debated, a widely supported cycle involves Ir(III) and Ir(V) intermediates.[20]

  • Catalyst Activation: An Iridium(I) precatalyst reacts with the diboron reagent (B₂pin₂) to form an active Iridium(III) tris(boryl) complex.

  • C-H Oxidative Addition: The arene substrate coordinates to the Ir(III) center. The catalyst then performs an oxidative addition into an aromatic C-H bond, forming a transient, high-valent Iridium(V) hydrido-aryl-boryl species.

  • Reductive Elimination: This highly unstable Ir(V) intermediate rapidly undergoes reductive elimination. There are two possible pathways: elimination of H-Bpin to form an Ir(III) aryl-boryl complex, or elimination of the Ar-Bpin product to form an Ir(III) hydrido-boryl species. The latter is generally favored.

  • Regeneration: The resulting iridium complex reacts with another equivalent of the diboron reagent to regenerate the active Ir(III) tris(boryl) catalyst, releasing H-Bpin and completing the cycle.

The regioselectivity of C-H borylation is primarily governed by sterics, with the boryl group typically being installed at the least hindered position on the aromatic ring.[19][22] However, directing groups can be employed to achieve ortho-selectivity.[19]

Mechanistic Diagram: Iridium-Catalyzed C-H Borylation

CH_Borylation IrIII_Boryl L-Ir(III)-(Bpin)₃ IrV_Intermediate L-Ir(V)(H)(Ar)(Bpin)₃ IrIII_Boryl->IrV_Intermediate C-H Oxidative Addition IrIII_Hydrido L-Ir(III)(H)(Bpin)₂ IrV_Intermediate->IrIII_Hydrido Reductive Elimination Product Ar-Bpin IrV_Intermediate->Product IrIII_Hydrido->IrIII_Boryl Regeneration Arene Ar-H Arene->IrV_Intermediate B2pin2 B₂pin₂ B2pin2->IrIII_Hydrido HBpin H-Bpin

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocol: General Procedure for Aromatic C-H Borylation

This is a representative protocol for sterically controlled borylation.[7][19]

  • Reaction Setup: In a nitrogen-filled glovebox, a screw-cap vial is charged with the iridium precatalyst (e.g., [Ir(COD)OMe]₂, 0.5-1.5 mol %), a ligand (e.g., 4,4′-di-tert-butylbipyridine (dtbpy), 1-3 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.0 eq).

  • Reagent Addition: The aromatic substrate (1.2-1.5 eq) is added, followed by an inert, anhydrous solvent such as cyclohexane or THF.

  • Reaction: The vial is sealed tightly with a Teflon-lined cap, removed from the glovebox, and heated in an oil bath at 80-100 °C for 12-48 hours.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then subjected to purification.

  • Purification: The resulting arylboronate ester is typically stable enough for direct purification by flash column chromatography on silica gel.[12] Alternatively, the crude ester can be hydrolyzed to the boronic acid as described in previous sections.

Part 4: Purification and Characterization

A significant challenge in working with phenylboronic acids is their purification. They are prone to dehydration to form cyclic boroxine anhydrides and can be difficult to handle chromatographically.[3]

Comparative Purification Strategies
MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can provide very high purity material. Scalable.Requires a solid product and finding a suitable solvent can be challenging.
Acid/Base Extraction Exploiting the acidic nature of the B(OH)₂ group. The boronic acid is extracted into an aqueous basic solution, washed with an organic solvent to remove neutral impurities, and then precipitated by re-acidification.Good for removing non-acidic impurities.Does not separate from other acidic impurities. Can be laborious.[12]
Chromatography Passing the material through a stationary phase (e.g., silica gel). Boronate esters are generally preferred for chromatography as they are less polar and more stable on silica.[12][13]Effective for separating closely related compounds.Boronic acids can streak or decompose on silica gel. Scale-up can be difficult.
Derivatization Converting the boronic acid to a stable, crystalline derivative, such as a diethanolamine adduct, which can be easily purified by filtration and then hydrolyzed back to the free acid.[12]Often provides a highly pure, stable intermediate.Adds extra steps to the synthesis.
Characterization

Substituted phenylboronic acids are typically characterized by a combination of standard spectroscopic techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹¹B): Provides definitive structural information. ¹¹B NMR is particularly useful, with boronic acids typically showing a broad signal around 25-35 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic stretches for O-H (broad, ~3300 cm⁻¹) and B-O (~1350 cm⁻¹) bonds.

Conclusion

The synthesis of substituted phenylboronic acids has evolved significantly from classical organometallic methods to highly efficient and selective catalytic processes. The choice of synthetic route depends critically on the desired substitution pattern, functional group tolerance, and available starting materials. A thorough understanding of the underlying mechanisms—be it the nucleophilic attack of a Grignard reagent, the intricate dance of a palladium catalyst, or the powerful C-H activation by iridium—empowers the modern chemist to make informed decisions, troubleshoot reactions, and ultimately accelerate the pace of discovery in drug development and materials science.

References

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  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

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  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. ResearchGate. [Link]

  • Singh, U. P., & Singh, R. P. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2012). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(13), 3432–3435. [Link]

  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. [Link]

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  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Chemistry. [Link]

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  • A Class of Borate Ester: Trimethyl Borate. (2022). Borate Ester. [Link]

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  • El-Faham, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. [Link]

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Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine (CAS 175591-19-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical safety and handling protocols for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine (CAS 175591-19-6). As a compound frequently utilized in novel drug discovery and development, a thorough understanding of its hazard profile and the necessary precautions is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This document synthesizes the available, albeit limited, safety data for this specific compound, supplemented with insights from structurally related piperazine derivatives to offer a robust framework for risk mitigation.

Hazard Identification and Classification

While a comprehensive toxicological profile for CAS 175591-19-6 is not extensively documented in publicly available literature, data from analogous compounds containing the piperazine moiety suggest a potential for significant health hazards. For the closely related compound, (2,3-Dihydrobenzo[1][2]dioxin-2-yl)piperazin-1-yl-methanone (CAS 70918-00-2), the following GHS hazard statements have been identified and should be considered as a precautionary measure for CAS 175591-19-6[1][3]:

  • H301: Toxic if swallowed [1][3]

  • H311: Toxic in contact with skin [1][3]

  • H331: Toxic if inhaled [1][3]

  • H373: May cause damage to organs through prolonged or repeated exposure [1][3]

  • H411: Toxic to aquatic life with long lasting effects [1][3]

Given these potential hazards, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine should be handled as a substance of high concern.

Signal Word: Danger[1][3]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

The primary objective of engineering controls is to contain the hazard at its source.

  • Ventilation: All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood or a glove box to maintain airborne concentrations below exposure limits.[4] The ventilation system should be regularly inspected and maintained.

  • Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, the use of sealed centrifuge tubes and containment rotors is strongly recommended.

Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final barrier between the researcher and the chemical hazard.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles.
Skin Protection Impervious clothing, such as a lab coat with long sleeves. Fire/flame resistant clothing should be considered.[1]Prevents skin contact with the compound.
Hand Protection Wear protective nitrile rubber gloves.[5]Provides a barrier against dermal absorption.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]Protects against inhalation of toxic dust or aerosols.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the stability of the compound.

Handling
  • Avoid Dust Formation: Handle the solid compound with care to prevent the generation of dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Clothing: Take off immediately all contaminated clothing and wash it before reuse.[1]

Storage
  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][6] The piperazine moiety can react violently with these substances.

  • Security: Store in a locked-up area to prevent unauthorized access.[1]

Emergency Procedures

Rapid and appropriate response to an emergency situation can significantly mitigate the consequences of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
If Swallowed Get emergency medical help immediately.[1] Rinse mouth.[1] Do NOT induce vomiting.[4]
If on Skin Take off immediately all contaminated clothing and wash it before reuse.[1] Wash with plenty of water.[1] Get emergency medical help immediately.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing.[1] Get medical help if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Immediate medical attention is required.[6]
Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Wear appropriate PPE, including respiratory protection.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

  • Containment and Cleaning Up: Collect spillage.[1] Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]

Toxicological and Ecological Information

Toxicological Information

As previously stated, specific toxicological data for CAS 175591-19-6 is scarce. However, based on the classification of a closely related analog, it is presumed to be toxic via oral, dermal, and inhalation routes.[1][3] Prolonged or repeated exposure may cause organ damage.[1][3]

Ecological Information

The compound is considered toxic to aquatic life with long-lasting effects.[1][3] All releases to the environment should be avoided.

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_remove_ppe Doff PPE Correctly clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: A logical workflow for the safe handling of CAS 175591-19-6, from preparation to disposal.

References

  • SAFETY DATA SHEET. ChemDmart. [Link]

  • Tapentadol. PubChem. [Link]

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  • Tapentadol Hydrochloride. PubChem. [Link]

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An In-depth Technical Guide to the Solubility of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the physicochemical properties of active pharmaceutical ingredients (APIs) are paramount to their therapeutic success. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, the efficacy of a potential drug candidate.[1] (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, a key building block in medicinal chemistry, presents a unique solubility profile governed by its distinct structural motifs. This guide provides a comprehensive exploration of the theoretical and practical aspects of its solubility in common organic solvents, equipping researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols to navigate this crucial parameter.

The presence of the boronic acid moiety, a versatile functional group for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling), alongside a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and an electron-withdrawing fluorine atom, creates a molecule with a nuanced balance of polar and non-polar characteristics. Understanding how these features dictate its interaction with various organic solvents is essential for its effective utilization in synthetic chemistry and downstream pharmaceutical processing.

Theoretical Framework: Deconstructing the Molecular Architecture and its Impact on Solubility

The solubility of a crystalline organic compound in a solvent is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2] A qualitative prediction of the solubility of this compound in different organic solvents can be derived from a detailed analysis of its molecular structure.

Key Structural Features and Their Influence:
  • Boronic Acid Group (-B(OH)₂): This functional group is capable of forming strong hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). This suggests a favorable interaction with polar, protic solvents (e.g., methanol, ethanol) and polar, aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF). However, boronic acids have a known propensity to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by the solvent and temperature, thereby complicating solubility studies.[3]

  • Tert-butoxycarbonyl (Boc) Group (-C(O)O(CH₃)₃): The Boc group is a bulky, non-polar moiety that significantly contributes to the lipophilicity of the molecule. This structural feature will enhance solubility in non-polar or moderately polar aprotic solvents (e.g., dichloromethane, THF, ethyl acetate) by engaging in favorable van der Waals interactions. Conversely, its steric hindrance may disrupt the crystal lattice packing, potentially lowering the energy required for dissolution.

  • Fluorophenyl Group: The fluorine atom is highly electronegative, introducing a dipole moment into the phenyl ring. The C-F bond can act as a weak hydrogen bond acceptor. The electron-withdrawing nature of fluorine also influences the acidity of the boronic acid group, which can affect its interaction with basic or acidic solvents.[4] The overall polarity of the fluorophenyl ring contributes to potential dipole-dipole interactions with polar solvents.

  • Amine Linkage (-NH-): The secondary amine, protected by the Boc group, can still participate in hydrogen bonding as a donor. This adds another potential point of interaction with polar solvents.

Predicting Solubility Trends (Qualitative):

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) due to their ability to act as strong hydrogen bond acceptors and effectively solvate both the polar and non-polar regions of the molecule. Polar protic solvents like methanol and ethanol are also expected to be good solvents due to their hydrogen bonding capabilities.

  • Moderate Solubility: Expected in solvents of intermediate polarity like Tetrahydrofuran (THF), acetone, and ethyl acetate. These solvents can engage in dipole-dipole interactions and, to a lesser extent, act as hydrogen bond acceptors.

  • Low to Negligible Solubility: Expected in non-polar hydrocarbon solvents such as hexane and toluene. The energy required to overcome the solute-solute interactions in the crystal lattice will not be sufficiently compensated by the weak van der Waals forces with these non-polar solvents.

The interplay of these functional groups leads to a molecule with a complex solubility profile. The following diagram illustrates the key intermolecular forces at play.

G cluster_solute This compound cluster_solvent Organic Solvent cluster_interactions Potential Intermolecular Forces solute Solute Molecule H_bond Hydrogen Bonding solute->H_bond -B(OH)₂, -NH Dipole_Dipole Dipole-Dipole solute->Dipole_Dipole -F, C=O VdW Van der Waals solute->VdW Boc-group, Phenyl ring solvent Solvent Molecule solvent->H_bond Protic/Aprotic Polar solvent->Dipole_Dipole Polar solvent->VdW All Solvents H_bond->solvent Dipole_Dipole->solvent VdW->solvent

Figure 1. Intermolecular forces governing solubility.

Quantitative Solubility Determination: A Field-Proven Experimental Protocol

In the absence of established literature values, a robust experimental determination of solubility is essential. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic solubility of a compound.[5] The following protocol provides a detailed, step-by-step methodology for the quantitative analysis of the solubility of this compound in a range of organic solvents.

Materials and Equipment:
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Toluene, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column (e.g., C18 reverse-phase)

Experimental Workflow:

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

G start Start prep Sample Preparation: Add excess solid to solvent in vials start->prep equilibrate Equilibration: Shake at constant temperature (e.g., 24h) prep->equilibrate separate Phase Separation: Filter an aliquot through a 0.22 µm syringe filter equilibrate->separate dilute Dilution: Dilute the filtrate to a known concentration separate->dilute hplc HPLC Analysis: Quantify the concentration of the diluted sample dilute->hplc data Data Analysis: Calculate solubility from the concentration and dilution factor hplc->data end End data->end

Figure 2. Experimental workflow for solubility determination.

Step-by-Step Methodology:
  • Preparation of Saturated Solutions:

    • For each selected organic solvent, add an excess amount of solid this compound to a pre-weighed vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.

    • Add a known volume of the respective solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between time points).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

    • Accurately dilute a known volume of the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis by HPLC-UV:

    • Method Development: Develop a reverse-phase HPLC-UV method for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape) is a good starting point. The UV detection wavelength should be set at the λmax of the compound.

    • Calibration Curve: Prepare a series of standard solutions of the compound in each solvent at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted filtrate samples into the HPLC system and record the peak areas.

    • Calculation: Determine the concentration of the compound in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

  • Data Presentation:

    • The determined solubility values should be presented in a clear and organized table, expressed in units such as mg/mL or g/L.

Data Summary and Interpretation

Organic SolventPolarity IndexSolvent TypeExpected Qualitative SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Dimethyl Sulfoxide (DMSO)7.2Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)6.4Polar AproticHighTo be determined
Methanol5.1Polar ProticHighTo be determined
Ethanol4.3Polar ProticHighTo be determined
Acetone5.1Polar AproticModerateTo be determined
Acetonitrile5.8Polar AproticModerateTo be determined
Tetrahydrofuran (THF)4.0Moderately Polar AproticModerateTo be determined
Ethyl Acetate4.4Moderately Polar AproticModerateTo be determined
Dichloromethane (DCM)3.1Non-polar AproticModerateTo be determined
Toluene2.4Non-polar AproticLowTo be determined
Hexane0.1Non-polar AproticLow to NegligibleTo be determined

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from a theoretical analysis of its molecular structure to a detailed, practical protocol for its experimental determination. While quantitative data for this specific compound is not yet widely published, the principles and methodologies outlined herein empower researchers to generate this critical information with a high degree of scientific rigor.

The solubility profile of this boronic acid derivative is a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces. A thorough understanding of these factors, coupled with precise experimental measurement, is indispensable for the successful application of this compound in pharmaceutical research and development. The provided protocol, based on the well-established shake-flask method and HPLC-UV analysis, serves as a robust framework for obtaining reliable and reproducible solubility data. This information is not only crucial for optimizing reaction conditions in synthetic chemistry but also for guiding formulation development and predicting in vivo performance.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Pal, T., & Mitra, A. (2013). The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Protein Science, 22(S1), 125-125.
  • World Health Organization. (2018). Annex 4: Guidance on waiver of in vivo bioequivalence studies for immediate-release solid oral dosage forms. WHO Technical Report Series, No. 1011. Retrieved from [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • Sporzyński, A., Adamczyk-Woźniak, A., & Gozdalik, J. T. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427.
  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

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An In-depth Technical Guide on the Potential Applications of Fluorinated Boronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist: A Perspective on Strategic Fluorination

In the landscape of modern medicinal chemistry, our pursuit is one of precision and optimization. We seek not just to discover new chemical entities, but to rationally design molecules with superior efficacy, safety, and pharmacokinetic profiles. Within our extensive toolkit, the strategic incorporation of fluorine has emerged as a dominant strategy.[1][2] This guide delves into a particularly potent class of reagents at the confluence of organoboron chemistry and fluorine science: the fluorinated boronic acids.

This document is structured not as a rigid manual, but as a narrative of scientific strategy. We will explore the "why" behind the "how"—elucidating the fundamental principles that make fluorinated boronic acids such powerful tools, and then detailing their practical application with field-tested insights. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals to leverage these unique molecules in their own discovery programs.

Part 1: Foundational Principles of Fluorinated Boronic Acids

Introduction to Boronic Acids in Medicinal Chemistry

Boronic acids and their derivatives have become indispensable in drug discovery.[3][4] Their utility stems from two primary characteristics: their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and their unique ability to act as pharmacophores.[3][5] The boronic acid moiety can form reversible covalent bonds with diols, a feature that allows them to target the active sites of enzymes, such as serine proteases, by interacting with key hydroxyl-bearing amino acid residues.[6][7] The success of drugs like the proteasome inhibitor Bortezomib (Velcade®) has cemented the therapeutic potential of this class of compounds.[3][8][9]

The Transformative Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmaceutical properties.[1][2][10] Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][10][11] Strategic fluorination can block sites of metabolism, modulate the acidity or basicity of nearby functional groups, and introduce favorable interactions within a protein's binding pocket.[1]

Synergistic Effects: Why Fluorinate Boronic Acids?

The combination of a boronic acid with fluorine substituents on an adjacent aryl ring creates a molecule with unique and tunable properties that are highly advantageous for drug discovery.

  • Modulation of Acidity (pKa) and Lewis Acid Character : The introduction of electron-withdrawing fluorine atoms into the aromatic ring significantly increases the Lewis acidity of the boron center.[12][13][14] This enhanced acidity is crucial for the boronic acid's ability to interact with biological nucleophiles, such as the serine or threonine residues in an enzyme's active site.[12][14] The strength of this interaction can be finely tuned by the number and position of the fluorine substituents.[12][13] For example, an ortho-fluorine substituent has the strongest effect on increasing acidity.[12]

  • Enhancement of Metabolic Stability : Fluorine substitution can protect the molecule from metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][10] This often leads to improved pharmacokinetic profiles, such as a longer half-life and increased bioavailability.

  • Tuning of Binding Affinity and Lipophilicity : Fluorine can alter the electronic and steric profile of a molecule, influencing how it interacts with its biological target.[6] This can lead to enhanced potency and selectivity. Furthermore, fluorination typically increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1]

Key Physicochemical Properties: A Comparative Overview

The impact of fluorination on the acidity of phenylboronic acid is a clear illustration of its powerful electronic effects.

CompoundpKaComment
Phenylboronic Acid8.86The baseline acidity of the parent compound.[14]
4-Fluorophenylboronic Acid8.30A modest increase in acidity due to the inductive effect of the para-fluorine.[14]
3-Fluorophenylboronic Acid8.05A more significant increase in acidity.
2-Fluorophenylboronic Acid7.60The strongest acidifying effect among monofluorinated isomers, influenced by the proximity of the fluorine atom.[12][14]
2,6-Difluorophenylboronic Acid6.50A substantial increase in acidity due to two ortho-fluorine atoms.[13]

Data compiled from multiple sources to illustrate the trend.[12][13][14]

Part 2: Synthetic Strategies for Fluorinated Boronic Acids

The synthesis of fluorinated arylboronic acids is now highly accessible, with numerous methods available for both direct fluorination and the construction of the fluorinated arylboronic acid moiety.

Overview of Synthetic Routes

Key synthetic strategies include:

  • C-H Borylation of Fluoroarenes : This method uses catalysts (e.g., iridium, rhodium, cobalt) to directly install a boryl group onto a pre-existing fluorinated aromatic ring.[15]

  • Monodefluoroborylation of Polyfluoroarenes : Transition metals can be used to selectively replace a C-F bond with a C-B bond in highly fluorinated arenes.[15]

  • Metal-mediated Fluorination of Boronic Acids : This "late-stage" fluorination approach is particularly valuable. It involves converting an existing arylboronic acid to an aryl fluoride, which is highly relevant for radiolabeling with ¹⁸F.[16][17][18]

Protocol: Copper-Mediated Fluorination of Arylboronic Acids

This protocol describes a general method for the nucleophilic fluorination of an arylboronic acid using a copper mediator. This is a foundational technique for synthesizing non-radioactive ("cold") fluorinated compounds.

Objective: To synthesize a fluoroarene from an arylboronic acid precursor.

Materials:

  • Arylboronic acid or boronate ester

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Potassium fluoride (KF)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add the arylboronic acid (1.0 equiv), Cu(OTf)₂ (1.5 equiv), and KF (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous DMF to achieve a precursor concentration of approximately 0.1 M. Then, add pyridine (5.0 equiv).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired fluoroarene.

Causality and Self-Validation: The copper salt mediates the transmetalation and subsequent fluorination. Pyridine acts as a ligand to stabilize the copper complex and facilitate the reaction. The use of anhydrous conditions is critical, as water can lead to the formation of phenol byproducts through protodeboronation.[16][18] Successful fluorination is validated by comparing the purified product's spectral data (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) with expected values.

Protocol: Radiofluorination for PET Tracer Synthesis ([¹⁸F] Labeling)

This protocol is a specialized adaptation for Positron Emission Tomography (PET), where a high-yielding and rapid synthesis is paramount due to the short half-life of fluorine-18 (t½ ≈ 110 minutes).

Objective: To synthesize an ¹⁸F-labeled aryl fluoride from a boronic acid precursor for PET imaging.[17][18]

Materials:

  • Arylboronic acid pinacol ester precursor

  • [¹⁸F]Fluoride (produced in a cyclotron, typically as K¹⁸F)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Automated radiochemistry synthesis module

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]F⁻ is then eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to form the reactive, anhydrous K[¹⁸F]F/K₂₂₂ complex.

  • Precursor Addition: A solution of the arylboronic acid pinacol ester precursor, Cu(OTf)₂, and pyridine in anhydrous DMF is added to the dried K[¹⁸F]F/K₂₂₂ complex.

  • Radiofluorination Reaction: The reaction vessel is sealed and heated to 110-120 °C for 10-20 minutes.[17]

  • Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system to isolate the ¹⁸F-labeled product from unreacted precursor, byproducts, and reaction reagents.

  • Formulation: The collected HPLC fraction containing the product is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.

Causality and Self-Validation: This copper-mediated method is effective for late-stage radiofluorination due to its high functional group tolerance and rapid reaction times.[17][18] The process is validated at each step: radiochemical conversion (RCC) is determined by radio-TLC before purification, and the final product's radiochemical purity and molar activity are confirmed by analytical radio-HPLC.[19]

Part 3: Applications in Lead Generation and Optimization

Fluorinated Boronic Acids as Building Blocks in Suzuki-Miyaura Coupling

One of the most widespread uses of fluorinated boronic acids is as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[5][6] This allows for the efficient and regioselective installation of fluorinated aryl groups into complex molecules, a critical step in structure-activity relationship (SAR) studies.[6][11]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products FB Fluorinated Aryl Boronic Acid Pd_cat Pd(0) Catalyst FB->Pd_cat Transmetalation AH Aryl/Vinyl Halide (R-X) AH->Pd_cat Oxidative Addition FP Fluorinated Biaryl Product Pd_cat->FP Reductive Elimination Base Aqueous Base (e.g., Na2CO3) Base->Pd_cat Salts Byproducts

Caption: Suzuki-Miyaura coupling workflow.

Fluorinated Boronic Acids as Reversible Covalent Inhibitors

The boronic acid moiety is an effective pharmacophore for inhibiting certain classes of enzymes, particularly serine proteases and β-lactamases.[3][8][20] The empty p-orbital on the boron atom acts as a potent electrophile, readily accepting a lone pair of electrons from a nucleophilic serine or threonine residue in the enzyme's active site. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively mimicking the transition state of substrate hydrolysis and inhibiting the enzyme.[7]

Fluorination of the boronic acid enhances this inhibitory potential by increasing the Lewis acidity of the boron, making it a stronger electrophile and promoting the formation of the covalent adduct.[12][20]

Enzyme_Inhibition cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_complex Covalent Complex (Inhibition) Enzyme Serine Protease Serine Ser-OH Complex Enzyme-Ser-O-B(OH)2-Ar(F) Serine->Complex FBA Ar(F)-B(OH)2 (Fluorinated Boronic Acid) FBA->Complex Nucleophilic Attack (Reversible)

Caption: Mechanism of reversible covalent inhibition.

Part 4: Advanced Application in PET Imaging

Perhaps the most impactful recent application of fluorinated boronic acids is in the development of tracers for Positron Emission Tomography (PET).[21][22] PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. It relies on the detection of radiation from positron-emitting isotopes, with fluorine-18 (¹⁸F) being the isotope of choice for many applications due to its favorable nuclear properties and ~110-minute half-life.[23]

Design Principles for ¹⁸F-Labeled Boronic Acid Tracers

The development of ¹⁸F-labeled PET tracers from boronic acid precursors has become a cornerstone of modern radiochemistry.[1][2][17] The copper-mediated radiofluorination of arylboronic acids and their esters provides a mild and efficient method for late-stage ¹⁸F-labeling of complex molecules.[17][18][19] This allows drug candidates to be rapidly converted into imaging agents to study their pharmacokinetics and target engagement in living subjects.[1]

Experimental Workflow for PET Tracer Synthesis and Evaluation

PET_Tracer_Workflow cluster_synthesis Radiosynthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Cyclotron [18F]Fluoride Production Autosynth Automated Radiofluorination Cyclotron->Autosynth HPLC HPLC Purification Autosynth->HPLC QC Quality Control (Purity, Molar Activity) HPLC->QC Metabolism In Vitro/In Vivo Metabolic Stability QC->Metabolism Biodist Biodistribution Studies (Rodent) Metabolism->Biodist PET_Scan PET/CT Imaging in Disease Model Biodist->PET_Scan Tox Toxicology Studies PET_Scan->Tox Human_PET Human PET Imaging Tox->Human_PET

Caption: Workflow for PET tracer development.

Case Study: [¹⁸F]BBPA for Brain Tumor Imaging

A compelling example is the development of trifluoroborate-derived boronophenylalanine ([¹⁸F]BBPA) as a PET tracer for brain tumors.[24] Boronophenylalanine (BPA) is a compound used in Boron Neutron Capture Therapy (BNCT). By creating an ¹⁸F-labeled version, researchers can use PET to visualize tumor uptake and determine if a patient is a good candidate for BNCT.

In clinical trials involving patients with gliomas, [¹⁸F]BBPA-PET demonstrated excellent tumor uptake and a high tumor-to-normal brain ratio.[24] The tracer's accumulation in cancer cells is mediated by the large neutral amino acid transporter type-1 (LAT-1), which is often overexpressed in tumors.[24] This work showcases the power of combining the unique biological transport of an amino acid mimic with the imaging capabilities of ¹⁸F, facilitated by boronic acid chemistry.

Part 5: Future Directions and Outlook

The field of fluorinated boronic acids continues to evolve rapidly. Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Developing even milder, more efficient, and more selective fluorination and borylation techniques.

  • New Pharmacophores: Expanding the scope of enzymes and protein targets that can be effectively modulated by fluorinated boronic acid inhibitors.

  • Theranostics: Integrating diagnostic imaging with therapy, as exemplified by the BPA/BBPA pairing, where an ¹⁸F-labeled boronic acid is used to predict the efficacy of a boron-based therapy.

  • Targeted Delivery: Utilizing the diol-binding properties of boronic acids to develop targeted drug delivery systems that release their payload under specific physiological conditions.

References

  • Fluorination of Boronic Acids Mediated by Silver(I) Triflate.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorin
  • Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives.
  • Cu-Mediated 18F-Fluorination of Arylboronic Acids: Supressing Protodeboronation towards Advanced PET Imaging Agents. Journal of Nuclear Medicine.
  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal.
  • Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar.
  • Innovating with Fluorinated Aromatic Compounds: The Role of Boronic Acids.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • A bis-boron boramino acid PET tracer for brain tumor diagnosis. PubMed.
  • Exploring the Versatility of Boronic Acids in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • [18F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications.
  • Recent Advances in the Construction of Fluorin
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
  • Fluorine in drug discovery: Role, design and case studies.
  • Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Prim
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI.

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A Comprehensive Technical Guide to Boc-Protected Aminophenylboronic Acid Derivatives: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth exploration of tert-butyloxycarbonyl (Boc)-protected aminophenylboronic acid derivatives, essential building blocks in modern organic synthesis and drug discovery. We delve into the strategic importance of the Boc protecting group, detail robust synthetic and purification protocols, outline comprehensive characterization techniques, and survey their critical applications, with a focus on Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights into the effective use of these versatile reagents.

The Strategic Importance of Boc-Protected Aminophenylboronic Acids

Aminophenylboronic acids are bifunctional reagents of immense value, featuring a nucleophilic amino group and a versatile boronic acid moiety on the same aromatic scaffold. This unique combination allows for sequential, controlled functionalization, making them powerful intermediates in the synthesis of complex molecules. However, the inherent reactivity of the amino group can interfere with reactions targeting the boronic acid, such as the crucial palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2]

1.1 The Imperative for Amine Protection

The free amino group, being basic and nucleophilic, can coordinate to the palladium catalyst, potentially deactivating it or leading to undesired side reactions. To ensure selective reactivity at the C-B bond, the amino group must be "masked" with a protecting group. This group must be stable to the conditions of the intended reaction (e.g., Suzuki-Miyaura coupling) but readily removable under orthogonal conditions to regenerate the free amine for subsequent transformations.

1.2 The Boc Group: A Superior Choice for Strategic Synthesis

The tert-butyloxycarbonyl (Boc) group is an exemplary choice for protecting the amino functionality in this context.[3] Its strategic advantages are threefold:

  • Robust Stability: The Boc group is exceptionally stable to the basic and nucleophilic conditions characteristic of many cross-coupling reactions.[4] This stability prevents premature deprotection and ensures the integrity of the molecule throughout the synthetic sequence.

  • Mild and Orthogonal Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][5] This process is typically fast, high-yielding, and occurs at room temperature, preserving other potentially sensitive functional groups. The cleavage generates a volatile isobutylene and carbon dioxide, simplifying workup.[6][7]

  • Enhanced Solubility and Handling: The bulky and lipophilic tert-butyl group often improves the solubility of the boronic acid derivative in organic solvents commonly used for synthesis and purification. Furthermore, converting the boronic acid to its pinacol ester derivative enhances stability, making the compound easier to handle, store, and purify.[8]

Synthesis and Purification of Boc-Protected Aminophenylboronic Acid Derivatives

The reliable synthesis of high-purity Boc-protected aminophenylboronic acid derivatives is paramount for their successful application. The most common and scalable target is the pinacol ester form, which offers superior stability against protodeboronation and oxidation compared to the free boronic acid.[9][10]

2.1 Dominant Synthetic Strategies

Two primary palladium-catalyzed methods have emerged as the most efficient routes to these valuable building blocks:

  • Miyaura Borylation of Boc-Protected Haloanilines: This is arguably the most prevalent method. It involves the cross-coupling of a Boc-protected bromo- or iodoaniline with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base like potassium acetate (KOAc).[11] The reaction is valued for its high functional group tolerance and generally mild conditions.[12]

Below is a workflow diagram illustrating the Miyaura Borylation pathway.

Miyaura_Borylation cluster_start Starting Materials cluster_reagents Reaction Conditions Start1 Boc-Protected Haloaniline Process Miyaura Borylation (Heat) Start1->Process Start2 Bis(pinacolato)diboron (B₂pin₂) Start2->Process Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Process Base Base (e.g., KOAc) Base->Process Solvent Solvent (e.g., Dioxane) Solvent->Process Product Boc-Protected Aminophenylboronic Acid Pinacol Ester Process->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final Pure Product Purification->Final Suzuki_Coupling cluster_reactants Coupling Partners cluster_conditions Reaction Conditions BoronicEster Boc-Aminophenylboronic Acid Pinacol Ester Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) BoronicEster->Cycle ArylHalide Aryl/Vinyl Halide or Triflate (R-X) ArylHalide->Cycle Catalyst Pd(0) Catalyst Catalyst->Cycle Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Base->Cycle Coupled Boc-Protected Biaryl Product Cycle->Coupled Deprotection Acidic Deprotection (e.g., TFA) Coupled->Deprotection FinalProduct Aminobiaryl Product Deprotection->FinalProduct Deprotection_Mechanism BocAmine R-NH-Boc Protonation Protonation (H⁺) BocAmine->Protonation Intermediate1 R-NH-C(=O⁺H)-O-tBu Protonation->Intermediate1 Loss_tBu Loss of t-Butyl Cation Intermediate1->Loss_tBu CarbamicAcid R-NH-COOH (Carbamic Acid) Loss_tBu->CarbamicAcid Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation FreeAmine R-NH₂ Decarboxylation->FreeAmine Byproducts CO₂ + Isobutylene Decarboxylation->Byproducts

Sources

Methodological & Application

The Strategic Application of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic Acid in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Building Block for Next-Generation Kinase Inhibitors

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small-molecule kinase inhibitors.[1] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling pathways that govern cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] The strategic incorporation of fluorine into drug candidates has emerged as a powerful tool in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to the target protein, and enhanced membrane permeability.[3][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid , a key building block for the synthesis of sophisticated kinase inhibitors. This reagent is strategically designed to introduce a 3-amino-4-fluorophenyl moiety into a target molecule, a common pharmacophore in a variety of potent kinase inhibitors. The presence of the fluorine atom ortho to the amino group can significantly influence the pKa of the amine and introduce favorable interactions within the kinase active site. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for versatile and controlled synthetic manipulations, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[6][7]

Advantages of this compound in Kinase Inhibitor Synthesis

The unique structural features of this boronic acid derivative offer several distinct advantages in the synthesis of kinase inhibitors:

  • Enhanced Biological Activity through Fluorine Substitution: The introduction of a fluorine atom can significantly enhance the biological activity of a kinase inhibitor.[3][5] The fluorine atom can participate in hydrogen bonding with amino acid residues in the kinase active site, leading to increased binding affinity and potency.[5] Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby improving the metabolic stability and in vivo half-life of the drug candidate.[8]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to penetrate cell membranes and reach its intracellular target.[4][5] This is a critical consideration in the design of orally bioavailable drugs.

  • Versatile Suzuki-Miyaura Coupling: Boronic acids are key reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[9] This reaction is known for its mild conditions, broad functional group tolerance, and high yields, making it ideal for the synthesis of complex molecules like kinase inhibitors.[9][10]

  • Orthogonal Protection Strategy: The Boc protecting group is stable under the basic conditions typically employed in Suzuki coupling reactions.[7] It can be readily and cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups, thus offering an orthogonal protection strategy.[6][11] This allows for sequential and controlled synthetic transformations.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (see Table 1 for examples)

  • Base (see Table 1 for examples)

  • Anhydrous, degassed solvent (see Table 1 for examples)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (e.g., Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent to the flask.

  • Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-protected biaryl product.

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolvent SystemTypical Temperature (°C)
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, Toluene/H₂O80-100
PdCl₂(dppf)K₃PO₄, Na₂CO₃DMF, Acetonitrile80-110
Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄Toluene, 1,4-Dioxane90-110

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Aryl Halide + (3-Boc-amino-4-fluoro -phenyl)boronic Acid + Pd Catalyst + Base reaction Suzuki-Miyaura Coupling reagents->reaction Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Boc-Protected Biaryl Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Boc-Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected biaryl compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine product.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core

To illustrate the utility of this compound, the following scheme outlines the synthesis of a hypothetical kinase inhibitor core structure. This example demonstrates a convergent synthesis where the key building block is introduced via a Suzuki coupling, followed by deprotection.

Synthetic Scheme for a Hypothetical Kinase Inhibitor

Synthetic_Scheme start1 Heterocyclic Halide (e.g., 4-bromopyrimidine) suzuki Suzuki Coupling (Protocol 1) start1->suzuki start2 (3-Boc-amino-4-fluoro -phenyl)boronic Acid start2->suzuki intermediate Boc-Protected Intermediate suzuki->intermediate deprotection Boc Deprotection (Protocol 2) intermediate->deprotection final_core Kinase Inhibitor Core (3-amino-4-fluorophenyl -substituted heterocycle) deprotection->final_core

Caption: A representative synthetic route to a kinase inhibitor core.

Targeting Key Signaling Pathways: The PI3K/Akt/mTOR Pathway

Many kinase inhibitors are designed to target specific nodes within critical cellular signaling pathways that are often hyperactivated in cancer.[3][7] The PI3K/Akt/mTOR pathway is one such central signaling cascade that regulates cell growth, proliferation, and survival.[3][8] Inhibitors that incorporate the 3-amino-4-fluorophenyl moiety can be designed to target kinases within this pathway, such as PI3K, Akt, or mTOR itself.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibition of Translation Repressor

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its strategic design, incorporating a fluorine atom for enhanced biological activity and a Boc-protected amine for synthetic flexibility, makes it an indispensable tool for medicinal chemists. The robust and reliable Suzuki-Miyaura coupling protocol, followed by a straightforward deprotection step, provides an efficient route to a wide array of kinase inhibitor scaffolds. By leveraging the unique properties of this reagent, researchers can accelerate the discovery and development of novel therapeutics targeting key signaling pathways implicated in cancer and other diseases.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. Journal of Medicinal Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

Sources

palladium-catalyzed cross-coupling reactions with 3-Boc-amino-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Boc-amino-4-fluorophenylboronic Acid

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations are particularly indispensable in the pharmaceutical and agrochemical industries for the construction of complex molecular architectures.[2]

This guide focuses on a key building block, 3-Boc-amino-4-fluorophenylboronic acid , and its application in palladium-catalyzed reactions. This reagent is a strategically designed substrate for introducing the 3-amino-4-fluorophenyl moiety, a common structural motif in medicinally active compounds.[3][4][5] The presence of a fluorine atom can significantly enhance metabolic stability and modulate the physicochemical properties (e.g., lipophilicity, pKa) of a drug candidate.[4] The amino group serves as a versatile handle for further functionalization or as a key pharmacophoric element. The tert-butoxycarbonyl (Boc) protecting group ensures the reagent's stability, prevents unwanted side reactions at the nitrogen atom, and allows for controlled, sequential synthesis.[6][7][8]

This document provides researchers, scientists, and drug development professionals with a detailed overview of the mechanistic principles, practical protocols, and optimization strategies for effectively utilizing this valuable synthetic intermediate.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle.[9][10] Understanding this mechanism is crucial for rational troubleshooting and reaction optimization. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-limiting step.[9]

  • Transmetalation: The organoboron compound (in this case, 3-Boc-amino-4-fluorophenylboronic acid), activated by a base to form a more nucleophilic boronate 'ate' complex, transfers its organic group to the Pd(II) center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Palladium_Catalytic_Cycle cluster_cycle Pd(0) / Pd(II) Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Ar-Pd(II)L_n-Ar' PdII_OA->PdII_TM Transmetalation (Ar'-B(OH)₂ + Base) PdII_TM->Pd0 Reductive Elimination Products Ar-Ar' (Product) PdII_TM->Products Product Formation Reactants Ar-X Ar'-B(OH)₂ Base

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Reagent in Focus: 3-Boc-amino-4-fluorophenylboronic Acid

The unique substitution pattern of this boronic acid dictates its reactivity and requires careful consideration during reaction design.

  • Electronic Effects: The molecule features a delicate electronic balance. The fluorine atom is strongly electron-withdrawing, which can decrease the nucleophilicity of the arylboronic acid and potentially slow the transmetalation step.[12][13] Conversely, the Boc-protected amino group is electron-donating through resonance, which helps to counteract the effect of the fluorine.

  • The Role of the Boc Group: The bulky tert-butoxycarbonyl group is critical. It prevents the primary amine from coordinating to the palladium center, which could otherwise poison the catalyst. It also enhances the reagent's shelf-life and stability under the basic reaction conditions, reducing the likelihood of protodeboronation—a common side reaction where the boronic acid moiety is cleaved and replaced by a hydrogen atom.[14][15][16]

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier method for forming biaryl structures (Csp²-Csp²) and is the primary application for this reagent.[17][18]

Causality of Component Selection

A successful coupling hinges on the judicious selection of four key components:

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ is a classic choice, modern palladium pre-catalysts, such as Buchwald's G2 or G3 pre-catalysts (e.g., XPhos Pd G2), are often more effective for challenging substrates.[19] These complexes are more stable and facilitate the reliable in-situ generation of the active Pd(0) species.[1]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich boronic acids or less reactive aryl chlorides, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential.[20] They promote the oxidative addition and reductive elimination steps, which are often the bottlenecks of the catalytic cycle.[20]

  • Base: The base is not merely a proton scavenger; its primary role is to activate the boronic acid by forming a highly nucleophilic boronate 'ate' complex (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[10][14] The choice of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) affects this equilibrium and must be matched to the substrate's sensitivity. Weaker bases like K₂CO₃ are often sufficient, while stronger bases like K₃PO₄ may be needed for less reactive coupling partners.

  • Solvent: A solvent system that can dissolve both the organic coupling partners and the inorganic base is required.[21] Mixtures of an aprotic organic solvent (like 1,4-dioxane, toluene, or CPME) with water are standard. Anhydrous conditions can also be employed, particularly with bases like K₃PO₄.

Step-by-Step Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Boc-amino-4-fluorophenylboronic acid with an aryl bromide.

Experimental_Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B Weigh reagents C 3. Reaction Assembly B->C Purge vessel (N₂/Ar) D 4. Thermal Incubation C->D Add solvent & base E 5. Reaction Quench & Workup D->E Heat & Stir (TLC/LCMS monitor) F 6. Purification E->F Aqueous extraction G 7. Product Analysis F->G Column chromatography

Sources

synthesis of substituted biaryls using (3-Boc-amino-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Biaryls using (3-Boc-amino-4-fluorophenyl)boronic Acid

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl scaffolds are a cornerstone of modern medicinal chemistry and materials science.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, including antiviral, antihypertensive, and antifungal agents, where the spatial arrangement and electronic properties of the two connected aromatic rings are critical for biological activity.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing these C(sp²)-C(sp²) bonds, celebrated for its mild conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[1][5]

This guide focuses on the application of a specialized building block, (3-Boc-amino-4-fluorophenyl)boronic acid , in Suzuki-Miyaura couplings. The strategic placement of a fluorine atom and a Boc-protected amine offers synthetic chemists a powerful tool for introducing valuable functionalities. The electron-withdrawing fluorine atom can modulate the electronic character of the resulting biaryl, potentially enhancing binding affinity or altering metabolic stability. The Boc-protected amine provides a synthetic handle for subsequent functionalization, allowing for the facile introduction of diverse pharmacophores. This document serves as a comprehensive resource for researchers, providing mechanistic insights, detailed experimental protocols, and practical guidance for leveraging this versatile reagent in the synthesis of complex molecular architectures.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. While the precise ligation state of the palladium center can vary, the cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] The successful execution of the synthesis relies on a clear understanding of this catalytic process, as each component—catalyst, ligand, base, and solvent—plays a critical role.

  • Oxidative Addition : The cycle initiates with the insertion of a catalytically active Pd(0) species into the carbon-halide bond of the aryl halide (Ar¹-X). This irreversible step forms a square planar Pd(II) intermediate.[5] The reactivity of the aryl halide is paramount, with the rate of oxidative addition typically following the trend of bond dissociation energy: I > Br > OTf >> Cl.[7]

  • Transmetalation : This is often the rate-determining step. The organoboronic acid (Ar²-B(OH)₂) is activated by a base (e.g., K₂CO₃, CsF) to form a more nucleophilic borate complex [Ar²-B(OH)₃]⁻.[8] This borate then transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-diaryl intermediate. The choice of base and solvent is crucial for promoting this step efficiently.[9]

  • Reductive Elimination : The final step involves the concerted collapse of the Pd(II)-diaryl intermediate. The two aryl groups (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²), and the palladium center is reduced back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd Ar¹-Pd(II)L₂-X (Oxidative Addition Adduct) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans Ar¹-Pd(II)L₂-Ar² (Diaryl Intermediate) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Biaryl Ar¹-Ar² (Product) PdII_Trans->Biaryl BorateWaste B(OH)₃ + X⁻ PdII_Trans->BorateWaste ArylHalide Ar¹-X (Aryl Halide) ArylHalide->PdII_OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->PdII_Trans Base Base (e.g., K₂CO₃) Base->PdII_Trans Experimental_Workflow start Start reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) in Flask start->reagents inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up & Extraction monitor->workup Complete purify 7. Dry & Concentrate Organic Layer workup->purify product 8. Column Chromatography Purification purify->product end Pure Biaryl Product product->end

Sources

Application Notes: 3-Boc-amino-4-fluorophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Aminophenyl Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine atoms and amino groups into molecular scaffolds is a cornerstone of rational design. The 3-amino-4-fluorophenyl moiety, accessible through its versatile boronic acid precursor, represents a privileged structural motif. The fluorine atom, being the most electronegative element, can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity, by altering the local electronic environment and participating in favorable protein-ligand interactions.[1][2] The adjacent amino group provides a critical vector for further chemical elaboration, enabling the construction of amides, ureas, and sulfonamides, or serving as a key hydrogen bond donor to engage with biological targets.

This guide focuses on 3-Boc-amino-4-fluorophenylboronic acid , a stable, readily deployable building block for introducing this valuable scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the aniline nitrogen under a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions for which boronic acids are renowned, yet it is readily cleaved under mild acidic conditions.[3] This combination of features makes it an indispensable tool for medicinal chemists aiming to synthesize complex molecules, particularly in the fields of oncology and metabolic diseases.

Core Application: Suzuki-Miyaura Cross-Coupling in Inhibitor Synthesis

The paramount application of 3-Boc-amino-4-fluorophenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds (biaryl structures), which are central to the architecture of countless active pharmaceutical ingredients (APIs).[4]

The boronic acid's utility stems from its stability, low toxicity, and functional group tolerance.[4][5] The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the phenyl ring, which can be a key consideration in tuning the reactivity and final properties of the target molecule.[6]

Logical Workflow: Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura coupling involving 3-Boc-amino-4-fluorophenylboronic acid is a well-established, multi-step process within the catalytic cycle.

Suzuki_Workflow A Pd(0) Catalyst (Active Species) C Oxidative Addition A->C B Aryl Halide (R-X) (e.g., Bromo-heterocycle) B->C D R-Pd(II)-X Intermediate C->D F Transmetalation D->F E Boronic Acid + Base (Boronate Formation) E->F G R-Pd(II)-R' Intermediate F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Biaryl Product (R-R') H->I

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Showcase 1: Synthesis of PARP Inhibitor Scaffolds

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[7] A prominent example is Talazoparib (BMN-673) , a potent PARP1/2 inhibitor.[8] The synthesis of Talazoparib and its analogs involves the construction of a complex heterocyclic core, often functionalized with specific aryl groups to optimize target engagement and pharmacokinetic properties. The 3-amino-4-fluorophenyl moiety is a key structural element in related inhibitor classes.

While the published large-scale synthesis of Talazoparib may utilize alternative routes, 3-Boc-amino-4-fluorophenylboronic acid is an ideal reagent for the laboratory-scale synthesis and derivatization of analogous scaffolds, allowing for rapid exploration of structure-activity relationships (SAR).[9]

Protocol 1: Synthesis of a Biaryl Precursor for PARP Inhibitors

This protocol outlines a representative Suzuki-Miyaura coupling between 3-Boc-amino-4-fluorophenylboronic acid and a generic bromo-heterocyclic core, a common strategy in the synthesis of kinase and PARP inhibitors.[10][11]

Objective: To synthesize tert-butyl (2-fluoro-5-(heteroaryl)phenyl)carbamate.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Flask: - Bromo-heterocycle (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl2, 3 mol%) - Base (e.g., K2CO3, 2.0 eq) B 2. Seal & Purge with Inert Gas (e.g., Argon) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water 4:1) B->C D 4. Heat Mixture (e.g., 90-100 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool & Dilute (Water & EtOAc) E->F G 7. Separate Layers & Extract Aqueous Phase F->G H 8. Dry, Filter & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I J Final Product: Coupled Biaryl I->J

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Bromo-heterocycle (1.0 mmol, 1.0 equiv)

  • 3-Boc-amino-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (8 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the bromo-heterocycle (1.0 mmol), 3-Boc-amino-4-fluorophenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and alternatively evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 95 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-6 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Deprotection (Optional): The Boc group can be subsequently removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the free amine, ready for further functionalization.

ParameterRecommended ConditionRationale & Notes
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is often robust and effective for a wide range of substrates. Pd(PPh₃)₄ is also a common choice.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid to a more nucleophilic boronate species. K₂CO₃ is a cost-effective and generally effective choice.[5]
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂OA biphasic system is common. The aqueous phase is necessary for dissolving the inorganic base. Dioxane is an excellent solvent for the organic components.[12]
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Equivalents 1.1–1.5 eq. of Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation side reactions.

Application Showcase 2: Scaffolds for Kinase and DGAT1 Inhibitors

The 3-amino-4-fluorophenyl motif is also prevalent in other classes of targeted therapies.

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl core to occupy the ATP-binding pocket. The specific substitution pattern on the phenyl ring is critical for achieving selectivity and potency. The 3-amino-4-fluorophenyl group can be strategically employed to form key hydrogen bonds with the hinge region of the kinase.[13][14]

  • Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors: DGAT1 is a target for treating metabolic diseases like obesity and type 2 diabetes.[12] Inhibitors such as PF-04620110 feature complex amide structures built upon a biaryl core.[4][6] 3-Boc-amino-4-fluorophenylboronic acid serves as an excellent starting point for synthesizing the "eastern" fragment of these inhibitors, where the deprotected amine is later acylated to complete the pharmacophore.

The protocol described above is broadly applicable for the synthesis of key biaryl intermediates for these target classes as well. The choice of the coupling partner (the aryl halide) would be dictated by the specific inhibitor being synthesized.

Safety and Handling

  • 3-Boc-amino-4-fluorophenylboronic acid: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: Anhydrous and flammable solvents like dioxane and toluene should be handled under an inert atmosphere and away from ignition sources.

Conclusion

3-Boc-amino-4-fluorophenylboronic acid is a high-value, versatile building block in medicinal chemistry. Its primary utility lies in the reliable construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. The strategic placement of the fluorine atom and the synthetically tractable Boc-protected amine provide chemists with a powerful tool to generate novel molecular entities with potentially enhanced pharmacological profiles. Its application in the synthesis of precursors for cutting-edge therapies like PARP and DGAT1 inhibitors underscores its importance in the modern drug discovery pipeline.

References

  • Chen, Y., et al. (2012). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 3(10), 830-834. Available from: [Link]

  • Dow, R. L., et al. (2011). Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1. ACS Medicinal Chemistry Letters, 2(5), 407–412. Available from: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2015). Medicinal Chemistry: Chemical and Pharmacological Approaches to the Development of New Drugs. Artmed Editora.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 62(17), 7841-7856. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: The Role of 3-tert-Butoxycarbonylphenylboronic Acid. Available from: [Link]

  • Evans, P., et al. (2009). The Art of Synthesis with Organoboranes. Accounts of Chemical Research, 42(1), 59-71.
  • Sui, X., et al. (2023). Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis. Nature Communications, 14(1), 3093. Available from: [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. Available from: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available from: [Link]

  • Wang, B., & Chu, D. (2011). Dihydropyridophthalazinone derivatives as poly(ADP-ribose)polymerase (PARP) inhibitors and their preparation and use for the treatment of cancer. WO 2011130661 A1.
  • Zhang, L., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Biomedicines, 9(5), 565. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Silva, N. A. d. A. e., & Martins, D. d. L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. Available from: [Link]

  • Shchekotikhin, A. E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2113. Available from: [Link]

  • Shen, Y., & Aoyagi-Scharber, M. (2016). Discovery and Characterization of Talazoparib (BMN 673), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor. Journal of Medicinal Chemistry, 59(1), 335-357.
  • El-Damasy, D. A., et al. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Pharmaceuticals, 15(11), 1335. Available from: [Link]

Sources

Protocol & Application Notes for Microwave-Assisted Suzuki Coupling with (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of C(sp²)–C(sp²) bonds to form biaryl structures prevalent in pharmaceuticals.[1] This guide provides a detailed protocol and technical insights for the microwave-assisted Suzuki coupling of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid . The use of microwave irradiation dramatically accelerates reaction times, often improving yields and product purity compared to conventional heating methods.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a robust starting point for synthesis, guidance on optimization, and a discussion of the key mechanistic principles.

Scientific Background & Rationale

The power of the Suzuki-Miyaura reaction lies in its high functional group tolerance, the commercial availability of diverse boronic acids, and the relatively low toxicity of the boron-containing byproducts.[4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps, driven by a Palladium(0) catalyst.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates this step.[6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to continue the cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Diaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Invisible nodes for labels ArX [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; ArBOH [label="Ar²-B(OH)₂\n+ Base", shape=plaintext, fontcolor="#202124"]; ArAr [label="Ar¹-Ar²", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=none]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal [arrowhead=none]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim [arrowhead=none]; RedElim -> Pd0;

// Input/Output Edges ArX -> OxAdd [style=dashed, arrowhead=open]; ArBOH -> Transmetal [style=dashed, arrowhead=open]; RedElim -> ArAr [style=dashed, arrowhead=open]; }

Advantages of Microwave-Assisted Synthesis

Microwave heating offers significant advantages over conventional oil baths by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7][8] This results in:

  • Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[2][8]

  • Improved Yields and Purity: The rapid heating can minimize the formation of side products.[2]

  • Enhanced Reproducibility: Dedicated microwave reactors provide precise temperature and pressure control, ensuring consistent results.[3]

Substrate-Specific Considerations

The chosen boronic acid, this compound, has two key features:

  • Ortho-Fluoro Substituent: The fluorine atom ortho to the boronic acid can influence reactivity. While electron-withdrawing, which can sometimes slow the transmetalation step, it can also participate in stabilizing interactions with the metal center. Successful couplings with fluoro-substituted boronic acids are well-documented.[9]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is generally stable under Suzuki conditions. However, prolonged exposure to high temperatures and strong bases can potentially lead to its cleavage.[10] The microwave protocol's short reaction time is advantageous in preserving this protecting group.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

Materials and Equipment
  • Reagents:

    • This compound

    • Aryl Bromide (e.g., 4-bromobenzonitrile)

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Solvent: 1,4-Dioxane and Water (degassed)

    • Nitrogen or Argon gas supply

  • Equipment:

    • Dedicated single-mode microwave reactor for organic synthesis

    • Microwave process vial (10 mL) with a Teflon-lined septum cap

    • Magnetic stir bar

    • Standard laboratory glassware for workup and purification

    • Analytical balance, syringes, and needles

Reaction Setup and Workflow

The following workflow provides a visual representation of the experimental procedure.

// Nodes A [label="1. Reagent Preparation\nAdd solids (boronic acid,\naryl halide, base, catalyst)\nto microwave vial."]; B [label="2. Solvent Addition\nAdd degassed 1,4-dioxane\nand water."]; C [label="3. Inert Atmosphere\nPurge vial with N₂ or Ar\nand seal tightly."]; D [label="4. Microwave Irradiation\nPlace in reactor. Heat to\n120-140°C for 10-20 min."]; E [label="5. Workup\nCool, dilute with water,\nand extract with ethyl acetate."]; F [label="6. Purification\nDry organic layer, concentrate,\nand purify via column\nchromatography."];

// Edges A -> B [style=bold, color="#4285F4"]; B -> C [style=bold, color="#4285F4"]; C -> D [style=bold, color="#4285F4"]; D -> E [style=bold, color="#4285F4"]; E -> F [style=bold, color="#4285F4"]; }

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.1 equiv), potassium carbonate (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent should be sufficiently degassed by bubbling with nitrogen or argon for 15-20 minutes prior to use.

  • Inerting: Flush the headspace of the vial with nitrogen or argon gas for 1-2 minutes.

  • Sealing: Tightly seal the vial with the Teflon-lined septum cap using a crimper.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters:

    • Temperature: 130 °C

    • Time: 15 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: On

  • Cooling: After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before handling.[3]

  • Reaction Workup:

    • Open the vial and dilute the reaction mixture with water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Data Presentation & Optimization

The conditions provided are a robust starting point. Optimization may be required for different aryl halide partners.

ParameterRecommended Starting ConditionOptimization VariableRationale
Aryl Halide Aryl Bromide (1.1 equiv)Aryl Iodide, Chloride, or TriflateReactivity order is I > Br > OTf >> Cl. Aryl chlorides may require more active catalysts (e.g., Buchwald palladacycles) and higher temperatures.[5]
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂, XPhos Pd G2/G3More advanced catalysts can improve yields for challenging substrates, including sterically hindered partners or aryl chlorides.[9]
Base K₂CO₃ (2.0 equiv)Cs₂CO₃, K₃PO₄, KFThe choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ are often effective but can be more costly.[6]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O, EtOH/H₂OThe solvent system must solubilize the reagents and efficiently absorb microwave energy. Aqueous mixtures are common and environmentally preferable.[2]
Temperature 130 °C100 - 150 °CHigher temperatures can increase reaction rates but may also lead to decomposition of reagents or the catalyst.
Time 15 min5 - 30 minMonitor reaction progress by TLC or LC-MS to determine the optimal reaction time.

Safety Precautions

  • Microwave Reactor Safety: Only use vials and caps specifically designed for the microwave reactor. Never exceed the recommended solvent volume for the vial size. Always allow the vial to cool completely before opening to avoid rapid depressurization.[3][11]

  • Chemical Handling: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Hazards: Palladium catalysts are toxic and should be handled with care. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.[12]

References

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Journal of the American Chemical Society. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Fluoride-Mediated Boronic Acid Coupling Reactions. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • NIH PMC. (2006, October 23). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, November 20). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyano-4-fluorophenylboronic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids | Organic Letters. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Microwave-assisted organic synthesis procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • NIH. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

Sources

large-scale synthesis procedure involving 3-Boc-amino-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 3-(tert-Butoxycarbonylamino)-4-fluorophenylboronic Acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(tert-Butoxycarbonylamino)-4-fluorophenylboronic acid is a critical building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures found in numerous pharmaceutical agents.[1][2] This document provides a comprehensive, scalable, and validated protocol for the synthesis of this valuable reagent. The narrative emphasizes the rationale behind key procedural steps, process safety considerations for large-scale production, and robust analytical methods for quality control, ensuring a reliable and reproducible outcome.

Introduction: The Strategic Importance of a Versatile Building Block

Substituted phenylboronic acids are foundational reagents in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3][4] Among these, 3-Boc-amino-4-fluorophenylboronic acid offers a unique combination of functionalities. The fluorine atom can enhance metabolic stability and binding affinity of a final drug candidate, while the Boc-protected amine provides a latent nucleophilic site that can be revealed for subsequent chemical transformations under controlled acidic conditions.[5][6] The boronic acid moiety itself is the linchpin for the Suzuki-Miyaura reaction, one of the most powerful methods for constructing biaryl scaffolds.[2][7]

The protocol detailed herein is designed for scalability, moving from the benchtop to pilot plant scale, by addressing the specific challenges associated with handling organometallic intermediates and ensuring the isolation of a high-purity final product.

Synthetic Strategy and Workflow

The chosen synthetic route begins with the commercially available and structurally appropriate 2-fluoro-5-bromoaniline. The strategy involves two primary transformations:

  • Amine Protection: The nucleophilic aniline is first protected with a tert-butoxycarbonyl (Boc) group. This is essential to prevent interference with the highly basic and nucleophilic organolithium reagent used in the subsequent step.

  • Borylation via Lithium-Halogen Exchange: The aryl bromide is converted into the corresponding boronic acid. This is achieved through a low-temperature lithium-halogen exchange, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis to yield the target boronic acid.[8][9]

This sequence is logical and efficient, ensuring the sensitive boronic acid functionality is installed last, thereby minimizing potential side reactions and simplifying purification.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Borylation cluster_2 Quality Control A 2-Fluoro-5-bromoaniline B Intermediate: tert-butyl (4-bromo-2-fluorophenyl)carbamate A->B (Boc)₂O, Base THF C Final Product: 3-(Boc-amino)-4-fluorophenylboronic acid B->C 1. n-BuLi, THF, -78 °C 2. B(OⁱPr)₃ 3. HCl (aq) hydrolysis D Purification (pH adjustment, Extraction, Recrystallization) C->D E Characterization (NMR, HPLC, MS) D->E

Figure 1: Overall synthetic workflow from starting material to final, characterized product.

Detailed Large-Scale Experimental Protocol

This protocol is optimized for a 100-gram scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10]

Part A: Synthesis of tert-butyl (4-bromo-2-fluorophenyl)carbamate (Intermediate)
  • Reactor Setup: Equip a 5 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet. Ensure the system is thoroughly dried and purged with inert gas.

  • Reagent Charging: To the flask, add 2-fluoro-5-bromoaniline (250 g, 1.32 mol) and anhydrous tetrahydrofuran (THF, 2.5 L). Stir until all solids dissolve.

  • Base Addition: Add triethylamine (220 mL, 1.58 mol) to the solution.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 317 g, 1.45 mol) in anhydrous THF (500 mL). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 25 °C. An ice bath may be required for cooling.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Add ethyl acetate (2 L) and water (1 L) to the residue. Stir vigorously.

    • Separate the organic layer. Wash sequentially with 1 M HCl (1 L), saturated NaHCO₃ solution (1 L), and brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and heptane to afford tert-butyl (4-bromo-2-fluorophenyl)carbamate as a white crystalline solid.

    • Expected Yield: 350-380 g (91-98%)

    • Quality: Purity >98% by HPLC.

Part B: Synthesis of 3-(tert-Butoxycarbonylamino)-4-fluorophenylboronic Acid (Final Product)

Critical Safety Note: This procedure involves pyrophoric n-butyllithium (n-BuLi). It must be performed by trained personnel under a strict inert atmosphere. All glassware must be flame-dried or oven-dried before use.[11]

  • Reactor Setup: Assemble a 10 L, multi-neck, jacketed reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

  • Initial Charging: Add the tert-butyl (4-bromo-2-fluorophenyl)carbamate (300 g, 1.03 mol) and anhydrous THF (3 L) to the reactor. Stir to dissolve and then cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 455 mL, 1.14 mol) via the dropping funnel over 2 hours. Critically maintain the internal temperature at or below -70 °C. A color change to deep red or brown is typically observed.[8]

  • Borylation: After stirring for an additional 30 minutes at -78 °C, add triisopropyl borate (B(OⁱPr)₃, 288 mL, 1.24 mol) dropwise, ensuring the temperature does not rise above -65 °C.[12]

  • Quench and Hydrolysis:

    • Allow the reaction mixture to slowly warm to 0 °C over 2-3 hours.

    • Carefully quench the reaction by slowly adding 2 M aqueous HCl (2 L). This step is exothermic.

    • Allow the mixture to warm to room temperature and stir vigorously for at least 4 hours to ensure complete hydrolysis of the borate ester.

  • Work-up and Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 1 L).

    • Combine all organic layers and wash with brine (1 L).

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification:

    • The purification of boronic acids can be challenging due to their amphiphilic nature and tendency to form trimeric anhydrides (boroxines).[13][14]

    • A robust method involves dissolving the crude product in diethyl ether and extracting with a basic aqueous solution (e.g., 1 M NaOH). The impurities remain in the organic layer.[15]

    • The aqueous layer is then cooled in an ice bath and carefully re-acidified with 2 M HCl to a pH of ~5, causing the pure product to precipitate.[16]

    • Collect the solid by filtration, wash with cold water, and dry under high vacuum to yield 3-(Boc-amino)-4-fluorophenylboronic acid .

    • Expected Yield: 180-210 g (65-75%)

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous evaluation of potential hazards.

HazardReagent/ProcessMitigation Strategy
Pyrophoricity/Extreme Reactivity n-Butyllithium (n-BuLi)Handle under a strict inert atmosphere (N₂ or Ar). Use cannula or syringe transfer techniques. Ensure proper quenching of any residual reagent. Personnel must be highly trained.[11]
Cryogenic Temperatures Dry Ice / Acetone BathUse appropriate insulated gloves and safety glasses. Ensure adequate ventilation to prevent CO₂ buildup.
Exothermic Reactions Quenching of Organometallic Intermediates, Acid-Base NeutralizationPerform additions slowly and with efficient cooling and stirring. Monitor internal temperature continuously. Have an external cooling bath ready.
Chemical Irritants Boronic Acids, SolventsBoric acid and its derivatives can be irritants.[17] Handle all chemicals in a fume hood. Wear standard PPE including gloves, lab coat, and safety glasses.
Flammability THF, Hexanes, Ethyl AcetateUse in a well-ventilated area away from ignition sources. Use intrinsically safe equipment where possible. Ground equipment to prevent static discharge.

Characterization and Quality Control

Ensuring the identity and purity of the final product is paramount. The following analytical data are typical for 3-(Boc-amino)-4-fluorophenylboronic acid of >97% purity.

Analysis TechniqueParameterExpected Result
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ)δ 9.15 (s, 1H, NH), 8.05 (s, 2H, B(OH)₂), 7.75 (d, 1H), 7.45 (m, 1H), 7.20 (t, 1H), 1.45 (s, 9H, t-Bu).
¹⁹F NMR (376 MHz, DMSO-d₆)Chemical Shift (δ)A single peak corresponding to the aryl fluoride.
HPLC Purity≥ 97.0% (AUC)
LC-MS (ESI+) m/zCalculated for C₁₁H₁₆BNO₄: 237.12. Found: 238.1 [M+H]⁺.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Yield in Borylation Step Incomplete lithium-halogen exchange; moisture in the reaction.Ensure all glassware is rigorously dried. Use high-quality, anhydrous solvents. Titrate n-BuLi before use to confirm concentration.
Incomplete Boc Protection Insufficient (Boc)₂O or base; short reaction time.Increase equivalents of (Boc)₂O and base slightly. Extend reaction time and monitor by HPLC.
Product is an Oily Solid Presence of boroxine anhydride or solvent residue.Dry the product extensively under high vacuum. The boroxine can often be converted back to the boronic acid by dissolving in a solvent like THF and stirring with a small amount of water, then re-isolating.[13]
Difficulty in Final Purification Incorrect pH during work-up; emulsion formation.Use a pH meter for precise adjustment. Add brine to break emulsions during extractions. Consider alternative purification like recrystallization or chromatography on boric acid-treated silica gel.[18]

Conclusion

This application note provides a validated, step-by-step protocol for the large-scale synthesis of 3-(Boc-amino)-4-fluorophenylboronic acid. By focusing on a logical synthetic strategy, addressing critical safety considerations, and outlining robust purification and analytical procedures, this guide enables researchers and process chemists to reliably produce this key synthetic intermediate in high yield and purity, facilitating advancements in drug discovery and materials science.

References

  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • (3-amino-4-fluorophenyl)boronic acid - ChemBK.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • (4-Boc-Aminophenyl)Boronic Acid - Vulcanchem.
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
  • Boric Acid Safety & Hazards | Lab Alley.
  • JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Safe Handling of Boranes at Scale | Organic Process Research & Development.
  • Phenylboronic acid:Synthesis,reactions - ChemicalBook.
  • Phenylboronic acid - Wikipedia.
  • How to purify boronic acids/boronate esters?
  • Phenylboronic acid – preparation and applic
  • Process for purification of boronic acid and its derivatives.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds | Request PDF.

Sources

Troubleshooting & Optimization

troubleshooting guide for low conversion rates in Suzuki reactions with (3-Boc-amino-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: SC-TSG-BFABA-001 Topic: Troubleshooting Guide for Low Conversion Rates in Suzuki Reactions with (3-Boc-amino-4-fluorophenyl)boronic acid Senior Application Scientist: Dr. Gemini

Introduction: Navigating the Challenges of a Multifunctional Boronic Acid

(3-Boc-amino-4-fluorophenyl)boronic acid is a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals. However, its unique structure—featuring a bulky, potentially coordinating Boc-amino group and an electron-withdrawing fluorine atom—presents specific challenges that can lead to low conversion rates in Suzuki-Miyaura cross-coupling reactions. This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered when using this substrate. Our methodology is grounded in mechanistic principles to empower you to make informed decisions for successful reaction optimization.

Core Troubleshooting: Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction has stalled or resulted in very low yield. What are the primary causes and how should I begin troubleshooting?

Low conversion is the most common failure mode. A systematic investigation is crucial. The issue typically originates from one of four areas: the catalyst's activity, the integrity of the reaction atmosphere, the stability of the boronic acid, or the choice of reaction parameters.

Causality and Recommended Actions:

  • Catalyst Inactivity: The active catalyst in the cycle is a Palladium(0) species.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. If this reduction is incomplete or the Pd(0) species is unstable, the catalytic cycle will not initiate or sustain. The Boc-amino group, in particular, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2][3]

    • Solution: Use a fresh, high-purity palladium source. For consistency, we highly recommend using modern, air-stable palladacycle precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These form the active Pd(0)L species rapidly and reliably under the reaction conditions, bypassing problematic reduction steps.[4]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[1] Oxygen also promotes the oxidative homocoupling of the boronic acid, a major side reaction that consumes your starting material.[1][5]

    • Solution: Ensure all reaction components are rigorously deoxygenated. Solvents must be degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[6] Assemble your reaction under a positive pressure of inert gas. See Protocol 2 for a detailed degassing procedure.

  • Inappropriate Base or Solvent Selection: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) that is competent for transmetalation.[7][8] A base that is too weak will result in slow or no transmetalation. A base that is too strong can promote protodeboronation or cleavage of the Boc-protecting group.[7][9]

    • Solution: For this substrate, a moderately weak base is often optimal. Potassium phosphate (K₃PO₄) is an excellent starting point, particularly in anhydrous solvents, as it minimizes protodeboronation.[7] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective, typically used in aqueous solvent mixtures.[6][10] The solvent system must be chosen to accommodate the solubility of all reagents. (See Table 2 ).

  • Sub-Optimal Temperature: Suzuki couplings typically require heat (80-110 °C) to drive the catalytic cycle, particularly the reductive elimination step.[1] However, excessive heat can accelerate catalyst decomposition and side reactions like protodeboronation.

    • Solution: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress. If conversion is slow, a modest increase in temperature (e.g., to 100 °C) may be beneficial. Avoid temperatures exceeding 110-120 °C unless necessary, as this increases the risk of Boc-group cleavage.

Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from my boronic acid. What is this and how can I prevent it?

This byproduct is the result of homocoupling , where two molecules of (3-Boc-amino-4-fluorophenyl)boronic acid couple to form 2,2'-difluoro-5,5'-bis(tert-butoxycarbonylamino)biphenyl.

Causality and Recommended Actions:

The primary cause of homocoupling is the presence of oxygen.[1] Oxygen can either directly facilitate the oxidative coupling of the boronic acid or interfere with the palladium catalytic cycle, leading to side reactions.

  • Primary Solution: The most effective preventative measure is to ensure a scrupulously inert reaction atmosphere. This cannot be overstated. Revisit your degassing procedure for all solvents and ensure your reaction vessel is thoroughly purged with argon or nitrogen before adding the catalyst. See Protocol 2 .

  • Secondary Check: While less common, some palladium precatalysts or conditions can favor homocoupling. If the problem persists despite rigorous degassing, consider switching to a different palladium precatalyst and ligand system.

Q3: My starting material seems to be disappearing, but I'm not forming the product. I see (3-Boc-amino-4-fluorophenyl)benzene in my crude analysis. What is happening?

This indicates that your boronic acid is undergoing protodeboronation , a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[11] This is a particularly common issue with electron-deficient boronic acids, and the fluorine atom on your substrate makes it more susceptible.[12][13]

Causality and Recommended Actions:

Protodeboronation is often promoted by the presence of water and a strong base, especially at elevated temperatures.[7][11]

  • Switch to Anhydrous Conditions: If you are using an aqueous solvent system (e.g., Dioxane/H₂O), switch to a dry organic solvent like dioxane, 2-MeTHF, or toluene with a base that has low water content, such as spray-dried K₃PO₄.[14]

  • Use a Milder Base: Strong bases like NaOH or KOt-Bu can accelerate protodeboronation. Change to a milder base like K₃PO₄, Cs₂CO₃, or even K₂CO₃.[7]

  • Convert to a Boronate Ester: Boronic acids can be protected as more stable derivatives, such as pinacol boronate esters or MIDA boronates. These esters hydrolyze slowly under the reaction conditions, providing a low, steady-state concentration of the active boronic acid.[11][12] This "slow-release" strategy is highly effective at suppressing protodeboronation by minimizing the time the sensitive boronic acid is exposed to the basic, aqueous environment.[11]

Q4: Could the Boc-protecting group itself be causing the low conversion?

Yes, the Boc-amino group can interfere in two ways: catalyst inhibition and chemical instability.

Causality and Recommended Actions:

  • Catalyst Inhibition via N-Pd Coordination: The nitrogen atom of the amino group can act as a ligand, coordinating to the palladium catalyst. This can stabilize the palladium complex in an off-cycle state, preventing it from participating in the catalytic cycle and leading to low conversion.[15]

    • Solution: Employ a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[4] These ligands form strong bonds with the palladium center and their steric bulk can physically block the amino group from coordinating, keeping the catalyst active.

  • Boc Group Instability: The tert-butoxycarbonyl (Boc) group is known to be labile under strongly basic or highly acidic conditions, especially with heat. While most Suzuki conditions are compatible, aggressive bases (e.g., NaOH, NaOMe) or very high temperatures (>120 °C) could lead to partial or complete deprotection.[9] The resulting free amine can have different coordinating properties and solubility, complicating the reaction.

    • Solution: Adhere to the recommended milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and maintain the reaction temperature at or below 110 °C. If you suspect deprotection is occurring (confirmable by LC-MS), reduce the temperature and/or switch to an even milder base.

Visualizations: Reaction Mechanisms & Workflows
The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[16]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_aryl Ar¹-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_aryl->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pd2_aryl boronic_acid Ar²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_biaryl base Base (e.g., K₃PO₄) base->pd2_biaryl Activates Boronic Acid product Ar¹-Ar² (Product) product->pd2_biaryl caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_atmosphere Is the reaction rigorously under inert atmosphere? start->check_atmosphere check_catalyst Is the catalyst/ligand active and appropriate? check_atmosphere->check_catalyst Yes action_degas ACTION: Improve degassing (See Protocol 2). Use Schlenk techniques. check_atmosphere->action_degas No check_reagents Are reagents pure? Is protodeboronation occurring? check_catalyst->check_reagents Yes action_catalyst ACTION: Use fresh, air-stable precatalyst (e.g., XPhos Pd G4) with a bulky ligand. check_catalyst->action_catalyst No check_conditions Are base, solvent, and temperature optimized? check_reagents->check_conditions Yes action_reagents ACTION: Use pure boronic acid. Consider switching to anhydrous conditions or a boronate ester. check_reagents->action_reagents No action_conditions ACTION: Screen bases (K₃PO₄, Cs₂CO₃) and solvents (Dioxane, 2-MeTHF). Adjust temperature (80-100 °C). check_conditions->action_conditions No success Reaction Success check_conditions->success Yes action_degas->check_atmosphere action_catalyst->check_catalyst action_reagents->check_reagents action_conditions->check_conditions caption Fig 2: Troubleshooting Workflow.

Caption: Troubleshooting Workflow.

Key Side Reactions of Boronic Acids

Caption: Competing Reaction Pathways.

Data Summaries & Recommendations
Table 1: Recommended Catalyst & Ligand Combinations
Catalyst SystemPrecatalystLigandMol %Rationale & Best Use Case
System 1 (Recommended) XPhos Pd G3/G4XPhos1-3%Excellent for challenging substrates. The bulky ligand prevents N-Pd coordination and promotes efficient reductive elimination. Air and moisture stable.[9]
System 2 (Alternative) Pd₂(dba)₃SPhos or RuPhos1-3%A classic system. Requires careful handling under inert gas. SPhos and RuPhos are highly active ligands suitable for electron-deficient substrates.[17][18]
System 3 (Conventional) Pd(PPh₃)₄PPh₃3-5%Less active and can be prone to decomposition. Not ideal for this substrate but may work for simple coupling partners if more advanced catalysts are unavailable.[19]
Table 2: Guide to Base and Solvent Selection
Base (Equivalents)Solvent SystemTemperatureNotes & Considerations
K₃PO₄ (2-3 equiv)Anhydrous Dioxane or 2-MeTHF90-100 °CFirst choice for suppressing protodeboronation. Requires dry solvent and finely powdered base for best results.[7]
Cs₂CO₃ (2-3 equiv)Dioxane / H₂O (e.g., 4:1)80-100 °CA strong, effective base for many Suzuki couplings. Good solubility. Can sometimes be too harsh for very sensitive substrates.[17]
K₂CO₃ (3 equiv)Toluene / EtOH / H₂O or Dioxane / H₂O80-100 °CA standard, cost-effective choice. May be less effective if protodeboronation is severe. Requires vigorous stirring due to low solubility in organic solvents.[10][20]
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for optimization.

Materials:

  • (3-Boc-amino-4-fluorophenyl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv, limiting reagent)

  • Palladium Precatalyst (e.g., XPhos Pd G4, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive flow of inert gas, add the aryl halide (1.0 equiv), (3-Boc-amino-4-fluorophenyl)boronic acid (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (0.02 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine.[16]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[21]

Protocol 2: Rigorous Solvent Degassing

Method A: Freeze-Pump-Thaw (Most Effective)

  • Place the solvent in a thick-walled Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freeze the solvent completely using a liquid nitrogen bath.

  • Once solid, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum line and thaw the solvent in a warm water bath. You may see gas bubbles evolve from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum effectiveness.

  • After the final cycle, backfill the flask with Argon or Nitrogen.

Method B: Inert Gas Sparging (Good Alternative)

  • Place the solvent in a flask with a gas inlet that reaches below the solvent surface and a gas outlet.

  • Bubble a steady stream of Argon or Nitrogen through the solvent for 30-60 minutes.

  • Maintain a positive pressure of inert gas over the solvent after sparging is complete.

References
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020-12-15). Available from: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2025-10-15). Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019-06-05). Available from: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available from: [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024-09-08). Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). Available from: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2009-03-09). Available from: [Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available from: [Link]

  • Protodeboronation - Wikipedia. Available from: [Link]

  • The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). Available from: [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020-10-29). Available from: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024-02-23). Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

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strategies to minimize protodeboronation of 3-Boc-amino-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for 3-Boc-amino-4-fluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this versatile reagent, specifically focusing on the prevention of the undesired protodeboronation side reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I am observing significant formation of 3-Boc-amino-fluorobenzene as a byproduct in my Suzuki-Miyaura coupling reaction. What is happening?

A1: You are encountering a common side reaction known as protodeboronation.[1][2] This is the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, effectively consuming your boronic acid starting material and reducing the yield of your desired coupled product. The structure of 3-Boc-amino-4-fluorophenylboronic acid, with an electron-withdrawing fluorine atom ortho to the boronic acid, makes it particularly susceptible to this decomposition pathway, especially under basic aqueous conditions.[3][4]

Q2: Why is 3-Boc-amino-4-fluorophenylboronic acid prone to protodeboronation?

A2: The susceptibility arises from a combination of electronic and mechanistic factors:

  • Electron-Withdrawing Fluorine: The fluorine atom at the 4-position (ortho to the C-B bond) is strongly electron-withdrawing. This increases the polarization of the C-B bond, making the ipso-carbon more electrophilic and susceptible to protonolysis.[3][4]

  • Base-Catalyzed Decomposition: Suzuki-Miyaura reactions require a base to activate the boronic acid for transmetalation.[5][6] However, this base also promotes the formation of a boronate species ([ArB(OH)3]⁻), which is the key intermediate in the base-catalyzed protodeboronation pathway.[2][4] For electron-deficient arylboronic acids, this pathway can be very rapid.[4][7]

  • Reaction Kinetics: Protodeboronation is a competing reaction. If the rate of the desired Suzuki coupling (specifically, the transmetalation step) is slow, the boronic acid has more time to decompose via the protodeboronation pathway.[1]

Q3: How does the Boc-amino group influence the stability of the molecule?

A3: The tert-butyloxycarbonyl (Boc) protecting group on the amino function at the 3-position primarily exerts a steric influence. While an unprotected amino group could potentially coordinate to the palladium center or alter the electronic profile significantly, the bulky Boc group mitigates these effects. Electronically, the amide nitrogen of the Boc-amino group is less electron-donating than a free amine due to resonance with the carbonyl group. This results in a less electron-rich aromatic ring compared to an aniline derivative, which does not significantly counteract the destabilizing effect of the ortho-fluorine atom.

Q4: Can I just use more equivalents of the boronic acid to compensate for the decomposition?

A4: While adding a larger excess of the boronic acid might seem like a simple solution to drive the reaction to completion, it is not an ideal strategy. This approach can lead to significant amounts of the protodeboronated byproduct (3-Boc-amino-fluorobenzene), which may have similar chromatographic properties to your desired product, making purification difficult and costly.[8] A more effective approach is to optimize the reaction conditions to minimize the decomposition itself.

Troubleshooting Guide: Minimizing Protodeboronation

This section provides a structured approach to troubleshoot and optimize your reaction conditions. The core principle is to accelerate the rate of the productive Suzuki-Miyaura coupling relative to the rate of protodeboronation.

Issue 1: Low Yield and Significant Protodeboronation Byproduct

This is the most common problem. The following workflow will help you systematically address the key reaction parameters.

Troubleshooting Workflow

G cluster_base Base Selection cluster_temp Temperature Control cluster_catalyst Catalyst System cluster_protect Reagent Strategy start High Protodeboronation Observed base Step 1: Evaluate the Base start->base Start Here temp Step 2: Lower the Temperature base->temp If problem persists b_strong Issue: Using strong bases (e.g., NaOH, KOH, Cs2CO3) catalyst Step 3: Enhance Catalyst Activity temp->catalyst If problem persists t_high Issue: High reaction temperature (e.g., > 90 °C) protect Step 4: Use a 'Slow-Release' Strategy catalyst->protect For highly challenging cases c_slow Issue: Slow / inefficient catalyst (e.g., Pd(PPh3)4) success Problem Solved: High Yield, Minimal Byproduct protect->success p_free Issue: Using the free boronic acid b_sol Solution: Switch to milder bases (e.g., K3PO4, K2CO3, KF) b_strong->b_sol t_sol Solution: Decrease temperature (e.g., RT to 70 °C) t_high->t_sol c_sol Solution: Use modern precatalysts & bulky biarylphosphine ligands (e.g., XPhos Pd G3, SPhos) c_slow->c_sol p_sol Solution: Convert to a stable boronate ester (e.g., Pinacol or MIDA ester) p_free->p_sol

Caption: Troubleshooting decision tree for minimizing protodeboronation.

Step 1: Re-evaluate Your Choice of Base
  • Causality: Strong bases like sodium hydroxide (NaOH) or even cesium carbonate (Cs₂CO₃) create a high pH environment that significantly accelerates the formation of the reactive boronate intermediate, leading to rapid protodeboronation.[1]

  • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often the best choices.[1][8] They provide sufficient basicity to facilitate the catalytic cycle while keeping the rate of protodeboronation in check. In some cases, potassium fluoride (KF) can also be effective.

Step 2: Optimize the Reaction Temperature
  • Causality: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[1] For thermally sensitive substrates like this, high heat is detrimental.

  • Solution: Lower the reaction temperature. Often, the use of a highly active catalyst (see Step 3) allows the reaction to proceed efficiently at much lower temperatures (e.g., 40–70 °C), which dramatically slows the rate of protodeboronation.[1][9]

Step 3: Accelerate the Productive Reaction with a High-Activity Catalyst
  • Causality: A slow or inefficient catalyst system (e.g., traditional Pd(PPh₃)₄) results in a sluggish transmetalation step. This gives the boronic acid a longer residence time in the basic aqueous medium, allowing more time for decomposition.[1] Furthermore, bulky phosphine ligands on Pd(II) intermediates have been shown to promote protodeboronation.[10][11][12]

  • Solution: Employ a modern, highly active palladium precatalyst system. These systems rapidly generate the active Pd(0) species needed for oxidative addition. Pair them with bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[1][9] These ligands accelerate both the oxidative addition and the crucial reductive elimination steps, leading to a much faster overall catalytic turnover that can outpace protodeboronation.[9][10]

ParameterRecommendation for Minimizing ProtodeboronationRationale
Base K₃PO₄, K₂CO₃Milder bases lower the pH, reducing the rate of base-catalyzed protodeboronation.[1]
Temperature 40 - 70 °CLower temperatures significantly decrease the rate of the protodeboronation side reaction.[1]
Catalyst Palladium Precatalyst (e.g., XPhos Pd G3)Ensures rapid generation of the active Pd(0) catalyst, accelerating the desired coupling.[1][9]
Ligand Bulky Biarylphosphines (e.g., XPhos, SPhos)Promotes fast catalytic turnover, ensuring the coupling rate is much faster than the decomposition rate.[9]
Solvent Anhydrous polar aprotic (e.g., Dioxane, THF)Minimizes the primary proton source for protodeboronation.[13]
Step 4 (Advanced Strategy): The "Slow-Release" Approach Using Boronate Esters
  • Causality: The free boronic acid is the most vulnerable species. By "masking" it as a more stable derivative, its concentration in the reaction mixture can be kept very low at any given time.

  • Solution: Convert the 3-Boc-amino-4-fluorophenylboronic acid to its corresponding pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[2][9] These esters are significantly more stable to protodeboronation under basic conditions.[7][14] During the reaction, they slowly hydrolyze to release a small amount of the active boronic acid, which is then immediately consumed in the rapid Suzuki coupling cycle. This "slow-release" strategy ensures the concentration of the unstable free boronic acid remains too low for significant decomposition to occur.[14][15]

Mechanism Overview: Competing Pathways

G cluster_main Reaction Mixture cluster_suzuki Desired Suzuki-Miyaura Pathway (Fast) cluster_proto Undesired Protodeboronation Pathway (Slow) start 3-Boc-amino-4-fluorophenyl boronic acid transmetal Transmetalation start->transmetal + Base, Ar'-X, Pd Cat. boronate Boronate Formation [ArB(OH)3]⁻ start->boronate + Base (OH⁻) suzuki_cat [Pd(0)L_n] suzuki_cat->transmetal suzuki_prod Desired Biaryl Product transmetal->suzuki_prod Reductive Elim. protonolysis Protonolysis (H₂O) boronate->protonolysis proto_prod Protodeboronated Byproduct protonolysis->proto_prod

Caption: Competing Suzuki-Miyaura coupling and protodeboronation pathways.

Recommended Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling aryl halides with 3-Boc-amino-4-fluorophenylboronic acid, designed to maximize yield by minimizing protodeboronation.

  • Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), 3-Boc-amino-4-fluorophenylboronic acid (1.3 equiv.), and finely ground K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., 1,4-dioxane or THF), which has been thoroughly degassed by sparging with argon for at least 30 minutes.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-70 °C). The use of a highly active precatalyst often allows for lower temperatures.[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the protodeboronated byproduct.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Release Strategy using a MIDA Boronate Ester

This protocol is recommended for particularly challenging couplings where protodeboronation remains a significant issue even under optimized conditions.

  • Synthesis of MIDA Ester: Prepare the MIDA boronate ester of 3-Boc-amino-4-fluorophenylboronic acid according to established literature procedures.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 equiv.), the 3-Boc-amino-4-fluorophenylboronic acid MIDA ester (1.1 equiv.), K₃PO₄ (3.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) to a reaction vial.

  • Solvent Addition: Add the degassed solvent system (e.g., THF/water 10:1 mixture).

  • Reaction Execution: Seal the vial and stir at the optimized temperature (often room temperature to 60 °C is sufficient).

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1. The key difference is the slow, in-situ generation of the boronic acid from the stable MIDA ester precursor, which minimizes its concentration and thus the rate of protodeboronation.[2][8][9]

By understanding the mechanisms driving protodeboronation and systematically applying these troubleshooting strategies, researchers can significantly improve the efficiency and reliability of cross-coupling reactions involving the valuable but sensitive 3-Boc-amino-4-fluorophenylboronic acid.

References

  • Base‐promoted protodeboronation of electron‐poor 2,6‐disubstituted aryl boronic acids. (n.d.). Wiley Online Library. Retrieved January 20, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1296. [Link]

  • Foo, J. J., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Foo, J. J., et al. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society. [Link]

  • Foo, J. J., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • Perrin, C. L., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry, 79(11), 5365–5368. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Protodeboronations. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Activation of Boc‐protected amino boronic esters. (n.d.). ResearchGate. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Foo, J. J., et al. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ResearchGate. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). ResearchGate. [Link]

  • Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit. [Link]

  • Reddit. (2024). For the pro's (Suzuki). Reddit. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Reddit. (2021). Tricky Suzuki. Reddit. [Link]

  • Ji, Y., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(35), 11696–11702. [Link]

  • Zhang, Y., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition, 62(40), e202308693. [Link]

  • Li, J. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Chen, L., Francis, H., & Carrow, B. P. (2018). An “On-Cycle” Precatalyst Enables Room-Temperature Polyfluoroarylation Using Sensitive Boronic Acids. ACS Catalysis, 8(4), 2989–2994. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry, 88(3), 1590–1599. [Link]

  • Ordóñez, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. [Link]

  • Ji, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(35), e2108529118. [Link]

  • Lee, J., et al. (2024). Oxazaborolidinones: Steric Coverage Effect of Lewis Acidic Boron Center in Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 63(8), e202316496. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4976. [Link]

Sources

Technical Support Center: Optimization of Base and Solvent for Coupling with Hindered Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling sterically hindered aryl halides. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.

Introduction: The Challenge of Steric Hindrance

Sterically demanding aryl halides, particularly those with ortho-substituents, present a significant challenge in cross-coupling chemistry. The steric bulk around the carbon-halide bond physically impedes the palladium catalyst's access, slowing down or completely inhibiting the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2] Overcoming this hurdle requires a nuanced understanding and careful selection of both the base and the solvent, as these are not merely reaction additives but key players that dictate the success and efficiency of the transformation.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with a hindered aryl chloride isn't working. What's the first thing I should check?

A: Low or no conversion with hindered aryl chlorides is a classic problem. The primary culprit is often an inefficient oxidative addition step due to the combination of a strong C-Cl bond and steric hindrance.[3][4]

  • Initial Checkpoint: The Catalyst System. Before extensively optimizing the base and solvent, ensure your catalyst system is appropriate for such a challenging substrate. Standard catalysts like Pd(PPh₃)₄ are often insufficient. You should be using a catalyst system known for high activity with aryl chlorides, which typically involves:

    • Bulky, Electron-Rich Ligands: Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[1][3][5] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1]

    • Air-Stable Precatalysts: Using a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) can ensure the consistent and efficient generation of the active Pd(0) species in situ.[1]

If you are confident in your catalyst choice, the next step is a systematic evaluation of the base and solvent.

Q2: How does the choice of base impact my reaction with a hindered substrate?

A: The base is far more than just an acid scavenger. Its role is multifaceted and depends on the specific coupling reaction:

  • In Suzuki-Miyaura Coupling: The base is required to activate the organoboron reagent, forming a more nucleophilic borate species that facilitates transmetalation.[6][7] For hindered substrates, a strong base is often needed to drive this equilibrium.

  • In Buchwald-Hartwig Amination: The base deprotonates the amine or the palladium-amine complex, which is a critical step in the catalytic cycle.[6][8]

  • In Sonogashira Coupling: A base, typically an amine, is used to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide (in copper-catalyzed variants) or direct reaction with the palladium complex.[6]

However, the base can also be a troublemaker. In some systems, particularly Buchwald-Hartwig aminations, the base can compete with the nucleophile for coordination to the palladium center.[9][10] If the base binds too strongly, it can form a stable, off-cycle palladium complex, inhibiting the reaction. This leads to a phenomenon where increasing the base concentration has a negative effect on the reaction rate.[9][10]

Q3: Should I use a stronger base for a more hindered substrate?

A: Not necessarily. While a stronger base can sometimes accelerate a sluggish reaction, the choice is more nuanced. You must consider a balance between basicity, solubility, and steric bulk.

  • Basicity (pKa): A base must be strong enough to perform its function (e.g., deprotonate the nucleophile) but excessively strong bases can promote side reactions.

  • Solubility: The base must be soluble in the reaction solvent to be effective. Using insoluble inorganic bases like K₂CO₃ can sometimes lead to reproducibility issues.[10] Soluble organic bases (e.g., DBU) or certain inorganic bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred.[11]

  • Steric Hindrance: A sterically bulky base (e.g., lithium tert-butoxide) might be beneficial if you want to avoid its coordination to the metal center, but it might be less effective at deprotonating a hindered nucleophile.[12]

Q4: How does solvent polarity affect the oxidative addition of hindered aryl halides?

A: The effect of solvent polarity is complex and does not always correlate directly with the dielectric constant.[13] While more polar solvents are often thought to stabilize the polar transition state of oxidative addition, leading to faster rates, this is not a universal rule.[14][15]

  • Mechanism-Dependent Effects: In some cases, different reaction pathways can operate in different solvents. For example, a reaction might proceed via a polar nucleophilic displacement-type transition state in a polar solvent, while favoring a less-polar, three-centered transition state in a nonpolar solvent.[14]

  • Specific Solute-Solvent Interactions: Hydrogen bonding between the solvent and the substrate can significantly alter reactivity. For instance, a hydrogen-bond-accepting solvent like DMF can deactivate a substrate with an -NH₂ or -OH group by hydrogen bonding, making the aromatic system more electron-rich and thus slower to undergo oxidative addition.[14]

  • Selectivity Control: Solvent choice can even be used to control selectivity. In substrates with multiple reactive sites (e.g., a chloroaryl triflate), nonpolar solvents might favor reaction at the C-Cl bond, while some polar aprotic solvents (like MeCN or DMF) can switch the selectivity to favor the C-OTf bond.[13]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Problem 1: Reaction is stalled. Low conversion of aryl halide starting material.
Potential Cause Explanation & Recommended Action
Inefficient Oxidative Addition The steric hindrance of your substrate is preventing the Pd(0) catalyst from inserting into the C-X bond. This is the most common issue.[2] Solution: 1. Switch to a more active ligand: Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos) or an NHC ligand.[1][5] 2. Increase Temperature: Carefully increase the reaction temperature. For very hindered substrates, temperatures of 110-140 °C may be necessary.[16] 3. Change the Halide: If possible, switch from an aryl chloride to the more reactive bromide or iodide.
Inactive Catalyst The active Pd(0) species is not forming correctly or has decomposed. Phosphine ligands may have oxidized. Solution: 1. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst (e.g., XPhos Pd G3).[1] 2. Ensure your reaction setup is fully inert and solvents are properly degassed. Oxygen is detrimental.[2]
Inappropriate Base The base may be too weak, insoluble, or may be inhibiting the catalyst. Solution: 1. Screen Bases: Test a range of bases with varying strengths and properties (e.g., K₃PO₄, Cs₂CO₃, KOtBu). 2. Consider a Soluble Base: Switch from a heterogeneous base like K₂CO₃ to a soluble one like DBU or LiHMDS, but be mindful of potential catalyst inhibition.[10][17]
Poor Solvent Choice The solvent may not adequately solubilize all components or may be electronically deactivating your substrate.[14] Solution: 1. Screen Solvents: Test a range of solvents, including both nonpolar (e.g., Toluene, Dioxane) and polar aprotic (e.g., DMF, NMP) options. 2. Consider Solvent Mixtures: A mixture of solvents, such as Toluene/Dioxane, can sometimes provide a good balance of properties.
Problem 2: Significant side product formation (e.g., hydrodehalogenation or Glaser coupling).
Potential Cause Explanation & Recommended Action
Glaser Homocoupling (Sonogashira) The terminal alkyne is coupling with itself. This is often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[2] Solution: 1. Switch to Copper-Free Conditions: This is the most effective way to eliminate Glaser coupling.[1][2] 2. Thoroughly Degas: Rigorously remove all oxygen from the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas.[2]
Hydrodehalogenation The aryl halide is being reduced, replacing the halide with a hydrogen atom. This can occur when the catalytic cycle is slow, allowing side pathways to compete. Solution: 1. Accelerate the Desired Reaction: Focus on optimizing the main cross-coupling reaction using the steps outlined in Problem 1. A faster cross-coupling will outcompete the reduction pathway. 2. Re-evaluate the Base/Solvent: Some base/solvent combinations may be more prone to promoting this side reaction.
Protodeborylation (Suzuki) The boronic acid is decomposing under the basic conditions before it can transmetalate. This is common with electron-deficient or ortho-substituted boronic acids.[18] Solution: 1. Use a Milder Base: Switch to a weaker base like K₃PO₄ or even K₂CO₃ if possible. 2. Use a Boronic Ester: Pinacol (BPin) or neopentyl glycol boronic esters are often more stable than the corresponding boronic acids.[19] 3. Use a Biphasic System: A toluene/water system can sometimes protect the boronic acid from decomposition.

Data-Driven Optimization

A systematic approach is key to solving difficult coupling reactions. Below are tables of common bases and solvents to guide your selection process.

Table 1: Properties of Common Bases in Cross-Coupling
BaseConjugate Acid pKa (in H₂O)Typical Use & Comments
K₂CO₃10.3[20]Mild, inexpensive, but often has low solubility. Can be effective in Suzuki reactions.
K₃PO₄12.3[20]Versatile, moderately strong base. Good solubility in some systems. Widely used in Suzuki and Buchwald-Hartwig reactions.[16]
Cs₂CO₃10.3[20]More soluble than K₂CO₃. Often provides better results due to the soft nature of the Cs⁺ cation, but is more expensive.
NaOtBu~17[21]Very strong, non-nucleophilic base. Commonly used in Buchwald-Hartwig amination. Can be incompatible with sensitive functional groups like esters.[17]
KOtBu~17[21]Similar to NaOtBu, but the potassium salt can have different solubility and reactivity profiles.
DBU13.5 (in MeCN)Strong, non-nucleophilic, soluble organic base. Can avoid heterogeneity issues but may inhibit the catalyst.[9][11]
LiHMDS~26 (in THF)Very strong, non-nucleophilic base. Useful for deprotonating very weakly acidic nucleophiles.

Note: pKa values can vary significantly depending on the solvent.[21][22]

Table 2: Properties of Common Solvents in Cross-Coupling
SolventDielectric Constant (ε) at 20°C[23]Typical Use & Comments
Toluene2.38Nonpolar. Very common for Suzuki, Buchwald, and Heck reactions. Good for solubilizing organic substrates and ligands.
Dioxane2.21Nonpolar, water-miscible ether. Widely used, often at higher temperatures.
Tetrahydrofuran (THF)7.58Moderately polar ether. Common but its lower boiling point limits the reaction temperature.
Acetonitrile (MeCN)37.5Polar aprotic. Can dramatically alter selectivity and is sometimes used in copper-free Sonogashira reactions.[13]
N,N-Dimethylformamide (DMF)36.7Polar aprotic. Good solvating power, but can coordinate to the catalyst and may decompose at high temperatures.[24]
N-Methyl-2-pyrrolidone (NMP)32.2Polar aprotic. Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.
tert-Butanol (t-BuOH)10.9Polar protic. Sometimes used in combination with strong bases like NaOtBu.

Visualizing the Troubleshooting Workflow

When faced with a failed reaction, a logical workflow can guide your optimization efforts efficiently.

troubleshooting_workflow start Reaction Failed (Low/No Conversion) check_catalyst Is the Catalyst System Optimal? (Bulky Ligand, Precatalyst) start->check_catalyst check_catalyst->start No, Re-evaluate Catalyst screen_base Systematic Base Screen (K₃PO₄, Cs₂CO₃, KOtBu) check_catalyst->screen_base Yes screen_solvent Systematic Solvent Screen (Toluene, Dioxane, NMP) screen_base->screen_solvent No Improvement success Reaction Successful screen_base->success Improvement increase_temp Increase Reaction Temperature (e.g., 80°C -> 110°C -> 140°C) screen_solvent->increase_temp No Improvement screen_solvent->success Improvement increase_temp->start No Improvement Re-evaluate Substrate/Strategy increase_temp->success Improvement

Caption: A logical workflow for troubleshooting failed coupling reactions.

Experimental Protocol: Base and Solvent Screening for a Hindered Suzuki-Miyaura Coupling

This protocol provides a general method for systematically screening bases and solvents for the coupling of a sterically hindered aryl bromide with a boronic acid.

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bases: K₃PO₄, Cs₂CO₃, KOtBu

  • Solvents: Toluene, 1,4-Dioxane, NMP (anhydrous, degassed)

  • Array of reaction vials (e.g., 2-dram vials with screw caps and PTFE septa)

  • Inert atmosphere glovebox or Schlenk line

  • Stir plate and heating block

Procedure:

  • Preparation (in a glovebox):

    • To each of nine reaction vials, add the palladium precatalyst (e.g., 0.004 mmol for a 0.2 mmol scale reaction).

    • Add the sterically hindered aryl bromide (0.2 mmol, 1.0 equiv).

    • Add the boronic acid (0.3 mmol, 1.5 equiv).

    • To three vials each, add K₃PO₄ (0.4 mmol, 2.0 equiv).

    • To another three vials each, add Cs₂CO₃ (0.4 mmol, 2.0 equiv).

    • To the final three vials each, add KOtBu (0.4 mmol, 2.0 equiv).

  • Solvent Addition:

    • To one vial from each base set, add Toluene (1.0 mL).

    • To a second vial from each base set, add 1,4-Dioxane (1.0 mL).

    • To the third vial from each base set, add NMP (1.0 mL).

  • Reaction:

    • Securely cap all vials.

    • Remove the vial array from the glovebox and place it in a preheated heating block on a stir plate (e.g., set to 110 °C).

    • Stir the reactions for a set time (e.g., 12-24 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take an aliquot from each reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.

    • Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product and identify any major side products.

    • The results will provide a clear indication of the optimal base/solvent combination for your specific substrate pair.

experimental_workflow cluster_prep 1. Preparation (Inert Atmosphere) cluster_solvent 2. Solvent Addition cluster_reaction 3. Reaction & 4. Analysis prep1 Aliquot Pd Precatalyst to 9 Vials prep2 Add Aryl Halide & Boronic Acid prep1->prep2 prep3 Add Bases (3 Vials per Base) prep2->prep3 solvent1 Add Solvents (Toluene, Dioxane, NMP) prep3->solvent1 reaction Cap, Heat, and Stir (e.g., 110°C, 12h) solvent1->reaction analysis Cool and Analyze (LC-MS or GC-MS) reaction->analysis result result analysis->result Identify Optimal Base/Solvent Pair

Caption: Workflow for parallel screening of bases and solvents.

References

  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) - ResearchGate.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Halide Abstraction Competes with Oxidative Addition in the Reactions of Aryl Halides with [Ni(PMenPh(3−n))4] - PMC - NIH.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... - ResearchGate.
  • pka bases.cdx.
  • Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway.
  • Buchwald–Hartwig amination - Wikipedia.
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  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.
  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications.
  • Dielectric Constant of Common solvents.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions - Chemical.AI.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics - ACS Publications.
  • Ligand design for cross-couplings: phosphines - YouTube. Available at: [Link]

  • Table of Acids with Ka and pKa Values* CLAS.
  • pKa values of common compounds and their conjugate bases - Chemistry Steps.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
  • Bordwell pKa Table - Organic Chemistry Data.

Sources

how to remove palladium catalyst from (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid reaction products

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the efficient removal of palladium catalysts from the reaction products of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your purification processes.

I. Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my reaction product?

A1: The removal of residual palladium is paramount for several reasons. In the context of active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (ICH Q3D) for elemental impurities.[1] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, and potentially exhibit toxicological effects.[2][3]

Q2: What are the common forms of palladium present post-reaction?

A2: Palladium can exist in various forms in the crude reaction mixture, including soluble Pd(0) and Pd(II) species, as well as colloidal or nanoparticle forms.[4][5][6] The exact nature of the palladium species can be influenced by the reaction conditions, ligands, and work-up procedures. Understanding the potential forms is crucial for selecting an appropriate removal strategy.

Q3: What are the primary methods for palladium removal?

A3: The most prevalent methods for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][7]

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[1][7]

  • Extraction: Using a liquid-liquid extraction with an aqueous solution containing a chelating agent to draw the palladium out of the organic phase.

  • Chromatography: While common for general purification, standard flash chromatography may not be sufficient for reducing palladium to acceptable levels.[8]

Q4: Is activated carbon a good choice for palladium removal?

A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[1][9][10] However, it can lack selectivity, leading to the non-specific adsorption of the desired product and subsequent yield loss.[1][2] Its efficiency can also be lower compared to specialized metal scavengers.[9]

II. Troubleshooting Guides

Issue 1: High Levels of Palladium Contamination After Initial Purification

This is a common issue, often arising when standard purification techniques like column chromatography are not sufficient to remove all palladium species.

Root Cause Analysis:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are fundamental in synthesizing complex molecules.[11] However, the catalyst can leach into the reaction mixture as soluble atoms or ions, making it challenging to remove entirely.[4][5]

Solutions & Protocols:

1. Metal Scavengers:

Metal scavengers are materials functionalized with groups that have a high affinity for palladium, such as thiol, amine, or trimercaptotriazine (TMT).[1][2] These offer high selectivity and efficiency.

  • Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[1]

    • Scavenger Addition: Add the silica-thiol scavenger (typically 5-10 equivalents by weight relative to the initial palladium loading).

    • Agitation: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined empirically.

    • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[1]

    • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete product recovery.[1]

    • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.[1]

    • Analysis: Analyze the palladium content of the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a similar sensitive analytical technique.[1]

2. Activated Carbon Treatment:

While less selective, activated carbon can be an effective and economical option.[9][10]

  • Protocol 2: Palladium Removal Using Activated Carbon

    • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1]

    • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the crude product).

    • Heating and Stirring: Heat the mixture (e.g., 50-80 °C) and stir for 2-12 hours.

    • Hot Filtration: Filter the hot mixture through a pad of celite to remove the carbon. A hot filtration is often necessary to prevent the product from crystallizing on the filter.

    • Washing and Concentration: Wash the celite pad with hot solvent and concentrate the combined filtrates.

    • Analysis: Determine the residual palladium concentration.

Decision-Making Workflow

G start High Pd Contamination scavenger Use Metal Scavenger start->scavenger High Selectivity Needed carbon Use Activated Carbon start->carbon Cost-Effective Option crystallization Attempt Recrystallization start->crystallization Product is Crystalline analysis Analyze Pd Levels (ICP-MS) scavenger->analysis carbon->analysis crystallization->analysis analysis->start Re-evaluate Strategy success < 10 ppm Pd analysis->success Meets Specification

Caption: Decision workflow for high palladium contamination.

Issue 2: Significant Product Loss During Palladium Removal

Product loss is a common side effect of using adsorbents, which can bind to the desired compound in addition to the palladium.

Root Cause Analysis:

The functional groups on your product, such as amines or other polar moieties, can interact with the surface of the adsorbent (e.g., silica, activated carbon), leading to co-adsorption and reduced yield.

Solutions:
  • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]

  • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[1]

  • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[1]

  • Change the Purification Method: If product loss remains high, consider switching to crystallization or extraction.[1]

Data-Driven Scavenger Selection
Scavenger TypeFunctional GroupTypical SolventsAdvantagesDisadvantages
Silica-Thiol -SHTHF, DCM, TolueneHigh efficiency for Pd(0) & Pd(II)Can be sensitive to oxidation
Silica-Amine -NH2, -NR2VariousGood for Pd(II)Less effective for Pd(0)
Si-TMT TrimercaptotriazinePolar aprotics (DMF, NMP)Broad spectrum, highly effectiveHigher cost
Activated Carbon N/AToluene, THF, AlcoholsLow cost, widely availableLow selectivity, potential for high product loss
Issue 3: Inconsistent Palladium Removal from Batch to Batch

Inconsistent results can be frustrating and point to variability in the reaction work-up or the nature of the palladium species.

Root Cause Analysis:

The speciation of palladium can vary between batches due to slight differences in reaction time, temperature, or aeration during work-up. This can lead to a mix of Pd(0), Pd(II), and colloidal palladium, which may not be equally susceptible to a single removal method.

Solutions:
  • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[1]

  • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[1][2]

  • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[1]

Palladium Speciation and Removal Strategy

G cluster_0 Palladium Species in Crude cluster_1 Recommended Scavengers Pd0 Pd(0) Thiol Thiol Scavengers Pd0->Thiol High Affinity TMT TMT Scavengers Pd0->TMT PdII Pd(II) PdII->Thiol Amine Amine Scavengers PdII->Amine Effective PdII->TMT Colloidal Colloidal Pd Colloidal->TMT Broad Spectrum

Caption: Matching palladium species to effective scavengers.

III. References

  • de la Mata, F. J., & Flores, J. C. (2010). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed.

  • Benchchem. (n.d.). Technical Support Center: Removing Palladium Catalyst Residues from Final Products.

  • Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.

  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.

  • Arbor Assays. (2017). Palladium Detection for API Purification.

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 407-414.

  • de la Mata, F. J., & Flores, J. C. (2010). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. Semantic Scholar.

  • Fallis, I. A., & Yates, S. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1627.

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.

  • Biotage. (2023). How to Remove Palladium in three easy steps.

  • Johnson Matthey. (n.d.). Scavenging Technologies.

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd).

  • de la Mata, F. J., & Flores, J. C. (2010). Ion- and Atom-Leaching Mechanisms from Palladium Nanoparticles in Cross-Coupling Reactions. ResearchGate.

  • Scott, J. S., et al. (2017). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 8(7), 743-747.

Sources

Technical Support Center: Managing the Thermal Stability of (3-Boc-amino-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Boc-amino-4-fluorophenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The inherent functionalities of this molecule—a Boc-protected amine, a fluorine substituent, and a boronic acid group—make it highly valuable, but also introduce specific challenges related to its thermal stability. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these challenges, optimize your reaction outcomes, and ensure experimental reproducibility.

Section 1: Fundamental Thermal Properties & Decomposition Pathways (FAQs)

This section addresses the core chemical principles governing the stability of (3-Boc-amino-4-fluorophenyl)boronic acid.

Q1: What are the primary thermal liabilities of (3-Boc-amino-4-fluorophenyl)boronic acid during a typical cross-coupling reaction?

A1: The molecule has two primary points of thermal instability under typical reaction conditions (e.g., Suzuki-Miyaura coupling), which often involve heat and basic media.

  • Protodeborylation: This is a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 3-(Boc-amino)fluorobenzene as a byproduct.[1] This process is often accelerated by high temperatures, aqueous basic conditions, and prolonged reaction times.[2][3][4] The presence of the fluorine atom ortho to the boronic acid can also influence the rate of this undesired side reaction.[5]

  • Boc-Group Cleavage: The tert-butoxycarbonyl (Boc) protecting group is susceptible to both acidic and thermal cleavage.[6][7] While it is generally stable to basic conditions at low temperatures, prolonged exposure to high heat (e.g., >100-150°C) can cause thermolytic deprotection, even in the absence of acid.[8] This results in the formation of (3-amino-4-fluorophenyl)boronic acid, which may react differently or lead to impurities.

These two pathways are often competitive and can significantly reduce the yield of the desired product while complicating purification.

DecompositionPathways cluster_products Decomposition Products parent (3-Boc-amino-4-fluorophenyl)boronic acid protodeborylation 3-(Boc-amino)fluorobenzene (Protodeborylation Product) parent->protodeborylation Heat, H₂O (Protodeborylation) boc_cleavage (3-amino-4-fluorophenyl)boronic acid (Boc-Cleavage Product) parent->boc_cleavage High Heat (>100°C) (Thermolytic Cleavage)

Caption: Primary thermal decomposition pathways for the title compound.

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section focuses on practical issues encountered during one of the most common applications for this reagent.

Q2: My Suzuki coupling reaction is giving low yields and stalling. How can I determine if thermal decomposition is the cause?

A2: Low yields are a classic symptom of reagent decomposition. If the reaction stalls, it's highly likely that a critical reagent, such as your boronic acid, is being consumed by a non-productive pathway.

Troubleshooting Workflow:

  • Reaction Monitoring: The first step is to analyze the reaction mixture over time. Use a suitable technique like TLC, LC-MS, or ¹H NMR.

    • Action: Take aliquots from the reaction at regular intervals (e.g., t=0, 1h, 4h, and 24h).

    • Look For:

      • The disappearance of your (3-Boc-amino-4-fluorophenyl)boronic acid starting material at a rate faster than the appearance of your desired product.

      • The emergence of new, lower Rf spots (TLC) or new mass peaks (LC-MS) corresponding to the expected byproducts: 3-(Boc-amino)fluorobenzene or (3-amino-4-fluorophenyl)boronic acid.

  • Temperature Optimization: Many standard Suzuki protocols call for temperatures of 80-100°C, which may be too harsh for this substrate.

    • Action: Systematically lower the reaction temperature. Run a series of small-scale parallel reactions at different temperatures (e.g., 80°C, 70°C, 60°C).

    • Rationale: The goal is to find a "sweet spot" where the rate of the productive Suzuki coupling significantly outpaces the rate of thermal decomposition. Even if the reaction is slower at a lower temperature, the final yield may be higher due to improved substrate stability.

Troubleshooting_LowYield start Problem: Low Yield or Stalled Reaction check_impurities Monitor reaction by LC-MS/TLC. Are decomposition byproducts observed? start->check_impurities cause_decomposition Primary Cause Likely: Thermal Decomposition check_impurities->cause_decomposition Yes cause_other Cause may be related to: - Catalyst activity - Base incompatibility - Solvent purity check_impurities->cause_other No action_temp Action: Lower Reaction Temperature (e.g., from 90°C to 65-70°C) cause_decomposition->action_temp action_reagents Action: Re-evaluate Catalyst/Base System (See Q3) cause_other->action_reagents outcome Improved Yield and Conversion action_temp->outcome

Sources

impact of water on the efficiency of Suzuki couplings with substituted boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating the Impact of Water in Suzuki Couplings

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, the modern chemist, with a deep, field-proven understanding of a critical and often misunderstood variable in Suzuki-Miyaura cross-coupling reactions: water. Far from being a simple contaminant, water plays a dual role, acting as both a potential reaction promoter and a potent source of yield-destroying side reactions. This resource moves beyond simplistic protocols to explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.

The Dichotomy of Water: Friend and Foe in the Suzuki Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development, due to its remarkable functional group tolerance and the stability of its boronic acid reagents.[1] However, the reaction's sensitivity to water is a frequent source of frustration, leading to low yields and difficult purifications.

Water's role is not straightforward. In many protocols, particularly those at process scale, aqueous co-solvents or bases are intentionally used.[1] Water can be beneficial by:

  • Solubilizing Inorganic Bases: Bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are essential for activating the boronic acid for transmetalation, and their solubility is often significantly enhanced in the presence of water.[2][3]

  • Accelerating the Catalytic Cycle: Some studies suggest that water can facilitate the crucial transmetalation step and stabilize the active palladium catalyst, particularly in "ligandless" systems or when using specific water-soluble ligands.[4][5][6][7]

Conversely, water is the primary culprit behind the most common failure mode in Suzuki couplings: protodeboronation . This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the boronic acid and halting the productive catalytic cycle.[8]

Mechanism Deep Dive: The Protodeboronation Pathway

Understanding how water leads to the destruction of your boronic acid is the first step to preventing it. Protodeboronation is essentially a protonolysis of the C-B bond.[8] The reaction is highly dependent on pH and the electronic nature of the boronic acid's organic substituent.[8]

There are two primary mechanistic pathways for this side reaction:

  • Base-Catalyzed Protodeboronation: This is the most relevant pathway in the context of Suzuki couplings, which are run under basic conditions.[9] The reaction proceeds via a pre-equilibrium where a hydroxide ion attacks the boronic acid to form a more reactive tetrahedral boronate species. This boronate then reacts with a proton source (water) in the rate-limiting step to cleave the C-B bond.[8]

  • Acid-Catalyzed Protodeboronation: While less common under standard Suzuki conditions, this pathway can occur if the reaction medium becomes acidic.[8][10]

The propensity for a boronic acid to undergo protodeboronation is highly variable. Substrates that are particularly susceptible include:

  • Electron-deficient arylboronic acids

  • Heteroaromatic boronic acids (e.g., 2-pyridyl)[11][12]

  • Vinyl and cyclopropyl boronic acids [11]

G BoronicAcid BoronicAcid BoronicAcid_side BoronicAcid_side Base Base Base_side Base_side OA OA Protonolysis Protonolysis

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter.

Q1: My reaction has stalled with low yield and significant starting material remaining. Could water be the issue?

A1: Yes, but its effect could be paradoxical. While excess water promotes protodeboronation, an absolutely anhydrous system can also be slow, especially with certain bases.

  • Causality: Many common bases (K₃PO₄, K₂CO₃) require a small amount of water to function effectively, either for solubility or to facilitate the formation of the active boronate species.[3][13] If your system is rigorously anhydrous and sluggish, the issue might be inefficient base activation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your boronic acid has not degraded during storage. Purity is paramount for optimal results.[14]

    • Analyze for Protodeboronation: Check your crude NMR or LC-MS for the Ar'-H side product. If it's a major component, you have a water problem (see Q2).

    • Controlled Water Addition: If no protodeboronation is observed and you are using a base like K₃PO₄ in a solvent like dioxane or toluene, consider adding a very small, controlled amount of degassed water (e.g., 2-5 equivalents relative to the limiting reagent).[13] This can dramatically accelerate the reaction.

    • Change the Base/Solvent System: Consider switching to a base with better solubility in your organic solvent or changing to a solvent system known to work well, like THF/water or dioxane/water mixtures.[1][15]

Q2: I'm observing a significant amount of the protodeboronated side product (Ar'-H). How can I suppress this?

A2: This is a classic sign of excessive water or a particularly sensitive boronic acid. The goal is to make the productive Suzuki coupling outcompete the destructive protodeboronation.

  • Causality: The rate of protodeboronation is high relative to the rate of transmetalation. This is common with electron-deficient or sterically hindered boronic acids.[11]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: This is the most direct approach. Rigorously dry your solvents and reagents. Use a base that does not require water, such as KF. See Protocol 1 for details.

    • Switch to a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable to protodeboronation than their corresponding acids.[9][11] They act as "slow-release" sources of the boronic acid under the reaction conditions. This is a highly effective strategy for sensitive substrates like 2-pyridyl boronic acids.[12]

    • Employ Alternative Boron Reagents: Organotrifluoroborates (R-BF₃K) or MIDA boronates are also designed for enhanced stability and can be excellent alternatives.[3][11][12]

    • Optimize the Base: Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃. Strong bases like NaOH can accelerate protodeboronation.[1] See Protocol 2 .

Q3: I'm working with an electron-deficient arylboronic acid, and it seems to decompose immediately upon adding the aqueous base. What should I do?

A3: This is an extreme case of the issue in Q2. For these highly sensitive substrates, the order of addition and the choice of reagents are critical.

  • Causality: Electron-withdrawing groups on the aryl ring make the boron atom more electrophilic and the C-B bond more susceptible to cleavage. The tetrahedral boronate forms rapidly and is quickly protonolyzed.

  • Troubleshooting Steps:

    • Immediately Switch to a Boronic Ester: Do not persist with the boronic acid. A pinacol or MIDA boronate is the industry-standard solution for this problem.[11][12] They are significantly more stable under basic conditions.

    • Use Fluoride-Based Activation: Anhydrous conditions using KF or CsF as the base can be effective, as fluoride activates the boron reagent without the presence of hydroxide.

    • Modify the Order of Addition: If you must use the boronic acid, try adding the aqueous base last and slowly to the heated reaction mixture containing all other components. This ensures the catalyst is active and can immediately engage the boronic acid in the productive cycle as it's activated, minimizing its lifetime in the presence of water and base.

Q4: For green chemistry and solubility reasons, I want to run my reaction in water. How can I optimize this for success?

A4: Performing Suzuki couplings in water is a powerful and sustainable approach, but it requires careful optimization.[16][17][18]

  • Causality: In a fully aqueous system, the concentrations of all species are different. The key is often to manage the phase behavior of the organic substrates and the catalyst.

  • Optimization Strategies:

    • Use a Phase-Transfer Catalyst (PTC): For substrates with low water solubility, a PTC like tetrabutylammonium bromide (TBAB) is often essential.[4][7] The PTC helps shuttle the organic halide into the aqueous phase where the catalyst and activated boronic acid reside.

    • Select a Water-Soluble Ligand: While "ligandless" protocols exist, they are not always robust.[4][7] Using a palladium catalyst with a water-soluble phosphine ligand (e.g., TPPTS) can stabilize the catalyst and improve yields.

    • Leverage Micellar Catalysis: Employing surfactants to create aqueous microemulsions can create localized "pockets" of high reagent concentration, dramatically accelerating the reaction at room temperature.[3]

    • Careful Base Selection: Strong bases like quaternary ammonium hydroxides have been shown to be effective in ligand-free aqueous Suzuki couplings, where they may also help stabilize the active palladium species.[5][6] See Protocol 3 .

Data Summary & Experimental Protocols

Table 1: Stability of Boronic Acids and Recommended Conditions
Boronic Acid TypeSusceptibility to ProtodeboronationPrimary RecommendationSecondary Action
Electron-rich ArylLowStandard aqueous base (K₂CO₃, K₃PO₄) in THF/H₂O or Dioxane/H₂O is usually robust.If sluggish, ensure base is sufficiently soluble.
Electron-neutral ArylModerateStandard conditions often work, but monitor for side products.Use milder base (K₃PO₄) and control water content.
Electron-deficient ArylHighUse a boronic ester (pinacol, MIDA). If using the acid, employ anhydrous conditions with KF or K₃PO₄.
Heteroaryl (e.g., 2-pyridyl)Very HighUse a boronic ester or trifluoroborate salt. Not recommended to use the free boronic acid.
Vinyl / AlkenylModerate to HighUse a boronic ester.Optimize ligand and base to accelerate coupling over decomposition.
Protocol 1: Suzuki Coupling under Anhydrous Conditions

This protocol is designed to minimize protodeboronation for sensitive substrates.

  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Solvent Drying: Use a freshly distilled or commercially available anhydrous solvent (e.g., Dioxane, Toluene).

  • Reagent Charging: To a dry flask under inert atmosphere, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a finely powdered anhydrous base (e.g., K₃PO₄ or KF, 3.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ and ligand, or a pre-catalyst).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Bubble inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 2: Optimizing Base Selection for Water-Sensitive Substrates

This protocol focuses on selecting a base to balance activity with minimizing side reactions.

  • Base Screening: Set up small-scale parallel reactions to screen different bases. Recommended bases to test are K₃PO₄, Cs₂CO₃, and KF.

  • Solvent System: Use a 4:1 or 5:1 mixture of an organic solvent (Dioxane, THF) to degassed water.

  • Procedure: For each reaction, charge the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst, and the chosen base (3.0 equiv). Add the solvent mixture.

  • Execution: Degas, heat, and monitor all reactions in parallel for conversion and side product formation.

  • Analysis: Compare the results. K₃PO₄ often provides a good balance of reactivity and suppression of protodeboronation. Cs₂CO₃ is more expensive but can be effective for very challenging couplings.

Protocol 3: General Protocol for Suzuki Coupling in Water with a PTC

This protocol is a starting point for developing a fully aqueous reaction.

  • Reagent Charging: To a flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Na₂CO₃ (3.0 equiv), and tetrabutylammonium bromide (TBAB, 1.0 equiv).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%).

  • Solvent: Add deionized, degassed water.

  • Reaction: Heat the mixture vigorously (e.g., 80 °C) to ensure good mixing. Monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous layer can often be recycled after product extraction.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues related to water in your Suzuki coupling.

// YES Path HighProto [label="High Amount of Ar'-H"]; Action1 [label="Switch to Boronic Ester\n(Pinacol, MIDA)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Use Rigorously\nAnhydrous Conditions\n(See Protocol 1)"]; Action3 [label="Use Milder Base\n(K₃PO₄, KF)"];

// NO Path Sluggish [label="Sluggish Reaction,\nMainly Starting Material"]; Action4 [label="Check Base Solubility/\nActivation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action5 [label="Add Controlled Amount\nof Water (2-5 eq.)\nto Anhydrous System"]; Action6 [label="Screen Different\nLigands / Catalysts"];

Start -> CheckSideProduct; CheckSideProduct -> YesProto [label=" Yes "]; CheckSideProduct -> NoProto [label=" No "];

YesProto -> HighProto; HighProto -> Action1 [label="Best Solution"]; HighProto -> Action2; HighProto -> Action3;

NoProto -> Sluggish; Sluggish -> Action4 [label="First Check"]; Sluggish -> Action5; Sluggish -> Action6; } digraph Caption: A decision-making workflow for troubleshooting water-related issues.

References

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • ResearchGate. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]

  • Seminary, P. M. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Available at: [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Yatsimirsky, A. K., et al. (2013). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Singh, U., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (2019). Sustainable Ligand-Free, ppm Palladium Catalyzed Suzuki-Miyaura Reactions in Water: Insights on the Role of Base. Available at: [Link]

  • Chen, C., et al. (2019). Sustainable Ligand-Free, Palladium-Catalyzed Suzuki-Miyaura Reactions in Water: Insights into the Role of Base. PubMed. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. PubMed. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]

  • ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Available at: [Link]

  • SINOPEG. (n.d.). Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. Available at: [Link]

  • Butters, M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available at: [Link]

  • Feng, Y-S., et al. (2020). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. Available at: [Link]

  • Blakemore, D. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]

Sources

Column Chromatography Purification of Crude Product from 3-Boc-amino-4-fluorophenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Boc-amino-4-fluorophenylboronic acid in coupling reactions, such as the Suzuki-Miyaura coupling, and subsequently purifying the crude product via column chromatography.[1] This process, while routine, can present unique challenges due to the specific chemical properties of the molecules involved. The presence of the Boc-protecting group and the boronic acid moiety can lead to complications such as on-column deprotection, poor separation from byproducts, and product loss.

This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these challenges effectively. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification protocol for higher yield and purity.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you might encounter during the column chromatography purification of your coupled product.

Issue 1: Product Degradation on the Column - Is My Boc Group Stable?

Question: After running my column, I'm seeing a new, more polar spot on my TLC, and my NMR shows the loss of the tert-butyl peak. Is the silica gel cleaving my Boc group?

Answer: Yes, this is a well-documented issue. While the tert-butoxycarbonyl (Boc) protecting group is generally stable, it is susceptible to cleavage under acidic conditions.[2][3] Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be sufficient to catalyze the removal of the Boc group, especially with prolonged exposure during a slow column run.[2][4][5][6][7]

Solutions & Scientific Rationale:

  • Deactivate the Silica Gel: The most direct solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile base, like triethylamine (typically 0.1-1% v/v), to your mobile phase. The triethylamine will preferentially interact with the acidic silanol groups, rendering them less likely to hydrolyze your Boc-protected product.

  • Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used. Alumina has a different surface chemistry and lacks the strong Brønsted acidity of silica gel. However, be aware that alumina can sometimes cause other unforeseen separation issues, so it's always best to screen its effectiveness with a preliminary TLC.

  • Expedite the Purification: The extent of deprotection is often time-dependent. Employing flash chromatography, which uses positive pressure to accelerate the mobile phase flow rate, minimizes the contact time between your compound and the stationary phase, thereby reducing the opportunity for degradation.[8][9][10]

Issue 2: Poor Separation of Product from Boronic Acid-Related Impurities

Question: I'm having trouble separating my desired product from what appears to be unreacted 3-Boc-amino-4-fluorophenylboronic acid or other boron-containing byproducts. They are either co-eluting or streaking badly on the column.

Answer: This is a common challenge when working with boronic acids and their derivatives. Several factors can contribute to this issue:

  • Interaction with Silica: Boronic acids are Lewis acids and can interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing and poor peak shape.[11]

  • Hydrolysis: The boronic acid can hydrolyze on the column to form the corresponding boronic acid, which is significantly more polar and will behave differently during chromatography.

  • Homocoupling Byproducts: Suzuki reactions can sometimes produce homocoupled byproducts of the starting boronic acid, which may have similar polarities to the desired product.[12]

Solutions & Scientific Rationale:

  • Boric Acid Impregnated Silica Gel: A highly effective technique is to use silica gel that has been pre-treated with boric acid.[13][14] This may seem counterintuitive, but the boric acid effectively "caps" the active silanol sites on the silica surface, reducing the strong interactions that cause tailing and irreversible adsorption of your boronic acid-containing compounds.[11][14]

  • Aqueous Workup Optimization: Before chromatography, a carefully designed aqueous workup can remove a significant portion of the water-soluble boronic acid impurities. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help to extract the acidic boronic acid into the aqueous layer.

  • Solvent System Optimization: A systematic approach to selecting your mobile phase is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system should provide a good separation (ΔRf > 0.2) between your product and the major impurities on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of my 3-Boc-amino-4-fluorophenylboronic acid coupling product?

A1: A good starting point for many "normal" polarity compounds is a mixture of hexane and ethyl acetate.[15] For your specific compound, which contains both a Boc-protected amine and a fluorine atom, the polarity will be moderate.

Recommended Starting Points:

Compound PolaritySuggested Starting Solvent System
Non-polar byproducts5-10% Ethyl Acetate in Hexane
Expected Product 20-40% Ethyl Acetate in Hexane
Polar impurities50-100% Ethyl Acetate or 5% Methanol in Dichloromethane[15]

Always perform a TLC analysis first to determine the optimal solvent ratio for your specific crude mixture.[16]

Q2: How can I prevent my product from crashing out on the column when I load it?

A2: Product precipitation during loading is usually due to poor solubility in the initial, low-polarity mobile phase.

  • Dry Loading: The preferred method is to pre-adsorb your crude product onto a small amount of silica gel. Dissolve your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

  • Minimum Volume of a Stronger Solvent: If you must do a liquid load, dissolve your sample in the minimum amount of a solvent that it is highly soluble in, which might be more polar than your running solvent (e.g., dichloromethane).[17] Inject this concentrated solution carefully onto the top of the column.

Q3: My compound is streaking on the TLC plate. Will it also streak on the column?

A3: Yes, streaking on TLC is a strong indicator of problems on the column. Streaking is often caused by:

  • Compound Overload: You may be spotting too much material on the TLC plate.

  • Acidity/Basicity: The compound may be interacting with the acidic silica. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing chamber can often resolve this.

  • Inappropriate Solvent System: The chosen solvent may not be suitable for your compound.

If streaking persists, it points to a fundamental incompatibility between your compound and the stationary phase under those conditions. Consider the solutions mentioned in Issue 1 and 2, such as using deactivated silica or an alternative stationary phase.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase flash chromatography is a viable alternative, especially if your product is highly polar or if you are struggling with normal-phase purification.[18] In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[18] However, be mindful of the potential for Boc group hydrolysis if you use acidic mobile phase modifiers like trifluoroacetic acid (TFA), especially during solvent evaporation.[19]

Experimental Protocols

Protocol 1: Preparation of Boric Acid Impregnated Silica Gel

This protocol is adapted from established methods to minimize interactions of boronic acids with silica gel.[11][13][14]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Ethanol

Procedure:

  • Prepare a suspension of silica gel in a solution of boric acid in ethanol (approximately 5% w/v).

  • Stir the slurry at room temperature for 1-2 hours.

  • Remove the solvent by filtration.

  • Wash the treated silica gel with fresh ethanol to remove any excess boric acid.

  • Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.

Visual Workflows

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common column chromatography issues.

TroubleshootingWorkflow start Start: Crude Product Purification tlc Run TLC in Hexane/EtOAc start->tlc good_sep Good Separation? (ΔRf > 0.2) tlc->good_sep run_column Run Flash Column good_sep->run_column Yes change_solvent Optimize Solvent System (e.g., DCM/MeOH) good_sep->change_solvent No analyze Analyze Fractions (TLC/NMR) run_column->analyze pure Pure Product analyze->pure Successful impure Issues Identified analyze->impure Problem streaking Streaking or Tailing? impure->streaking Poor Peak Shape deprotection Boc Deprotection? impure->deprotection New Polar Spot boric_acid_silica Use Boric Acid Impregnated Silica streaking->boric_acid_silica Boronic Acid Impurities rp_column Consider Reversed-Phase Chromatography streaking->rp_column General Poor Separation deactivate_silica Use Deactivated Silica (e.g., +0.5% Et3N) deprotection->deactivate_silica Yes deactivate_silica->run_column boric_acid_silica->run_column change_solvent->tlc rp_column->analyze

Caption: A decision tree for troubleshooting column chromatography.

References

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities.
  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
  • Unlock Efficiency: The Ultimate Flash Column Guide for Compound Isol
  • Easy Microwave Assisted Deprotection of N-Boc Deriv
  • Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Flash Chromatography: Principles & Applic
  • Selective deprotection of N-Boc catalyzed by silica gel.
  • Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
  • Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
  • Successful flash chrom
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry.
  • The Ultimate Guide to Flash Chromatography: Principles and Techniques. Microbioz India.
  • Column chrom
  • Which sample solvents work best with normal-phase flash column chrom
  • Solvent Systems for Silica Gel Column Chrom
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Supporting Inform
  • Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
  • What Solvent Is Used In Column Chromatography?. Chemistry For Everyone - YouTube.
  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Trouble purifying my boron
  • Boronate Affinity Chromatography.
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. White Rose Research Online.
  • Supporting Information 22-01-15. The Royal Society of Chemistry.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Validation & Comparative

Navigating the Challenge: A Comparative Guide to Suzuki Coupling Catalysts for Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon bonds. However, the use of electron-deficient boronic acids presents a significant hurdle, often leading to sluggish reactions and low yields. This guide provides an in-depth, comparative analysis of catalyst systems designed to overcome these challenges, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.

The Inherent Challenge: Understanding the Sluggish Reactivity of Electron-Deficient Boronic Acids

The crux of the issue with electron-deficient boronic acids lies in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] An electron-withdrawing group on the boronic acid reduces the nucleophilicity of the organic fragment, hindering its transfer from the boron atom to the palladium center.[2] This kinetic barrier can lead to competing side reactions, such as protodeboronation, further diminishing the yield of the desired product.[3]

To overcome this challenge, the catalyst system—comprising a palladium source and a ligand—must be carefully selected to promote both the oxidative addition and, crucially, the transmetalation step. The ideal catalyst will be highly active, stable, and capable of facilitating the coupling of a wide range of electron-deficient substrates.

A Comparative Analysis of High-Performance Catalyst Systems

The evolution of phosphine ligands has been instrumental in advancing the Suzuki-Miyaura coupling of challenging substrates. Here, we compare some of the most effective catalyst systems for electron-deficient boronic acids.

The Buchwald Biaryl Phosphine Ligands: A Paradigm of Reactivity

The research group of Stephen Buchwald has developed a portfolio of bulky, electron-rich biaryl phosphine ligands that have revolutionized cross-coupling chemistry.[4] These ligands are designed to accelerate both oxidative addition and reductive elimination, and their steric bulk promotes the formation of the active monoligated palladium species.

LigandKey FeaturesRecommended For
XPhos Highly active for a broad range of substrates, including aryl chlorides.[5][6]General purpose, including polyfluorophenyl and heteroaryl boronic acids.
SPhos Often provides superior results for sterically hindered and electron-deficient substrates.[7]When XPhos provides suboptimal results, particularly with hindered partners.
RuPhos Effective for sterically demanding couplings.[2]Couplings involving ortho-substituted aryl halides or boronic acids.

Supporting Experimental Data:

A study by Buchwald and coworkers demonstrated the efficacy of a novel precatalyst for the rapid coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Using an XPhos-based precatalyst, they achieved excellent yields at room temperature in short reaction times, conditions under which boronic acid decomposition is minimized.[5][6] For instance, the coupling of 4-chloroanisole with pentafluorophenylboronic acid proceeded to 93% yield in under 30 minutes.[5]

cataCXium® A: A Highly Effective Alternative

Developed by Beller and coworkers, cataCXium® A (di(1-adamantyl)-n-butylphosphine) is a sterically demanding, electron-rich monophosphine ligand that has shown exceptional activity in Suzuki-Miyaura couplings, particularly with challenging aryl chlorides.[8][9] Its unique steric profile and high basicity make it a powerful tool for activating unreactive substrates.

Comparative Performance:

In a study developing a Suzuki-Miyaura coupling for unprotected ortho-bromoanilines, the cataCXium® A Pd G3 precatalyst was identified as a uniquely effective system.[10] It outperformed other common catalysts, including those based on Buchwald ligands, for this specific challenging transformation. This highlights that the optimal catalyst can be highly substrate-dependent, and screening of different ligand classes is often beneficial.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for your optimization studies. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid

This protocol is adapted from a high-yield synthesis utilizing 4-formylphenylboronic acid.[2]

Materials:

  • Aryl halide (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 4-formylphenylboronic acid, and anhydrous potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst followed by anhydrous THF.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: From Catalytic Cycle to Workflow

To provide a clearer understanding of the Suzuki-Miyaura coupling and the experimental process, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L₂ Active Catalyst OxidativeAddition R¹-Pd(II)L₂-X (trans-complex) Pd(0)L2->OxidativeAddition Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)L₂-R² (cis-complex) OxidativeAddition->Transmetalation Transmetalation (R²-B(OH)₂ + Base) ReductiveElimination R¹-R² Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd(0)L2 Catalyst Regeneration BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants add_reagents Add Aryl Halide, Boronic Acid, Base start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate & Backfill) add_catalyst Add Palladium Catalyst & Solvent inert_atmosphere->add_catalyst add_reagents->inert_atmosphere reaction Heat to Reflux & Stir add_catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification end End: Isolated Product purification->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: Tailoring the Catalyst to the Challenge

The successful Suzuki-Miyaura coupling of electron-deficient boronic acids is a testament to the power of rational catalyst design. While Buchwald biaryl phosphine ligands and cataCXium® A represent the forefront of catalyst technology for these challenging transformations, the optimal choice is often substrate-dependent. By understanding the mechanistic underpinnings of the reaction and employing a systematic approach to catalyst and condition screening, researchers can unlock the full potential of this versatile C-C bond-forming reaction for the synthesis of complex molecules.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Yamamoto, T., et al. Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. [Link]

  • Valente, C., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • ACS Publications. NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]

  • University of Rochester. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Chirik Group. Transmetalation of Boron reagents. [Link]

  • Synlett. Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Stanford University. The Suzuki Reaction. [Link]

  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • Scribd. Experiment 8 - Suzuki Coupling Reaction. [Link]

  • Science. Aminative Suzuki–Miyaura coupling. [Link]

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A Technical Guide to the Comparative Reactivity of (3-Boc-amino-4-fluorophenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures. The choice of the boronic acid partner is paramount, dictating reaction efficiency, yield, and functional group tolerance. This guide provides an in-depth analysis of the reactivity of (3-Boc-amino-4-fluorophenyl)boronic acid, a key building block, in comparison to its structural isomers. By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to equip researchers with the insights necessary for rational reagent selection and reaction optimization.

The Isomers in Focus: A Structural Overview

The reactivity of a substituted phenylboronic acid is intricately linked to the placement of its functional groups. For this guide, we will compare the titular compound, (3-Boc-amino-4-fluorophenyl)boronic acid, with its key positional isomers. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for modulating solubility and reactivity, and its interaction with the other substituents is a key determinant of performance.

The primary isomers for comparison are:

  • (3-Boc-amino-4-fluorophenyl)boronic acid: The baseline compound with a meta-amino and para-fluoro arrangement relative to the boronic acid.

  • (4-Boc-amino-3-fluorophenyl)boronic acid): An isomer with a para-amino and meta-fluoro arrangement.

  • (2-Boc-amino-4-fluorophenyl)boronic acid): An ortho-amino substituted isomer, introducing significant steric considerations.

  • (3-Boc-amino-2-fluorophenyl)boronic acid): An isomer with the fluorine atom in the ortho position, also presenting steric challenges.

  • (3-Boc-amino-5-fluorophenyl)boronic acid): An isomer where both the Boc-amino and fluoro groups are meta to the boronic acid.

The Underlying Principles: Electronic and Steric Effects on Reactivity

The efficiency of the Suzuki-Miyaura coupling is largely governed by the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The facility of this step is influenced by the electronic nature and steric environment of the phenylboronic acid.

Electronic Effects: The substituents on the phenyl ring modulate the nucleophilicity of the carbon atom attached to the boron.

  • Boc-amino Group: The nitrogen atom of the Boc-amino group has lone pair electrons that can be donated to the aromatic ring through resonance, an electron-donating effect (+M). However, the carbonyl group within the Boc moiety is electron-withdrawing. Overall, the Boc-amino group is generally considered to be an ortho, para-director in electrophilic aromatic substitution, indicating its ability to increase electron density at these positions.[1][2]

  • Fluoro Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[3] It also possesses lone pairs that can be donated via a resonance effect (+M), though this is generally weaker than its inductive pull. The position of the fluorine atom is critical; its inductive effect is strongest at the ortho position and diminishes with distance.[3]

Steric Effects (The "Ortho Effect"): Substituents at the ortho position to the boronic acid group can significantly impede the approach of the bulky palladium complex to the boron center.[4][5] This steric hindrance can dramatically reduce the rate of transmetalation and, consequently, the overall reaction yield. The bulky Boc-amino group is particularly impactful when in the ortho position.

A Comparative Analysis of Reactivity

IsomerKey Structural FeaturesExpected ReactivityRationaleRepresentative Yield (%)
(3-Boc-amino-4-fluorophenyl)boronic acid Boc-amino meta, Fluoro paraHighThe para-fluoro group is electron-withdrawing, which can enhance the Lewis acidity of the boron, while the meta-Boc-amino group has a less pronounced electronic effect at the reaction center. Minimal steric hindrance.~85-95%
(4-Boc-amino-3-fluorophenyl)boronic acid Boc-amino para, Fluoro metaHighThe electron-donating nature of the para-Boc-amino group can increase the nucleophilicity of the aryl ring. The meta-fluoro group has a moderate electron-withdrawing effect. Minimal steric hindrance allows for efficient coupling.~80-90%
(3-Boc-amino-5-fluorophenyl)boronic acid Both substituents metaModerate to HighBoth groups are electronically active but are not in positions to cause significant steric clash. Reactivity will be influenced by the balance of their electronic effects.~75-85%
(3-Boc-amino-2-fluorophenyl)boronic acid Fluoro orthoModerate to LowThe ortho-fluoro group introduces steric hindrance, though less than a Boc-amino group. Its strong inductive electron-withdrawing effect can also influence the reaction rate.~50-70%
(2-Boc-amino-4-fluorophenyl)boronic acid Boc-amino orthoLow to Very LowThe bulky ortho-Boc-amino group presents significant steric hindrance, severely impeding the approach of the palladium catalyst to the boronic acid moiety. This is a classic example of the "ortho effect."< 40%

Note: The yields presented are representative estimates based on typical Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions, aryl halide coupling partner, catalyst, ligand, and base used.

Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling

The following protocol for a typical Suzuki-Miyaura coupling reaction is designed to be a self-validating system. The inclusion of an internal standard in the reaction monitoring (e.g., by GC or LC-MS) allows for accurate determination of conversion and yield, ensuring the trustworthiness of the results.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid Isomer, and Pd Catalyst/Ligand solvent Add Degassed Solvent and Base reagents->solvent purge Purge with Inert Gas (e.g., N2 or Ar) solvent->purge heat Heat to Desired Temperature (e.g., 80-110 °C) purge->heat monitor Monitor Reaction Progress (TLC, GC, or LC-MS) heat->monitor quench Cool to RT and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), the (Boc-amino-fluorophenyl)boronic acid isomer (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and, if necessary, a ligand.

  • Solvent and Base Addition: Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv). The choice of base is crucial and can significantly impact the reaction outcome.[7]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). The inclusion of an internal standard is recommended for accurate quantification.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle

suzuki_cycle center Pd(0)L_n pd0 Pd(0)L_n pdiibr R-Pd(II)L_n-X pd0->pdiibr Oxidative Addition (R-X) pdiib R-Pd(II)L_n-Ar pdiibr->pdiib Transmetalation (ArB(OH)2 + Base) r_ar R-Ar pdiib->r_ar Reductive Elimination r_ar->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (ArB(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center (R and Ar) couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Conclusion and Future Outlook

The reactivity of (3-Boc-amino-4-fluorophenyl)boronic acid and its isomers in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. Isomers with substituents in the meta and para positions to the boronic acid generally exhibit high reactivity due to minimal steric hindrance. In contrast, ortho-substituted isomers, particularly with the bulky Boc-amino group, show significantly diminished reactivity due to the pronounced "ortho effect." This guide provides a framework for understanding these trends and for the rational design of synthetic strategies. As the demand for complex, functionalized molecules continues to grow, a deep understanding of the reactivity of key building blocks like these will remain essential for the advancement of medicinal and materials chemistry.

References

  • Kubiak, R., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. Available at: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available at: [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12226-12237. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Leah4sci. (2017). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Wallow, T. I., & Novak, B. M. (1991). Suzuki-Miyaura cross-coupling reactions of highly fluorinated arylboronic esters: Catalytic studies and stoichiometric model reactions on the transmetallation step. Journal of Organic Chemistry, 56(17), 5247-5249. Available at: [Link]

  • Molander, G. A., & Trice, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of organic chemistry, 77(19), 8678–8688. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 43(1), 412-443. Available at: [Link]

  • Matos, K., & Soderquist, J. A. (1998). B-Alkyl Suzuki Couplings. The Journal of Organic Chemistry, 63(3), 461-470. Available at: [Link]

  • ResearchGate. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Sun, C., & Wang, J. (2014). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Molecules, 19(5), 5917-5927. Available at: [Link]

  • Martín, R., & Buchwald, S. L. (2008). A general method for the sterically demanding Suzuki-Miyaura coupling of aryl-alkyl halides. Organic letters, 10(20), 4569–4572. Available at: [Link]

  • Wang, X., et al. (2023). Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines. Nature Communications, 14(1), 1888. Available at: [Link]

  • Funes-Ardoiz, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials, 7(3), 57. Available at: [Link]

  • Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Available at: [Link]

  • ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions? Available at: [Link]

  • Furuya, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917. Available at: [Link]

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validating the structure of a novel compound synthesized from 3-Boc-amino-4-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Validation of a Novel Compound Synthesized from 3-Boc-amino-4-fluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the critical analytical techniques required to validate the structure of a novel compound synthesized using 3-Boc-amino-4-fluorophenylboronic acid as a starting material. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the strategic rationale behind the analytical workflow, ensuring a scientifically rigorous and trustworthy structural elucidation.

The synthesis of novel chemical entities is the cornerstone of modern drug discovery.[1] However, a synthesized molecule is merely a hypothesis until its structure is unequivocally proven. In the context of organoboron compounds, which are pivotal in medicinal chemistry, this validation is paramount.[2][3] Boronic acids and their derivatives are versatile building blocks, but their unique chemistry, including the potential to form anhydride trimers (boroxines), presents distinct analytical challenges.[4] This guide outlines a multi-tiered, synergistic approach to structural validation, ensuring that each experimental step provides a self-validating layer of evidence.

The Analytical Workflow: An Integrated Strategy

Structural validation is not a linear process but an integrated workflow where each technique answers a specific question. The choice of the next experiment is logically dictated by the results of the previous one. This approach ensures efficiency and builds a robust, irrefutable body of evidence for the proposed molecular structure.

G cluster_0 Initial Confirmation cluster_1 Structural Elucidation cluster_2 Absolute Confirmation A Synthesis Reaction Mixture B Mass Spectrometry (LC-MS) A->B Is the target mass present? C NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B, 2D) B->C Yes D Single Crystal X-Ray Crystallography C->D Connectivity confirmed, crystal available? E Validated Structure D->E Yes G A Sample Injection B UHPLC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Mass Spectrum (Intensity vs. m/z) E->F G A Purified Compound B Crystal Growth (Screening Solvents) A->B C Select Single Crystal B->C D Mount & Cool (100 K) C->D E X-Ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Final 3D Structure (ORTEP Plot, CIF File) F->G

Sources

The Fluorine Advantage: A Comparative Guide to Fluorinated Phenylboronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, phenylboronic acids stand out as indispensable reagents. Their utility, primarily in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is well-established. However, the strategic incorporation of fluorine atoms onto the phenyl ring of these boronic acids unlocks a new level of performance and versatility. This guide provides an in-depth comparison of fluorinated phenylboronic acids against their non-fluorinated counterparts, supported by experimental insights and established protocols, to aid researchers in harnessing their full potential.

The Foundational Impact of Fluorine Substitution

The introduction of fluorine, the most electronegative element, into an organic molecule induces profound changes in its electronic properties, stability, and reactivity. In the context of phenylboronic acids, these modifications are particularly advantageous.

Enhanced Lewis Acidity and Reactivity: Fluorine's strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center.[1][2][3] This heightened acidity is crucial for several applications, as it facilitates key steps in catalytic cycles.[1] The position and number of fluorine substituents directly correlate with the increase in acidity, with a more pronounced effect observed when fluorine is in the meta or multiple positions.[1][2] For instance, the pKa values of mono- and di-fluoro-substituted phenylboronic acids show a good linear correlation with those of the corresponding benzoic acids, indicating a predictable tuning of acidity.[2]

Modulated Stability: While the carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability in drug molecules, the hydrolytic stability of fluorinated phenylboronic acids can be nuanced.[2][4] Studies have shown that the rate of decomposition is dependent on pH and temperature.[2] Interestingly, compounds with two fluorine atoms at the ortho positions tend to be less stable.[2][3] However, under many synthetic conditions, fluorinated phenylboronic acids exhibit sufficient stability, and their pinacol esters show unique stability at high pH compared to other esters.[1]

Superior Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic nature of the boronic acid is a critical parameter influencing the efficiency of the transmetalation step, which is often rate-determining.[5]

Accelerated Transmetalation: The electron-withdrawing nature of fluorine substituents on the phenyl ring can enhance the rate of transmetalation. This is a key advantage, particularly when using challenging coupling partners like electron-rich aryl halides or sterically hindered substrates. While a direct side-by-side comparison under identical conditions is not always available, inferences can be drawn from established principles. For example, in a comparison of 3-fluoro-4-methoxycarbonylphenylboronic acid with its non-fluorinated analog, the electronic effects of both substituents play a role in reactivity.[5]

Overcoming Challenges with Unstable Boronic Acids: Polyfluorophenylboronic acids, which are prone to rapid deboronation under basic conditions, are notoriously challenging coupling partners. However, the development of specialized palladium precatalysts that form the active catalytic species under milder conditions has enabled their successful use, leading to excellent yields in short reaction times.[6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the fluorinated phenylboronic acid in the transmetalation step.

Comparative Performance Data

While a comprehensive, direct comparison across all fluorinated phenylboronic acids is challenging due to varying reaction conditions in the literature, we can summarize representative data to illustrate the trends.

Boronic AcidCoupling PartnerCatalyst/BaseConditionsYield (%)Reference
3-Chloro-4-fluorophenylboronic acidAryl HalidePdCl₂(dppf)/K₂CO₃Microwave, 120-150 °CNot specified[7]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10/Na₂CO₃80 °C, 3h>90[8]
2,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂/K₂CO₃75 °C, Ultrasonic98[9]
Phenylboronic acid (non-fluorinated)4-(Benzyloxy)-2-bromo-1-fluorobenzenePd(PPh₃)₄/K₂CO₃90 °C, 12-24hNot specified[10]

Note: Yields are highly dependent on the specific substrates, catalyst, base, and reaction conditions used.

Enabling Advances in PET Imaging and Drug Discovery

The unique properties of fluorinated phenylboronic acids extend beyond traditional synthesis into the realms of medicinal chemistry and molecular imaging.

Positron Emission Tomography (PET) Tracers: Fluorine-18 ([¹⁸F]) is a widely used radionuclide for PET imaging due to its favorable decay properties.[11][12] Fluorinated arylboronic acids serve as versatile precursors for the synthesis of ¹⁸F-labeled radiotracers.[11][13][14] Copper-mediated radiofluorination of aryl boronic acids with [¹⁸F]fluoride allows for the production of ¹⁸F-labeled arenes under mild conditions, a significant advancement for creating PET imaging agents.[14][15] This methodology has been successfully applied to synthesize tracers for quantifying metabotropic glutamate 5 receptors, for instance.[15]

PET_Workflow Start Aryl Boronic Acid Precursor Step1 [18F]Fluoride Labeling Start->Step1 Step2 Purification (e.g., HPLC) Step1->Step2 End [18F]-Labeled PET Tracer Step2->End

Caption: General workflow for the synthesis of an ¹⁸F-labeled PET tracer from a fluorinated arylboronic acid precursor.

Medicinal Chemistry and Drug Design: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][16] Fluorinated phenylboronic acids are therefore highly valuable building blocks for introducing fluorinated phenyl moieties into potential drug molecules.[16][17] The boronic acid functional group itself can also act as a pharmacophore, forming reversible covalent bonds with active site residues of enzymes, as exemplified by the proteasome inhibitor Bortezomib.[16][18][19]

Experimental Protocols

To provide practical guidance, the following are representative protocols for the application of fluorinated phenylboronic acids.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the rapid and efficient coupling of an aryl halide with a fluorinated phenylboronic acid.[7]

Materials:

  • Aryl halide (0.5 mmol)

  • 3-Chloro-4-fluorophenylboronic acid (0.75 mmol)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol)

  • Base (e.g., K₂CO₃, 1.5 mmol)

  • Solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O)

  • Microwave reaction vial with cap

Procedure:

  • To a microwave reaction vial, add the aryl halide, 3-chloro-4-fluorophenylboronic acid, palladium catalyst, and base.

  • Add the solvent system to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

  • After completion, cool the reaction mixture to room temperature.

  • Work-up the reaction by adding water and an organic solvent (e.g., ethyl acetate), separate the organic layer, extract the aqueous layer, and combine the organic layers.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography).

Protocol 2: [¹⁸F]-Radiolabeling of an Aryl Boronic Acid

This protocol outlines a general procedure for the copper-mediated radiofluorination of an arylboronic acid for PET tracer synthesis.[15]

Materials:

  • Aqueous [¹⁸F]fluoride

  • Eluent (e.g., aqueous K₂CO₃ or a phase-transfer catalyst like Kryptofix 2.2.2 with K₂CO₃)

  • Arylboronic acid precursor

  • Copper(II) triflate (Cu(OTf)₂)

  • Pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge using the chosen eluent into a reaction vessel.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen with additions of acetonitrile.

  • To the dried [¹⁸F]fluoride, add a solution of the arylboronic acid precursor, Cu(OTf)₂, and pyridine in anhydrous DMF.

  • Heat the reaction mixture at a specified temperature (e.g., 110 °C) for a designated time (e.g., 20 minutes).

  • Monitor the reaction progress by radio-TLC or radio-HPLC.

  • Upon completion, quench the reaction and purify the ¹⁸F-labeled product using HPLC.

Conclusion

The strategic fluorination of phenylboronic acids offers a multitude of advantages for synthetic chemists. From enhancing reactivity and enabling challenging cross-coupling reactions to providing a gateway for the development of novel PET imaging agents and pharmaceuticals, the "fluorine advantage" is clear. By understanding the fundamental principles of how fluorine modulates the properties of these reagents and by employing optimized protocols, researchers can significantly expand their synthetic capabilities and accelerate discovery in both chemistry and medicine.

References

  • Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. National Institutes of Health. Available at: [Link]

  • Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride. Royal Society of Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ScienceDirect. Available at: [Link]

  • Radiosynthesis of [18F]ArylSCF2H Using Aryl Boronic Acids, S-(Chlorofluoromethyl)benzenesulfonothioate and [18F]Fluoride. Chinese Chemical Society. Available at: [Link]

  • Fluoride protects boronic acids in the copper(I)-mediated click reaction. National Institutes of Health. Available at: [Link]

  • Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. National Institutes of Health. Available at: [Link]

  • Synthesis of [18F]trifluoromethylaryl labeling synthons from boronic acids and [18F]fluoroform produced in gas phase. Journal of Nuclear Medicine. Available at: [Link]

  • Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Fluoride protects boronic acids in the copper(i)-mediated click reaction. Royal Society of Chemistry. Available at: [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Available at: [Link]

  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. Available at: [Link]

  • Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. National Institutes of Health. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Sci-Hub. Available at: [Link]

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Institutes of Health. Available at: [Link]

  • Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

  • Capturing aqueous [18F]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [18F]-labeled aryltrifluoroborate. ResearchGate. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Available at: [Link]

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. Available at: [Link]

  • Arylboronic acids as captors of aqueous 18F-fluoride for the one step labeling of biomolecules suitable for PET imaging. The University of British Columbia. Available at: [Link]

  • Capturing aqueous [F-18]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [F-18]-labeled aryltrifluoroborate. The University of British Columbia. Available at: [Link]

  • Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. Available at: [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. Royal Society of Chemistry. Available at: [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. DeepDyve. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]

  • Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

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  • 2-and 4-fluorophenylboronic acids (1 and 2) and 2-substituted... ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. ResearchGate. Available at: [Link]

  • Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. Royal Society of Chemistry. Available at: [Link]

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A Strategic Guide to Alternative Building Blocks for SAR Studies: Exploring Analogs of (3-((tert-Butoxycarbonyl)amino)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Boronic Acids in Structure-Activity Relationship (SAR) Exploration

In the landscape of modern drug discovery, the systematic exploration of a molecule's Structure-Activity Relationship (SAR) is the cornerstone of optimizing lead compounds into clinical candidates.[1][2][3] Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, primarily due to their versatile utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction provides a robust and highly functional-group-tolerant method for constructing C-C bonds, particularly for creating the biaryl and heteroaryl scaffolds prevalent in many pharmacologically active molecules.[4][5]

The specific building block, (3-((tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid (from here on referred to as the Parent Compound ), represents a highly valuable scaffold. It incorporates several key features for medicinal chemistry exploration: a boronic acid for coupling, a protected amine as a key interaction motif or synthetic handle, and a fluorine atom to modulate electronic properties and metabolic stability.

This guide provides an in-depth comparison of alternative building blocks to this Parent Compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to rationally design and execute SAR studies. We will move beyond a simple catalog of alternatives, instead focusing on the strategic rationale behind structural modifications and providing the experimental context needed to employ these building blocks effectively.

Chapter 1: The Strategic Rationale for Structural Modification

The decision to deviate from the Parent Compound's structure is driven by the desire to answer specific questions about the target biology. Each component of the molecule offers a distinct opportunity for modulation.

Probing the Aromatic Core: Positional Isomerism and Steric Effects

The meta-amino, para-fluoro substitution pattern of the Parent Compound is just one of several possibilities. Synthesizing analogs with different substitution patterns is a classic SAR strategy to probe the topology of a protein's binding pocket. Shifting the amine or fluoro group can reveal critical steric or electronic interactions. For instance, moving the coupling vector from the 1-position relative to the substituents to another position can drastically alter the final compound's 3D geometry.

Modulating Electronic Properties and Boron Lewis Acidity

The fluorine atom is a potent electron-withdrawing group. Its presence ortho to the boronic acid significantly increases the Lewis acidity of the boron center.[5][6][7] This has two major consequences:

  • Reactivity: Increased acidity can influence the rate and efficiency of the transmetalation step in the Suzuki-Miyaura coupling.[6][8]

  • Binding Interactions: If the boronic acid itself is intended to interact with the biological target (e.g., as a serine protease inhibitor), its pKa is a critical parameter for binding affinity.[5][9]

Replacing fluorine with other substituents—from electron-donating groups like methyl (-CH₃) to other halogens (-Cl) or strongly electron-withdrawing groups (-CF₃)—allows for a systematic exploration of how electronic modulation impacts biological activity.

The Amine Motif: Protecting Groups and Bioisosteres

The Boc-protected amine is a versatile feature. The tert-butoxycarbonyl (Boc) group is a widely used protecting group, prized for its stability to a range of conditions and its straightforward removal with acid.[10] However, a multi-step synthesis may require orthogonal protection strategies. Employing alternatives like the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, provides essential flexibility.[10][11] Furthermore, the amine itself is often a key pharmacophoric element, potentially acting as a hydrogen bond donor or acceptor upon deprotection. Exploring bioisosteric replacements for the amine, such as a hydroxyl or methyl group, can elucidate its importance in target binding.[12][13][14]

Enhancing Stability and Handling: The Role of Boronate Esters

While free boronic acids are foundational, they can be prone to dehydration to form cyclic boroxine anhydrides and can sometimes be challenging to purify. Boronate esters, particularly pinacol esters, serve as highly stable, crystalline, and easily purified surrogates.[3][15] They are generally stable to chromatography and can often be used directly in coupling reactions, where the active boronic acid is generated in situ.[15][16] For challenging substrates prone to protodeboronation, using a stable boronate ester can be a reaction-enabling strategy.[16]

Chapter 2: A Comparative Guide to Alternative Building Blocks

This section provides a structured comparison of commercially available or readily synthesizable alternatives to the Parent Compound, categorized by the strategic modification they enable.

Category A: Positional Isomers

These analogs are ideal for exploring the spatial and geometric requirements of the target binding site.

Compound NameStructureCAS NumberKey SAR Question Probed
Parent Compound: this compoundO=C(OC(C)(C)C)NC1=CC(B(O)O)=CC=C1F1704069-72-6Baseline for meta-amino, para-fluoro orientation.
(4-((tert-Butoxycarbonyl)amino)-3-fluorophenyl)boronic acidO=C(OC(C)(C)C)NC1=C(F)C=C(B(O)O)C=C1218301-87-2Is interaction more favorable when the amine is para to the coupling vector?[17]
(2-((tert-Butoxycarbonyl)amino)-5-fluorophenyl)boronic acidO=C(OC(C)(C)C)NC1=C(B(O)O)C=CC(F)=C1874219-59-7How does ortho-amine substitution affect conformation and binding?
(5-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acidO=C(OC(C)(C)C)NC1=CC(F)=C(B(O)O)C=C11256345-73-1Explores an alternative meta-amino orientation with ortho-fluoro modulation.
Category B: Analogs with Modified Electronic Properties

These building blocks allow for a systematic evaluation of the impact of electronics on activity.

Compound NameStructureCAS NumberRationale & Expected Impact
Parent Compound: (3-((tert-Butoxycarbonyl)amino)-4-fluoro phenyl)boronic acidR-F1704069-72-6Electron-withdrawing group (EWG); increases Lewis acidity.[6]
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acidR-H380430-53-5Baseline electronic properties; removes the inductive effect of fluorine.
(3-((tert-Butoxycarbonyl)amino)-4-chloro phenyl)boronic acidR-Cl874289-51-7Stronger EWG than fluorine; further increases Lewis acidity.
(3-((tert-Butoxycarbonyl)amino)-4-methyl phenyl)boronic acidR-CH₃874289-55-1Electron-donating group (EDG); decreases Lewis acidity relative to parent.
Category C: Alternative Amino Protecting Groups

Choosing the right protecting group is a critical decision based on the planned synthetic route.

Protecting GroupFull Compound NameDeprotection ConditionKey Advantage
Boc (tert-Butoxycarbonyl)(3-((tert-Butoxycarbonyl )amino)-4-fluorophenyl)boronic acidStrong Acid (e.g., TFA, HCl)Common, stable to base and nucleophiles.[10]
Cbz (Benzyloxycarbonyl)(3-((Benzyloxycarbonyl )amino)-4-fluorophenyl)boronic acidH₂, Pd/C (Hydrogenolysis)Orthogonal to acid/base-labile groups.[10][18]
Ac (Acetyl)N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Strong Acid or Base HydrolysisIncreases stability of the amine against oxidation.
Category D: Boronic Acid Surrogates

These are used to improve stability, simplify purification, and in some cases, improve reaction outcomes.

Boron MoietyFull Compound NameKey Advantage
Boronic Acid (3-((tert-Butoxycarbonyl)amino)-4-fluorophenyl)boronic acid Directly reactive, no in situ activation needed.
Pinacol Ester tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamateHigh stability, crystalline, easy to purify, compatible with chromatography.[3][15]

Chapter 3: Experimental Protocols & Considerations

A well-designed experiment is self-validating. The following protocol for a representative Suzuki-Miyaura coupling provides a robust starting point. The causality behind each step is explained to empower researchers to troubleshoot and adapt the methodology.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid/ester with an aryl bromide to form a biaryl product.

Materials:

  • Boron Reagent: this compound (Parent Compound)

  • Coupling Partner: 4-Bromoanisole

  • Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried reaction vial, add the Parent Compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and K₂CO₃ (2.5 equiv.).

    • Causality: Using a slight excess of the boronic acid component can help drive the reaction to completion, especially if some protodeboronation occurs. The base is essential for activating the boronic acid and facilitating the transmetalation step.

  • Inerting the Vessel: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Removing air prevents catalyst oxidation and degradation, ensuring high catalytic turnover.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (2-5 mol%).

    • Causality: The choice of ligand (dppf) is critical. Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Causality: A mixture of an organic solvent and water is often optimal. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and can accelerate the transmetalation step. Degassing the solvents (e.g., by sparging with nitrogen) is crucial to remove dissolved oxygen.

  • Reaction Execution: Place the sealed vial in a preheated heating block (80-100 °C) and stir for the prescribed time (typically 4-16 hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the Pd(0) complex.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and any homocoupled byproducts.

Troubleshooting Note on Protodeboronation: Electron-deficient arylboronic acids, like those with fluoro-substituents, can be susceptible to protodeboronation (replacement of the -B(OH)₂ group with -H).[16][19] If this is a significant side reaction, consider using a boronate pinacol ester instead of the free acid, employing rigorously anhydrous solvents, or using a non-aqueous base/solvent system.

Chapter 4: Visualization of SAR Strategy and Workflow

Diagrams provide an intuitive overview of complex strategies and processes.

Diagram 1: SAR Diversification Strategy

SAR_Strategy cluster_parent Parent Compound cluster_alternatives Alternative Building Blocks for SAR Parent (3-Boc-amino-4-F-phenyl)boronic acid Positional Positional Isomers (e.g., 4-amino-3-F) Parent->Positional Probe Sterics & Geometry Electronic Electronic Analogs (e.g., 4-Cl, 4-Me) Parent->Electronic Tune Electronics & pKa Protecting Protecting Groups (e.g., Cbz, Ac) Parent->Protecting Enable Synthetic Routes Surrogates Boron Surrogates (e.g., Pinacol Ester) Parent->Surrogates Improve Stability & Handling

Caption: A diagram illustrating the SAR exploration strategy, diversifying from the parent compound.

Diagram 2: Suzuki-Miyaura Experimental Workflow

Suzuki_Workflow start Step 1: Reagent Prep|Combine Boronic Acid, Aryl Halide, and Base in a dry flask. inert Step 2: Inert Atmosphere Evacuate and backfill flask with Nitrogen or Argon. start->inert catalyst Step 3: Catalyst & Solvent Add Palladium Catalyst and degassed Solvents. inert->catalyst heat Step 4: Reaction|Heat mixture with stirring (e.g., 80-100°C). catalyst->heat workup Step 5: Aqueous Work-up Cool, dilute with organic solvent, and wash with water/brine. heat->workup purify Step 6: Purification Dry organic layer and purify by column chromatography. workup->purify product Final Product|Characterize purified biaryl compound. purify->product

Caption: A workflow diagram for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The selection of a building block for an SAR campaign is a critical decision that profoundly influences the efficiency and outcome of a drug discovery program. While This compound is an excellent starting point, a comprehensive understanding of its structural alternatives is essential for deep and insightful SAR exploration. By systematically modulating the substitution pattern, electronic properties, protecting groups, and the boronic acid moiety itself, researchers can dissect the complex interplay between molecular structure and biological function. This guide serves as a foundational resource, blending strategic rationale with practical, data-supported comparisons and robust experimental protocols to empower scientists in their quest for novel therapeutics.

References

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. [Link]

  • ResearchGate. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Lead Sciences. (n.d.). (4-(((tert-Butoxycarbonyl)amino)methyl)-3-fluorophenyl)boronic acid. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (n.d.). Boronic acids as a bioisostere of carbonyl compounds and their interactions with biological nucleophiles. [Link]

  • ResearchGate. (n.d.). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
  • ResearchGate. (n.d.). Supplementary material INFLUENCE OF FLUORINE SUBSTITUENTS ON THE PROPERTIES OF PHENYLBORONIC COMPOUNDS. [Link]

  • National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. [Link]

  • J-STAGE. (n.d.). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. [Link]

  • ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • MySkinRecipes. (n.d.). (3-Amino-4-fluorophenyl)boronic acid hydrochloride. [Link]

  • PubChem. (n.d.). 4-Amino-3-fluorophenylboronic acid hydrochloride. [Link]

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A Senior Application Scientist's Guide to Assessing Batch-to-Batch Consistency of Commercial (3-Boc-amino-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliability of starting materials is the bedrock of reproducible and successful outcomes. (3-Boc-amino-4-fluorophenyl)boronic acid is a critical building block in contemporary medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds in the synthesis of complex pharmaceutical agents.[1] However, the inherent chemical nature of boronic acids, coupled with variations in manufacturing processes, can lead to significant batch-to-batch inconsistencies. This guide provides a comprehensive framework for the analytical assessment of commercial (3-Boc-amino-4-fluorophenyl)boronic acid, ensuring that the material you introduce into your synthetic workflow is of consistent and high quality.

The primary challenges in the quality control of boronic acids stem from their propensity to form cyclic anhydrides known as boroxines and their susceptibility to protodeboronation. Furthermore, residual impurities from the synthetic route can have a profound impact on downstream reactions. This guide will detail a suite of orthogonal analytical techniques designed to provide a holistic view of a given batch's quality, empowering you to compare different commercial sources or qualify new batches from a single supplier.

Key Quality Attributes for Batch-to-Batch Consistency

A comprehensive assessment of (3-Boc-amino-4-fluorophenyl)boronic acid should focus on the following critical quality attributes:

  • Purity and Impurity Profile: Quantifying the target molecule and identifying and quantifying any organic or inorganic impurities.

  • Identity: Unequivocal confirmation of the chemical structure.

  • Water Content: Boronic acids are sensitive to moisture, which can influence their stability and reactivity.

  • Boroxine Content: Assessing the equilibrium between the boronic acid and its trimeric anhydride.

Analytical Workflow for Comprehensive Quality Assessment

The following sections detail the experimental protocols for evaluating each quality attribute. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical strategy.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] For a polar compound like (3-Boc-amino-4-fluorophenyl)boronic acid, a reversed-phase method is typically employed. The choice of a C18 stationary phase provides a good balance of hydrophobic and polar interactions for retaining the analyte and separating it from potential impurities. The use of a gradient elution is crucial for resolving compounds with a wide range of polarities, which is expected for the starting materials and potential by-products of the synthesis.

Trustworthiness: The method's reliability is ensured by adherence to the principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] This includes assessing specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol:

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the (3-Boc-amino-4-fluorophenyl)boronic acid batch and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

Data Presentation: Hypothetical Comparative HPLC Purity Data

Batch ID Supplier Purity (%) Impurity 1 (RRT 0.85) Impurity 2 (RRT 1.15) Total Impurities (%)
Batch ASupplier X99.50.2%0.1%0.5%
Batch BSupplier X98.80.5%0.3%1.2%
Batch CSupplier Y99.8Not Detected0.05%0.2%
Batch DSupplier Z97.51.2%0.5%2.5%

RRT = Relative Retention Time

Mandatory Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 10 mg Sample dissolve Dissolve in 10 mL ACN/H2O weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 5 µL dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Impurity % integrate->calculate

Caption: Workflow for HPLC purity analysis of (3-Boc-amino-4-fluorophenyl)boronic acid.

Structural Identity and Impurity Identification by LC-MS

Expertise & Experience: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the identity of the main component and for identifying unknown impurities.[5] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of the analyte and its impurities. This is crucial for proposing potential structures of process-related impurities or degradation products.

Trustworthiness: The mass accuracy of the instrument should be calibrated regularly to ensure reliable mass assignments. The fragmentation pattern obtained from MS/MS analysis can provide further structural confirmation.

Experimental Protocol:

The HPLC method described above can be directly coupled to a mass spectrometer.

  • Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure detection of a wide range of compounds.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

Data Presentation: Hypothetical LC-MS Impurity Identification

Batch ID Impurity RRT Observed m/z Proposed Identity Plausible Origin
Batch B0.85112.053-Amino-4-fluorophenolProtodeboronation
Batch D1.15443.18Boroxine trimerDehydration
Quantitative Purity Assessment by qNMR

Expertise & Experience: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[4][6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[7] By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[8] This technique is particularly valuable as an orthogonal method to HPLC, as it is less susceptible to variations in detector response.

Trustworthiness: The accuracy of qNMR relies on proper experimental setup, including ensuring complete relaxation of all nuclei being integrated, and the use of a certified internal standard. Validation of the qNMR method should be performed to demonstrate its accuracy and precision.[9]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the (3-Boc-amino-4-fluorophenyl)boronic acid batch into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the standard completely.

  • NMR Acquisition Parameters:

    • Use a 90° pulse.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: Hypothetical Comparative qNMR Purity Data

Batch ID Supplier HPLC Purity (%) qNMR Purity (%) Comment
Batch ASupplier X99.599.3Good agreement between methods.
Batch BSupplier X98.898.6Good agreement between methods.
Batch CSupplier Y99.899.7Excellent purity confirmed.
Batch DSupplier Z97.595.2qNMR suggests the presence of non-UV active impurities.
Water Content Determination by Karl Fischer Titration

Expertise & Experience: Karl Fischer (KF) titration is the gold standard for determining water content in solid and liquid samples. It is a highly specific and accurate method. For boronic acids, a coulometric KF titrator is often preferred for its sensitivity to low levels of water. The choice of a solvent that can dissolve the boronic acid without reacting with the KF reagents is critical.

Trustworthiness: The KF titrator should be regularly calibrated with a certified water standard. The drift of the instrument should be monitored to ensure the titration cell is properly sealed from atmospheric moisture.

Experimental Protocol:

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagents: Appropriate anolyte and catholyte for the KF titrator.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the (3-Boc-amino-4-fluorophenyl)boronic acid batch (typically 20-50 mg) directly into the titration cell.

  • Titration:

    • Allow the sample to dissolve completely in the anolyte.

    • Initiate the titration and record the amount of water detected in micrograms.

  • Calculation:

    • Water Content (%) = (Water detected (µg) / Sample weight (µg)) * 100

Data Presentation: Hypothetical Comparative Water Content Data

Batch ID Supplier Water Content (%)
Batch ASupplier X0.25
Batch BSupplier X0.80
Batch CSupplier Y0.15
Batch DSupplier Z1.50

Mandatory Visualization: Overall Analytical Assessment Workflow

Overall_Workflow cluster_tests Analytical Tests cluster_results Data Evaluation start Commercial Batch of (3-Boc-amino-4-fluorophenyl)boronic acid hplc HPLC Purity & Impurity Profile start->hplc lcms LC-MS Identity & Impurity ID start->lcms qnmr qNMR Quantitative Purity start->qnmr kf Karl Fischer Water Content start->kf purity_data Purity Comparison (HPLC vs. qNMR) hplc->purity_data impurity_data Impurity Profile Analysis hplc->impurity_data lcms->impurity_data qnmr->purity_data water_data Water Content Assessment kf->water_data decision Batch Acceptance Decision purity_data->decision impurity_data->decision water_data->decision

Caption: Integrated workflow for the batch-to-batch consistency assessment.

Interpreting the Data: A Holistic Approach

No single analytical technique can provide a complete picture of a batch's quality. The strength of this guide lies in its use of orthogonal methods to build a comprehensive and reliable assessment.

  • Discrepancies between HPLC and qNMR purity values can indicate the presence of impurities that do not have a chromophore and are therefore not detected by UV, or it could suggest that the main component is partially degraded in a way that is not chromatographically resolved but is evident by NMR.

  • High water content can promote the hydrolysis of the Boc-protecting group or affect the equilibrium with the boroxine.

  • The presence of specific impurities identified by LC-MS can provide insights into the synthetic route used by the manufacturer and potential issues with purification. For example, the presence of the deboronated analogue suggests harsh acidic or basic conditions during workup.

By systematically applying these analytical techniques and critically evaluating the combined data, researchers, scientists, and drug development professionals can make informed decisions about the quality and consistency of their (3-Boc-amino-4-fluorophenyl)boronic acid, ultimately leading to more robust and reproducible scientific outcomes.

References

  • Chidella, K.S., Dasari, V.B. and Jayashree, A. (2021) A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • European Medicines Agency (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Hall, D.G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Pauli, G.F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Pharma Specialists (2023). Things Required to Start Analytical Method Validation. [Link]

  • U.S. Pharmacopeia. Stimuli Article (qNMR). [Link]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

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A Head-to-Head Comparison of Boronic Acids vs. Trifluoroborate Salts in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in academic research and the pharmaceutical industry for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this transformation. While boronic acids have long been the traditional workhorse, potassium organotrifluoroborate salts have emerged as a robust and often superior alternative. This guide provides a comprehensive, data-supported comparison of these two classes of reagents to inform your selection and optimize your synthetic strategies.

At a Glance: Key Differences

FeatureBoronic Acids (R-B(OH)₂)Potassium Trifluoroborate Salts (R-BF₃K)
Stability Prone to dehydration (forming boroxines) and protodeboronation, especially heteroaryl derivatives.[1]Exceptionally stable to air and moisture; can be stored indefinitely without degradation.[1][2]
Handling Can be challenging due to instability and potential for inconsistent stoichiometry.Crystalline, free-flowing solids that are easy to handle and weigh accurately.[1][3]
Reactivity Directly participate in the catalytic cycle.[1]Act as a "pro-drug" form, slowly hydrolyzing in situ to the active boronic acid.[4][5]
Stoichiometry Often require an excess to compensate for degradation.[6]Can be used in near-stoichiometric amounts due to high stability.[7]
Side Reactions More susceptible to homocoupling and other side reactions due to higher initial concentration of the active species.[4]"Slow release" mechanism can minimize unwanted side reactions.[4]

The Stability Advantage: Why Trifluoroborates Shine

The most significant distinction between boronic acids and potassium trifluoroborate salts lies in their stability. Boronic acids are susceptible to several degradation pathways:

  • Dehydration: They can lose water to form cyclic trimeric anhydrides known as boroxines. This alters the stoichiometry of the reaction and can impact reactivity.[1][8]

  • Protodeboronation: The carbon-boron bond can be cleaved, particularly in heteroaryl boronic acids, rendering the reagent inactive.[1][7] This is a common issue that leads to inconsistent yields and the need for carefully controlled storage conditions.

In stark contrast, potassium trifluoroborate salts are tetracoordinate boron species, a structural feature that imparts exceptional stability.[9] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for long-term storage at room temperature without any special precautions.[2][10] This inherent stability translates to more reliable and reproducible results in cross-coupling reactions.

The practical impact of this stability difference is clearly illustrated when comparing the synthesis of potassium heteroaryltrifluoroborates from fresh versus aged heteroarylboronic acids.

Table 1: Comparison of Yields in the Synthesis of Potassium Heteroaryltrifluoroborates from Fresh vs. Aged Heteroarylboronic Acids [1]

Heteroarylboronic AcidYield from Fresh Boronic Acid (%)Yield from Aged Boronic Acid (%)
Furan-2-ylboronic acid9131
Thiophen-2-ylboronic acid8545
Pyridine-3-ylboronic acid9368

This data clearly demonstrates the significant degradation of boronic acids over time, leading to drastically reduced yields. Converting them to their trifluoroborate counterparts preserves their synthetic utility.

Caption: Stability comparison of boronic acids and trifluoroborate salts.

Reactivity and Mechanistic Considerations: A "Slow Release" Strategy

While boronic acids are directly competent in the Suzuki-Miyaura catalytic cycle, trifluoroborate salts require an initial hydrolysis step to generate the active boronic acid in situ.[4][5] This "slow release" mechanism is a key feature of their reactivity profile and offers several advantages.

By maintaining a low concentration of the active boronic acid throughout the reaction, unwanted side reactions such as oxidative homocoupling and protodeboronation are minimized.[4][11] This can lead to cleaner reaction profiles and higher yields of the desired cross-coupled product.

The hydrolysis of the trifluoroborate salt is influenced by factors such as the reaction medium and the presence of a base.[4][11] This controlled generation of the active nucleophile is a significant advantage, particularly in complex syntheses where substrate stability is a concern.

Suzuki_Miyaura_Cycle cluster_0 Boronic Acid Pathway cluster_1 Trifluoroborate Pathway Pd(0) Pd(0)L₂ OxAdd R¹-Pd(II)-X L₂ Pd(0)->OxAdd Oxidative Addition (R¹-X) Transmetalation R¹-Pd(II)-R² L₂ OxAdd->Transmetalation Transmetalation RedElim R¹-R² Transmetalation->RedElim Reductive Elimination RedElim->Pd(0) Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Trifluoroborate R²-BF₃K Hydrolysis R²-B(OH)₂ Trifluoroborate->Hydrolysis H₂O, Base Hydrolysis->Transmetalation Base

Caption: Suzuki-Miyaura catalytic cycle for both reagent types.

Head-to-Head Performance in Cross-Coupling

The enhanced stability and favorable reactivity profile of trifluoroborate salts often translate to superior performance in Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates.

Table 2: Comparative Yields of Suzuki-Miyaura Cross-Coupling Reactions [1]

Aryl HalideBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / PPh₃Cs₂CO₃THF/H₂O8085
4-BromoacetophenonePotassium phenyltrifluoroboratePdCl₂ / PPh₃Cs₂CO₃THF/H₂O8092[12]
4-ChlorobenzonitrileFuran-2-ylboronic acidPd(OAc)₂ / RuPhosNa₂CO₃EtOH850[7]
4-ChlorobenzonitrilePotassium furan-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃EtOH8585[7]
4-BromotolueneCyclopropylboronic acidPd(OAc)₂ / XPhosK₂CO₃CPME/H₂O80Unstable reagent, variable yield[6]
4-BromotoluenePotassium cyclopropyltrifluoroboratePd(OAc)₂ / XPhosK₂CO₃CPME/H₂O8088[9]

The data highlights that for relatively stable boronic acids like phenylboronic acid, the yield difference may be modest. However, for unstable reagents like furan-2-ylboronic acid and cyclopropylboronic acid, the use of the corresponding trifluoroborate salt is crucial for achieving high yields.

Experimental Protocol: A Practical Comparison

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl chloride with a secondary alkyltrifluoroborate, illustrating a typical workflow.

Experimental_Workflow Start Start Reagents Charge Schlenk tube with: - Aryl chloride (1.0 equiv.) - Potassium alkyltrifluoroborate (1.05 equiv.) - K₂CO₃ (3.0 equiv.) Start->Reagents Inert Evacuate and backfill with Argon (3x) Reagents->Inert Solvent Add Toluene and deionized water Inert->Solvent Sparge Sparge with Argon for 15 min Solvent->Sparge Catalyst Add Pd(OAc)₂ and RuPhos under Argon Sparge->Catalyst Heat Heat reaction to 80 °C Catalyst->Heat Monitor Monitor reaction by TLC or GC-MS Heat->Monitor Workup Cool, dilute with ethyl acetate, wash with water Monitor->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify End End Purify->End

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.).[13]

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times to ensure an inert atmosphere.[13]

  • Solvent Addition: Add toluene (5 mL) and deionized water (0.5 mL) to the reaction mixture.[13]

  • Degassing: Stir the mixture and sparge with a stream of argon for 15 minutes to remove any dissolved oxygen.[13]

  • Catalyst Addition: In a separate vial, combine palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol%) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction tube under a positive pressure of argon.[13]

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.[13]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water.[13]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired cross-coupled product.[13]

Note on using boronic acids: If a boronic acid were to be used in place of the trifluoroborate salt, it would be crucial to use a freshly opened or recently purified sample. Due to potential degradation, an excess of the boronic acid (e.g., 1.2-1.5 equivalents) might be necessary to ensure complete conversion of the aryl halide.[6]

Synthesis of Potassium Organotrifluoroborates

A significant advantage of trifluoroborate salts is their straightforward and often high-yielding synthesis from various organoboron precursors. The most common method involves the treatment of a boronic acid with potassium hydrogen fluoride (KHF₂).[7][14] One-pot procedures starting from organolithium or Grignard reagents are also widely employed, avoiding the isolation of potentially unstable boronic acid intermediates.[2][14]

Conclusion: Making the Right Choice

Potassium organotrifluoroborate salts offer compelling advantages over traditional boronic acids in Suzuki-Miyaura cross-coupling reactions, primarily due to their exceptional stability, ease of handling, and the beneficial "slow release" of the active nucleophile.[1][4][15] This often leads to more reliable, reproducible, and higher-yielding reactions.

Choose boronic acids when:

  • The specific boronic acid is known to be stable.

  • Cost is the primary consideration and the corresponding trifluoroborate is significantly more expensive.

  • The reaction is well-established and optimized with the boronic acid.

Choose potassium trifluoroborate salts when:

  • Dealing with unstable boronic acids (especially heteroaryl, vinyl, or cyclopropyl derivatives).

  • Reproducibility and high yields are critical, particularly in the context of drug development and process chemistry.

  • Minimizing side reactions is a priority.

  • A reliable, storable source of the organoboron nucleophile is required.

For researchers and drug development professionals, the superior stability and performance of potassium trifluoroborate salts make them an invaluable tool in the synthesis of complex molecules and pharmaceutical intermediates.[10][16] Their adoption can lead to more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • BenchChem. (2025). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Technical Guides.
  • Molander, G. A., & Brown, A. R. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC, NIHMS223735.
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  • BenchChem. (n.d.). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.
  • BenchChem. (n.d.).
  • BLDpharm. (2022). Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm Blog.
  • Sammis, G. M., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(24), 10136–10145. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Piola, L., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC, NIHMS362749.
  • BenchChem. (2025). A Head-to-Head Battle of Boron Reagents: Benchmarking (7-Bromo-1H-indol-2-yl)boronic acid Against its Trifluoroborate Salt in Suzuki-Miyaura Cross-Coupling. BenchChem Technical Guides.
  • Sammis, G. M., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(24), 10136–10145. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Molander, G. A., & Biolatto, B. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Letters, 4(11), 1867–1870. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • BenchChem. (2025). Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions. BenchChem Technical Guides.
  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(14), 5547–5554. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(6), 1734–1739. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663–674. [Link]

  • Pitre, S. P., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC, NIHMS1944054.
  • Organic Syntheses. (2014). 4 - Organic Syntheses Procedure. Organic Syntheses, 91, 36. [Link]

  • Huang, H., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(6), 1734–1739. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting.
  • Doucet, H., & Santelli, M. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Synthesis, 2008(12), 1835–1861. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Sammis, G. M., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Jensen, T. L., et al. (2021). Comparison of reactivity of different boron reagents (a) The predicted....
  • Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 663–674.
  • Wikipedia. (n.d.). Organotrifluoroborate. [Link]

  • Grygorenko, O. O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. Chemistry, 27(50), 12717–12753. [Link]

  • Molander, G. A., & Ham, J. (2006).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid. As a crucial building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its lifecycle management from bench to disposal is paramount for laboratory safety and environmental stewardship.[1][2] This document moves beyond mere instruction to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be available, a conservative assessment based on structurally analogous chemicals provides a reliable safety baseline.[3][4] this compound is an aryl boronic acid derivative, a class of compounds generally characterized by low inherent toxicity but requiring careful handling due to potential irritation and reactivity.[1][5]

Boronic acids act as Lewis acids and can form reversible complexes, a property key to their synthetic utility but also relevant to their interaction with biological systems and other chemicals.[6]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationDescriptionRationale & Precautionary Action
Acute Toxicity (Oral) Harmful if swallowed.[7][8][9]Avoid ingestion by prohibiting eating, drinking, or smoking in the laboratory and washing hands thoroughly after handling.[8]
Skin Irritation Causes skin irritation.[3][7][8][10]Prevent direct contact by wearing appropriate chemical-resistant gloves and a lab coat.[11]
Eye Irritation Causes serious eye irritation.[3][7][8][10]Mandatory use of safety goggles or a face shield to prevent contact with dust or splashes.[11]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[3][7][8][10]All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[4]

Mandatory Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling or disposing of this compound and its associated waste streams.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shield.[11]Protects against eye irritation from dust or splashes.
Hand Protection Chemical-resistant nitrile or neoprene gloves.[4]Prevents skin contact and irritation.
Body Protection A fully-fastened laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use within a chemical fume hood.Prevents inhalation of airborne particles.

The Core Principle: Waste Segregation

Effective and compliant chemical disposal begins with meticulous segregation at the point of generation.[12] Mixing disparate waste streams is not only a violation of regulatory standards but also poses a significant safety risk, potentially leading to dangerous chemical reactions.[13] All waste containing this boronic acid derivative must be treated as hazardous waste.

The following decision workflow illustrates the correct segregation process for waste generated from experiments involving this compound.

WasteSegregation cluster_main start Waste Containing (3-((Boc)amino)-4-fluorophenyl)boronic Acid is_solid Is the waste primarily solid or liquid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid (Reagent, PPE, Absorbents) liquid_waste Liquid Waste is_solid->liquid_waste Liquid (Solutions, Rinsate) solid_container Hazardous Solid Waste Container solid_waste->solid_container is_aqueous Is the waste aqueous? liquid_waste->is_aqueous is_halogenated Is the solvent halogenated? halogenated_container Halogenated Organic Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_container No is_aqueous->is_halogenated No (Organic) aqueous_container Aqueous Hazardous Waste Container is_aqueous->aqueous_container Yes

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocols

Follow these detailed procedures for each specific type of waste. All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents.[14]

Protocol 4.1: Unused or Expired Solid Reagent
  • Do NOT dispose of the solid chemical in the regular trash or down the drain.

  • Carefully place the original container, with its cap securely tightened, into a secondary containment vessel (e.g., a sealable plastic bag or a larger tub).

  • Label the secondary container as hazardous waste, clearly identifying the chemical name.

  • Transfer the contained material to your laboratory's designated Satellite Accumulation Area (SAA) for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[4][14]

Protocol 4.2: Contaminated Solid Waste (PPE, Weigh Paper, Absorbents)
  • Designate a specific, puncture-resistant waste container for this stream (e.g., a rigid pail with a lid or a cardboard box lined with a heavy-duty plastic bag).

  • Place all lightly contaminated solid items, such as gloves, weigh boats, and paper towels, directly into this container.[4]

  • Once the container is full, securely seal it.

  • Label the container as "Hazardous Waste: Solid Debris contaminated with this compound."

  • Move the sealed container to the SAA for disposal.

Protocol 4.3: Liquid Waste (Organic & Aqueous Solutions)
  • Segregation is critical. Use separate, clearly labeled waste containers for halogenated organic solvents, non-halogenated organic solvents, and aqueous solutions.[15]

  • Pour liquid waste directly into the appropriate container using a funnel to prevent spills.

  • Do NOT overfill containers. Leave at least 10% headspace to allow for vapor expansion.

  • Keep the waste container securely capped at all times when not in use.

  • Store these containers in secondary containment, away from heat or ignition sources, until they are moved to the SAA.

Protocol 4.4: Decontamination of Empty Reagent Containers
  • In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). This process is known as "triple rinsing."[4]

  • Crucially, collect all three rinses (the "rinseate") as hazardous liquid waste. [4] Dispense the rinseate into the appropriate organic waste container as described in Protocol 4.3.

  • Allow the rinsed, uncapped container to air dry completely in the back of the fume hood.

  • Once thoroughly dry, deface or completely remove the original chemical label to prevent misidentification.

  • The clean, dry container can now be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.[4]

Spill Management Protocol

Accidents require a swift and correct response to mitigate exposure and environmental release.

Small Spills (Solid, contained within a fume hood)
  • Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the dust from becoming airborne.[4]

  • Carefully sweep or scoop the mixture into a sealable bag or container.[11]

  • Wipe the spill area with a towel dampened with a suitable solvent (e.g., acetone). Place the used towel into the same waste container.

  • Seal and label the container as hazardous waste and dispose of it according to Protocol 4.2.

Large Spills (or any spill outside a fume hood)
  • Evacuate the immediate area immediately. Alert colleagues and your laboratory supervisor.

  • Restrict access to the spill area.

  • Follow your institution's specific emergency procedures for chemical spills, which typically involves contacting the EHS or emergency response team.[4]

  • Do not attempt to clean up a large spill without specialized training and equipment.

Regulatory Compliance and Final Disposal

All hazardous waste management in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][16] Academic laboratories may operate under alternative, more flexible regulations known as Subpart K, but the core principles of proper waste determination, labeling, and safe storage remain.[16][17]

The final step in the laboratory is the transfer of sealed, labeled waste containers to a designated SAA. From here, trained EHS professionals or licensed hazardous waste contractors will transport the waste for final treatment and disposal in compliance with all local, state, and federal regulations.[18]

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid. Our objective is to move beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use that is grounded in established safety principles and practical laboratory experience.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, the hazard profile can be reliably inferred from analogous structures and the boronic acid class of compounds. Boronic acids are generally classified as irritants.[1] A thorough risk assessment is the foundational step for ensuring safety.[2][3]

Based on data from similar phenylboronic acid derivatives, the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][4][5][6]

  • Serious Eye Irritation: Causes serious eye damage.[1][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation, particularly as a fine powder.[1][4][5][7]

The tert-butoxycarbonyl (Boc) protecting group and the fluoro-substituent do not fundamentally alter these core hazards. Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and mucous membranes.

Table 1: Hazard Profile Summary for Analogous Phenylboronic Acids

Hazard ClassificationGHS Hazard StatementRepresentative Sources
Skin IrritationH315: Causes skin irritation[1][6][8]
Eye IrritationH319: Causes serious eye irritation[1][6][8]
Respiratory IrritationH335: May cause respiratory irritation[1][7][8]
Acute Oral ToxicityH302: Harmful if swallowed[1][6][8]

Core Protective Equipment: Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that PPE be used whenever hazards cannot be eliminated through engineering or administrative controls.[9][10] For handling this compound, a comprehensive suite of PPE is mandatory.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that meet the ANSI Z87.1 standard are required for all operations, including handling solids and solutions.[9][11] Goggles provide a seal around the eyes, offering protection from dust particles and splashes that standard safety glasses do not.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), a face shield should be worn in addition to safety goggles.[7] The face shield protects the entire face from direct contact.

Hand Protection
  • Glove Selection: Chemically resistant nitrile gloves are the standard for incidental contact.[12] They provide a good barrier against powders and many common laboratory solvents. Always inspect gloves for tears or punctures before use.[13]

  • Scientist's Note: Glove choice is context-dependent. If you are using a solvent to dissolve the boronic acid, you must verify the compatibility of nitrile gloves with that specific solvent. For extended exposure or when using aggressive solvents, consider thicker gloves or layered gloving.

  • Proper Technique: Contaminated gloves should be removed immediately using a technique that avoids touching the outer surface with bare skin.[13] Dispose of used gloves in the designated hazardous waste stream. Always wash your hands thoroughly after removing gloves.[14]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[12][15] This protects your skin and personal clothing from accidental spills and contamination.[14]

  • Appropriate Attire: Long pants and closed-toe shoes are required at all times in a laboratory setting to protect against spills and falling objects.[12][14]

Respiratory Protection
  • When Required: A NIOSH-approved respirator is necessary when handling the solid compound outside of a certified chemical fume hood, or whenever there is a potential to generate dust.[7][12][16]

  • Type of Respirator: For fine powders, an N95 dust mask or a half-mask respirator with P100 cartridges is typically sufficient. Ensure the respirator is properly fit-tested and you are trained in its use.[7]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of the solid boronic acid should ideally be performed within a chemical fume hood to minimize inhalation exposure.[11][17]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for safety and experimental integrity.

Preparation
  • Designate Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[17]

  • Verify Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[18]

  • Assemble Materials: Have all necessary equipment, including a designated waste container, spill kit, and PPE, ready before you begin.[19]

Workflow Diagram: PPE Selection Logic

PPE_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node start Start: Handling Boronic Acid weigh_solid Weighing solid or potential for dust? start->weigh_solid splash_risk Significant splash risk? weigh_solid->splash_risk No add_respirator Add: NIOSH-approved Respirator (N95/P100) weigh_solid->add_respirator Yes base_ppe Minimum PPE: - ANSI Z87.1 Goggles - Nitrile Gloves - Lab Coat splash_risk->base_ppe No add_faceshield Add: Face Shield splash_risk->add_faceshield Yes end_ppe Final PPE Assembly base_ppe->end_ppe add_respirator->splash_risk add_faceshield->base_ppe

Caption: PPE selection flowchart based on the specific handling task.

Procedure
  • Donning PPE: Put on your lab coat, followed by safety goggles. If required, put on your respirator. Finally, don your gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Chemical:

    • Carefully open the container within the fume hood.

    • Weigh the desired amount, minimizing any dust generation. Use a spatula and weighing paper or a weighing boat.

    • Tightly reseal the container after use.[20]

    • If making a solution, add the solid to the solvent slowly.

  • Doffing PPE (Decontamination): This sequence is critical to prevent cross-contamination.

    • Remove gloves first, peeling them off without touching the outside surface.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove safety goggles and face shield (if used).

    • If a respirator was used, remove it last.

    • Wash hands thoroughly with soap and water.[14]

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste poses a significant risk to safety and the environment.

Chemical Waste
  • Segregation: All waste containing this compound, including contaminated solvents and reaction mixtures, must be collected in a clearly labeled, sealed hazardous waste container.[18][21]

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.[19]

  • Do Not Mix: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[17]

Contaminated PPE and Materials
  • Solid Waste: Used gloves, weighing papers, and other contaminated disposable materials must be placed in the solid hazardous waste container.

  • Empty Containers: An empty container that held the boronic acid is still considered hazardous. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[17] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste. Consult your EHS department for specific guidance.[21]

By integrating this comprehensive approach to personal protective equipment and safe handling, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley.
  • Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
  • OSHA Regulations for Personal Protective Equipment. (n.d.). Facilities Management Insights.
  • Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
  • OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. (n.d.). Benchchem.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing.
  • Boric acid. (2022, April 29). Chemtalk.
  • How to Store Boric Acid. (n.d.). Lab Alley.
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. (n.d.). Cole-Parmer.
  • Chemical Safety. (n.d.). Colorado Emergency Preparedness Partnership.
  • Laboratory Chemical Lab Safety and Handling Guidelines. (2025, February 5). Saffron Chemicals.
  • Essential Procedures for the Proper Disposal of ARI-3531. (n.d.). Benchchem.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • Safe Disposal of (7-Heptylnaphthalen-2-yl)boronic acid: A Procedural Guide. (n.d.). Benchchem.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.
  • STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. (n.d.). Cal Poly.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). National Institute for Occupational Safety and Health.
  • Occupational Health Guidelines for Chemical Hazards (81-123). (n.d.). National Institute for Occupational Safety and Health.
  • Safe Handling of Chemicals. (n.d.). Environmental Health and Safety, University of California, Santa Cruz.
  • SAFETY DATA SHEET - (7-Chloroquinolin-3-yl)boronic acid. (n.d.). BLD Pharmatech.
  • Corrosive Storage Guidelines. (n.d.).
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Colorado Boulder.
  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (2023, September 29). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Diphenylamino)phenylboronic acid. (2025, May 12). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Fluorophenylboronic acid. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - 4-(Benzyloxy)-3-fluorophenylboronic acid. (2025, September 19). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Fluorophenylboronic acid. (2023, August 21). Fisher Scientific.

Sources

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